molecular formula C11H10NO3- B15571032 Indole-3-lactate

Indole-3-lactate

Cat. No.: B15571032
M. Wt: 204.20 g/mol
InChI Key: XGILAAMKEQUXLS-UHFFFAOYSA-M
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Description

3-(indol-3-yl)lactate is a 2-hydroxy carboxylate that is the conjugate base of 3-(indol-3-yl)lactic acid. It has a role as a human metabolite. It is functionally related to a lactate. It is a conjugate base of a 3-(indol-3-yl)lactic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10NO3-

Molecular Weight

204.20 g/mol

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Indole-3-Lactate Biosynthesis from Tryptophan by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-lactic acid (ILA) is a key metabolite produced by the gut microbiota from the essential amino acid tryptophan. This molecule has garnered significant attention for its role as a signaling molecule in host-microbe interactions, particularly through its activity as a ligand for the aryl hydrocarbon receptor (AHR). ILA is implicated in the modulation of host immune responses, maintenance of intestinal homeostasis, and has shown potential therapeutic effects in the context of inflammatory bowel disease, neurodegenerative disorders, and cancer. This guide provides a comprehensive overview of the biosynthesis of ILA by commensal bacteria, its downstream signaling pathways, and detailed experimental protocols for its study.

Biosynthesis of Indole-3-Lactate (ILA) from Tryptophan

The conversion of tryptophan to ILA by gut bacteria is a two-step enzymatic process. This pathway is a crucial part of the broader network of tryptophan metabolism by the gut microbiota, which produces a variety of bioactive indole (B1671886) derivatives.[1][2]

Step 1: Tryptophan to Indole-3-Pyruvate (IPyA) The initial step involves the deamination of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by aromatic amino acid aminotransferases (ArAT).[3][4]

Step 2: Indole-3-Pyruvate to this compound (ILA) Subsequently, IPyA is reduced to ILA. This conversion is carried out by enzymes such as indolelactate dehydrogenase or aromatic lactate (B86563) dehydrogenase (aldh).[3][4][5]

Certain bacterial species, particularly within the Bifidobacterium and Lactobacillus genera, are proficient producers of ILA.[5][6] A number of colonizing intestinal bacteria can metabolize tryptophan to produce metabolites that improve health and provide immunologic protection.[6]

ILA_Biosynthesis Tryptophan to this compound Pathway Trp L-Tryptophan IPyA Indole-3-Pyruvate Trp->IPyA Aromatic Amino Acid Aminotransferase (ArAT) ILA This compound IPyA->ILA Aromatic Lactate Dehydrogenase (aldh) ILA_Signaling_Pathway ILA-AHR Signaling Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR Complex ILA->AHR_complex Activates AHR_ARNT_N AHR-ARNT Heterodimer AHR_complex->AHR_ARNT_N Translocation XRE XRE AHR_ARNT_N->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, Nrf2, IL-22) XRE->Target_Genes Activates Cellular_Response Cellular Response (Anti-inflammation, Antioxidant) Target_Genes->Cellular_Response Leads to Experimental_Workflow General Experimental Workflow for ILA Research Culture 1. Anaerobic Bacterial Culture Harvest 2. Harvest & Prepare Supernatant Culture->Harvest Quantify 3. LC-MS/MS Quantification Harvest->Quantify Quantify ILA Production CellAssay 4. In Vitro Cell-Based Assay Harvest->CellAssay Test Biological Activity Analysis 5. Data Analysis (Gene Expression, etc.) Quantify->Analysis CellAssay->Analysis Conclusion 6. Mechanistic Conclusion Analysis->Conclusion

References

The Discovery of Indole-3-Lactate: A Microbial Metabolite at the Host-Microbe Interface

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA) is a tryptophan-derived metabolite produced by various species of the gut microbiota, most notably Bifidobacterium and Lactobacillus. Initially identified as a product of bacterial fermentation, recent research has illuminated its significant role as a signaling molecule in the intricate communication network between the host and its resident microbes. ILA has been shown to exert immunomodulatory, anti-inflammatory, and neuroprotective effects, primarily through its interaction with host receptors such as the Aryl Hydrocarbon Receptor (AhR). This technical guide provides a comprehensive overview of the discovery of ILA, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Data Presentation

Microbial Production of this compound

The production of ILA is strain-dependent and influenced by culture conditions. The following tables summarize the quantitative data on ILA production by various bacterial species as reported in the literature.

Table 1: this compound (ILA) Production by Bifidobacterium Species

SpeciesStrainCulture MediumILA Concentration (µg/mL)Reference
B. longum subsp. longumJCM 1217MRS-C1.8 ± 0.2[1]
B. longum subsp. infantisATCC 15697MRS-C2.1 ± 0.2[1]
B. breveATCC 15700MRS-C2.0 ± 0.2[1]
B. bifidumATCC 29521MRS-C1.5 ± 0.1[1]
B. adolescentisATCC 15703MRS-C0.5 ± 0.1[1]
B. animalis subsp. animalisJCM 1190MRS-C0.3 ± 0.1[1]

MRS-C: De Man, Rogosa and Sharpe medium supplemented with 0.05% L-cysteine.

Table 2: this compound (ILA) Production by Lactobacillus Species

SpeciesStrainCulture MediumILA Concentration (µg/mL)Reference
Lactiplantibacillus plantarumZJ316MRS43.14[2]
In Vitro and In Vivo Efficacy of this compound

The biological effects of ILA have been demonstrated in various experimental models. The following table summarizes the effective concentrations and administration routes of ILA in key studies.

Table 3: Effective Concentrations and Dosing of this compound (ILA) in Experimental Models

Model SystemEffectILA Concentration / DoseReference
Human immature small intestinal cell line (H4)Reduction of IL-1β-induced IL-8 secretion1 µM, 5 µM, 20 µM[3]
Murine DSS-induced colitis modelAmelioration of colitis40 mg/kg/day (gavage)[4]
Colorectal cancer cell lines (MC38, HCT116)Inhibition of cell proliferation250 µM[2]
Murine intestinal ischemia/reperfusion injury modelIncreased survival rate20 mg/kg[5]

Experimental Protocols

Quantification of this compound by HPLC

This protocol describes the general procedure for quantifying ILA in bacterial culture supernatants.

1. Sample Preparation:

  • Culture bacteria in the desired medium (e.g., MRS supplemented with L-tryptophan) under anaerobic conditions.

  • Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the bacteria.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm.

  • Quantification: Create a standard curve using pure ILA of known concentrations.

In Vitro Immune Modulation Assay

This protocol outlines a method to assess the immunomodulatory effects of ILA on cultured immune cells.

1. Cell Culture:

  • Culture a relevant immune cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) or primary immune cells in appropriate culture medium.

2. ILA Treatment and Stimulation:

  • Seed the cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of ILA for a specified period (e.g., 1-24 hours).

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

3. Analysis of Inflammatory Response:

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or a multiplex bead-based assay.

  • Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory mediators.

  • Western Blotting: Analyze the activation of key signaling proteins (e.g., phosphorylation of NF-κB p65) by Western blotting.

DSS-Induced Colitis Mouse Model

This protocol describes a common in vivo model to evaluate the therapeutic potential of ILA in inflammatory bowel disease.

1. Animal Model:

  • Use 8-12 week old C57BL/6 mice.

2. Induction of Colitis:

3. ILA Treatment:

  • Administer ILA or a vehicle control to the mice daily via oral gavage, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

4. Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding, and calculate a DAI score.

  • Colon Length: At the end of the experiment, euthanize the mice and measure the length of the colon.

  • Histology: Fix the colon tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by ILA and a typical experimental workflow for its study.

ILA_Discovery_Workflow cluster_discovery Discovery & Production cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation bacterial_culture Bacterial Culture (e.g., Bifidobacterium) metabolite_extraction Metabolite Extraction from Supernatant bacterial_culture->metabolite_extraction analytical_chem Analytical Chemistry (HPLC, MS) metabolite_extraction->analytical_chem ila_treatment ILA Treatment analytical_chem->ila_treatment Identified ILA cell_culture Immune/Epithelial Cell Culture cell_culture->ila_treatment functional_assays Functional Assays (Cytokine, Gene Expression) ila_treatment->functional_assays ila_administration ILA Administration functional_assays->ila_administration Promising Results animal_model Animal Model (e.g., DSS Colitis) animal_model->ila_administration phenotypic_analysis Phenotypic Analysis (DAI, Histology) ila_administration->phenotypic_analysis

Caption: Experimental workflow for the discovery and validation of this compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-HSP90-XAP2 Complex ILA->AhR_complex Binds AhR_ILA ILA-AhR Complex AhR_complex->AhR_ILA Conformational Change AhR_ILA_n ILA-AhR Complex AhR_ILA->AhR_ILA_n Translocation ARNT ARNT AhR_ILA_n->ARNT Dimerizes with AhR_ARNT ILA-AhR-ARNT Complex AhR_ILA_n->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression Induces Transcription

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ILA.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) IKK IKK Complex ILA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation (Ubiquitination) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases DNA κB Binding Site NFkB_n->DNA Binds to Inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by ILA.

References

Indole-3-Lactate Production by Bifidobacterium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Indole-3-lactate (ILA), a tryptophan metabolite produced by certain gut commensals, is gaining significant attention for its role in host-microbe interactions and its potential therapeutic applications. Among the gut microbiota, Bifidobacterium species, particularly those prevalent in the infant gut, are notable producers of ILA. This document provides a comprehensive technical overview of ILA production by Bifidobacterium, detailing the underlying metabolic pathways, key enzymatic players, and methodologies for its quantification. This guide is intended for researchers, scientists, and drug development professionals investigating the microbiome's role in health and disease.

Introduction

Tryptophan metabolism by the gut microbiota yields a diverse array of bioactive molecules, including indole (B1671886) and its derivatives, which are crucial signaling molecules in the gut-brain axis and immune system modulation.[1] Indole-3-lactic acid (ILA) is one such metabolite that has been shown to exert anti-inflammatory effects and influence neuronal processes.[1][2][3] Several species of the genus Bifidobacterium have been identified as significant producers of ILA.[4] Notably, species commonly found in the intestines of human infants, such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, produce higher levels of ILA compared to other species.[5][6][7] This suggests a specific role for these "infant-type" bifidobacteria in host-microbial cross-talk during early life.[5][7]

This guide will delve into the metabolic pathways responsible for ILA synthesis in Bifidobacterium, present quantitative data on ILA production by various species and strains, provide detailed experimental protocols for its study, and visualize the key processes through signaling pathway and workflow diagrams.

Metabolic Pathways of this compound Production

Bifidobacterium species employ specific enzymatic machinery to convert tryptophan and other precursors into ILA. Two primary pathways have been elucidated: one starting from tryptophan and another involving the salvaging of exogenous indole.

Tryptophan to this compound Pathway

The principal pathway for ILA production from tryptophan in Bifidobacterium involves a two-step enzymatic conversion.[8] First, tryptophan is deaminated by an aromatic amino acid aminotransferase (Aat) to form indole-3-pyruvate (IPyA).[8] Subsequently, IPyA is reduced to ILA by an aromatic lactate (B86563) dehydrogenase (aldh) .[8][9] This pathway is considered a key metabolic feature of ILA-producing bifidobacteria.[9]

Indole Salvage Pathway

A novel metabolic route for ILA synthesis has been identified in human gut-associated Bifidobacterium species, which involves the salvaging of exogenous indole.[10][11] Indole, a product of tryptophan metabolism by other gut bacteria like E. coli, can be utilized by bifidobacteria.[10][12] In this pathway, the tryptophan synthase β subunit (TrpB) catalyzes the condensation of indole with L-serine to synthesize tryptophan.[10][12] This newly formed tryptophan can then enter the primary pathway described above to be converted into ILA.[10] This salvage pathway highlights a sophisticated metabolic interplay within the gut microbial community and presents bifidobacteria as potential modulators of indole levels in the gut.[10][11]

Quantitative Data on this compound Production

The capacity to produce ILA varies among different Bifidobacterium species and even between strains. The following tables summarize the quantitative data on ILA production from various studies.

Table 1: this compound (ILA) Production by Various Bifidobacterial Strains in MRS Broth [5]

SpeciesStrainILA Concentration (µg/mL)
B. longum subsp. longumJCM 1217T1.8 ± 0.1
B. longum subsp. infantisJCM 1222T2.5 ± 0.3
B. breveATCC 15700T2.0 ± 0.2
B. bifidumJCM 1255T1.5 ± 0.1
B. adolescentisJCM 1275T0.5 ± 0.1
B. catenulatumJCM 1194T0.4 ± 0.0
B. pseudocatenulatumJCM 1200T0.4 ± 0.1
B. dentiumJCM 1195T0.3 ± 0.0

Values are expressed as means ± standard deviation.

Table 2: Indole Bioconversion to this compound (ILA) and Tryptophan (Trp) by Selected Bifidobacterium Strains [10]

SpeciesStrainILA Concentration (µM)Trp Concentration (µM)
B. longumBB5362.57-
B. breveM-16V0.280.86
B. breveMCC12742.610.03
B. longumMCC1274 (aldh mutant)0.120.68

Strains were incubated in the presence of exogenous indole and L-serine.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Bifidobacterium species, preparation of culture supernatants, and quantification of ILA.

Cultivation of Bifidobacterium Species
  • Media Preparation: Prepare de Man, Rogosa and Sharpe (MRS) broth. For anaerobic cultivation, supplement the MRS broth with 0.05% L-cysteine (MRS-C).[5]

  • Inoculation: Inoculate the MRS-C broth with a single colony of the desired Bifidobacterium strain.

  • Anaerobic Culture: Incubate the cultures at 37°C for 24-48 hours under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% CO2, 5% H2, and 90% N2).[5][13]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).[5][13]

Preparation of Culture Supernatants for Metabolite Analysis
  • Centrifugation: After incubation, centrifuge the bacterial cultures at 5,000 × g for 10 minutes at 4°C to pellet the cells.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm pore size filter to remove any remaining bacterial cells and debris.[5]

  • Storage: Store the filtered culture supernatants at -80°C until further analysis.[5]

Quantification of this compound by LC-MS/MS
  • Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the sensitive and specific quantification of ILA.[5][12]

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., InertSustain C18, 2.1 × 150 mm, 2 µm particle size).[5]

    • Mobile Phase: Employ a gradient elution with two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

    • Flow Rate: Set a constant flow rate, for instance, 0.2 mL/min.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[3]

    • Transitions: Monitor the specific precursor-to-product ion transitions for ILA for accurate quantification.

  • Quantification: Generate a standard curve using a serial dilution of a pure ILA standard.[14] Calculate the concentration of ILA in the culture supernatants by comparing their peak areas to the standard curve.[7]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

Metabolic Pathways for ILA Production

cluster_pathway1 Tryptophan to ILA Pathway cluster_pathway2 Indole Salvage Pathway Trp Tryptophan IPyA Indole-3-pyruvate Trp->IPyA Aromatic amino acid aminotransferase (Aat) ILA1 This compound IPyA->ILA1 Aromatic lactate dehydrogenase (aldh) Indole Exogenous Indole Trp2 Tryptophan Indole->Trp2 Serine L-Serine Serine->Trp2 Tryptophan synthase β subunit (TrpB) Trp2->IPyA

Metabolic pathways for ILA synthesis in Bifidobacterium.
Experimental Workflow for ILA Quantification

Start Start: Select Bifidobacterium Strain Culture Anaerobic Cultivation (MRS-C broth, 37°C) Start->Culture Harvest Harvest Culture: Centrifugation (5000g, 10 min) Culture->Harvest Filter Filter Supernatant (0.22 µm filter) Harvest->Filter Analyze LC-MS/MS Analysis Filter->Analyze Quantify Quantification (Standard Curve) Analyze->Quantify End End: ILA Concentration Data Quantify->End

A typical experimental workflow for ILA analysis.
Signaling via Aryl Hydrocarbon Receptor (AhR)

cluster_cell Host Cell cluster_nucleus ILA This compound (ILA) AhR_complex Cytosolic AhR Complex ILA->AhR_complex Binds & Activates AhR_active Activated AhR-ARNT Complex AhR_complex->AhR_active Translocates to Nucleus & Dimerizes with ARNT DNA DNA (XRE) AhR_active->DNA Binds to Xenobiotic Response Elements (XRE) Nucleus Nucleus Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) DNA->Gene_expression Induces Transcription Response Immunomodulatory & Anti-inflammatory Effects Gene_expression->Response

ILA-mediated activation of the Aryl Hydrocarbon Receptor pathway.

Biological Significance and Therapeutic Potential

The production of ILA by Bifidobacterium is not merely a metabolic curiosity but has profound implications for host health. ILA is a known ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.[1][2] Activation of AhR by ILA can lead to the production of interleukin-22 (IL-22), which enhances intestinal barrier function, and can also suppress inflammatory responses.[1][6] For instance, ILA has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in macrophages and intestinal epithelial cells.[2][13]

Furthermore, emerging evidence suggests a role for ILA in the gut-brain axis. ILA has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, suggesting its potential involvement in neuronal development and function.[1] Given its anti-inflammatory and neuro-regulatory properties, the targeted modulation of ILA production by specific probiotic Bifidobacterium strains represents a promising avenue for the development of novel therapeutics for inflammatory bowel diseases, neurological disorders, and other conditions linked to gut dysbiosis.

Conclusion

Bifidobacterium species, particularly those colonizing the infant gut, are efficient producers of the bioactive metabolite this compound. The synthesis of ILA from tryptophan and salvaged indole is mediated by a specific set of enzymes, highlighting the unique metabolic capabilities of these bacteria. The ability to quantify ILA production through robust analytical methods like LC-MS/MS allows for the screening and selection of potent ILA-producing strains for probiotic applications. The immunomodulatory and neuro-active properties of ILA, largely mediated through AhR signaling, underscore its potential as a therapeutic agent. Further research into the factors regulating ILA production by bifidobacteria and its precise mechanisms of action in vivo will be crucial for translating these findings into clinical applications.

References

Indole-3-Lactate: A Microbiome-Derived Agonist of the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-lactate (ILA), a metabolite produced from tryptophan by the gut microbiota, has emerged as a significant endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor pivotal in regulating a diverse array of physiological and pathological processes, including immune responses, intestinal homeostasis, and cellular responses to environmental stimuli. The interaction between ILA and AhR represents a critical communication axis between the gut microbiome and the host, offering novel therapeutic avenues for a range of diseases. This technical guide provides a comprehensive overview of the role of ILA as an AhR agonist, detailing its mechanism of action, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to this compound and the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This activation initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.

This compound is a product of tryptophan metabolism by various bacterial species residing in the gut, including those from the Bifidobacterium and Lactobacillus genera. Its presence in the gut and circulation allows it to act as a signaling molecule, influencing host physiology through its interaction with receptors like the AhR.

Quantitative Analysis of this compound and AhR Interaction

The affinity and efficacy of ILA as an AhR agonist have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known AhR ligands.

Table 1: Binding Affinity and Potency of AhR Ligands

LigandBinding Affinity (Kd)EC50 for AhR ActivationIC50Source
This compound (ILA) ~0.81 µM (calculated)Not explicitly reportedNot explicitly reported[1]
Indole~3 µM (EC50 for reporter activity)Not explicitly reportedNot explicitly reported[2]
Indole-3-acetic acid (IAA)Low affinity (EC50 ~0.5 mM)Not explicitly reportedNot explicitly reported[2]
TryptamineLow affinity (EC50 ~0.2 mM)Not explicitly reportedNot explicitly reported[2]

Table 2: ILA-Mediated Induction of AhR Target Genes

Cell LineILA ConcentrationTarget GeneFold InductionSource
Intestinal Epithelial Cells1-10 mMCYP1A1 mRNASignificant increase[3]
Intestinal OrganoidsNot specifiedAhR and CYP1A1 mRNASignificantly increased[4]
Colorectal Cancer Cells (HCT116)250 µMAHR and CYP1B1 proteinSignificant increase[5]
Isolated Innate Lymphoid Cells (ILC3s)200 µMIl22 mRNA~2.5-fold[6]
Isolated Innate Lymphoid Cells (ILC3s)200 µMCyp1a1 mRNA~4-fold[6]

Signaling Pathways Activated by ILA-AhR Interaction

The binding of ILA to AhR initiates a cascade of downstream signaling events, with the AhR/Nrf2 and AhR/STAT3 pathways being prominently implicated in its biological effects.

The AhR/Nrf2 Signaling Pathway

ILA-mediated activation of AhR leads to the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This pathway is crucial for maintaining cellular redox homeostasis and protecting against oxidative stress-induced damage.

AhR_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-Hsp90 Complex ILA->AhR_complex Binds to AhR_ILA ILA-AhR Complex AhR_complex->AhR_ILA Conformational Change AhR_ARNT ILA-AhR-ARNT Heterodimer AhR_ILA->AhR_ARNT Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Nrf2 Nrf2 XRE->Nrf2 Upregulates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Target_Genes Antioxidant & Cytoprotective Genes (e.g., GPX2, NQO1) ARE->Target_Genes Induces Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Target_Genes->Cellular_Protection Leads to

ILA-mediated activation of the AhR/Nrf2 signaling pathway.
The AhR/STAT3 Signaling Pathway

In certain cellular contexts, ILA-activated AhR can modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This interaction can influence cellular processes such as proliferation, differentiation, and inflammation. For instance, in some cancer cells, ILA has been shown to inhibit STAT3 phosphorylation independently of AhR, while in other contexts, AhR activation can lead to STAT3-mediated downstream effects like IL-22 production.

AhR_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR-Hsp90 Complex ILA->AhR_complex Binds to AhR_ILA ILA-AhR Complex AhR_complex->AhR_ILA Conformational Change AhR_ARNT ILA-AhR-ARNT Heterodimer AhR_ILA->AhR_ARNT Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT IL22_promoter IL-22 Promoter AhR_ARNT->IL22_promoter Binds to IL22 IL-22 IL22_promoter->IL22 Induces Transcription IL22R IL-22 Receptor IL22->IL22R Binds to (autocrine/paracrine) STAT3 STAT3 IL22R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Target_Genes STAT3 Target Genes (e.g., Antimicrobial peptides) pSTAT3->Target_Genes Induces Transcription Immune_Response Modulation of Immune Response Target_Genes->Immune_Response Leads to

ILA-AhR signaling leading to STAT3 activation via IL-22.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of ILA as an AhR agonist.

Luciferase Reporter Gene Assay for AhR Activation

This assay is a common method to screen for and quantify the agonist or antagonist activity of a compound on AhR.

Reporter_Assay_Workflow start Start plate_cells Plate cells containing AhR-responsive luciferase reporter construct start->plate_cells treat_cells Treat cells with ILA (and controls, e.g., vehicle, known agonist/antagonist) plate_cells->treat_cells incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence using a luminometer add_substrate->measure_luminescence analyze_data Analyze data: Calculate fold change and EC50 measure_luminescence->analyze_data end End analyze_data->end

Workflow for an AhR luciferase reporter gene assay.

Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of ILA in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or FICZ). For antagonist assays, co-treat with a known AhR agonist.

  • Treatment: Replace the cell culture medium with the medium containing the different concentrations of ILA and controls.

  • Incubation: Incubate the plate for a specific duration (typically 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to each well and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) if necessary. Calculate the fold induction relative to the vehicle control. For dose-response curves, plot the fold induction against the log of the ILA concentration and determine the EC50 value.

Western Blot Analysis for AhR Nuclear Translocation and Target Protein Expression

Western blotting is used to detect the translocation of AhR from the cytoplasm to the nucleus upon ILA treatment and to quantify the expression of AhR target proteins.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., Caco-2, HCT116) to the desired confluency and treat with ILA or controls for a specified time.

  • Cell Fractionation (for Nuclear Translocation):

    • Harvest the cells and lyse them in a hypotonic buffer to release the cytoplasmic contents.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it in a nuclear extraction buffer.

  • Whole-Cell Lysate Preparation (for Target Protein Expression):

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for AhR, an AhR target protein (e.g., CYP1A1, CYP1B1), or loading controls (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the respective loading controls.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if AhR directly binds to the XREs in the promoter regions of its target genes following ILA treatment.

Protocol:

  • Cell Culture and Cross-linking: Culture cells and treat them with ILA or controls. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for AhR or a negative control IgG overnight.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the bead-antibody-chromatin complexes to remove non-specifically bound material.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA from the eluted samples.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the XRE-containing promoter regions of known AhR target genes (e.g., CYP1A1).

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input chromatin. An enrichment of the target DNA sequence in the AhR-immunoprecipitated sample compared to the IgG control indicates direct binding.

In Vivo Experimental Design

Animal models, particularly mice, are instrumental in understanding the physiological effects of ILA as an AhR agonist.

InVivo_Workflow start Start animal_model Select animal model (e.g., WT vs. AhR knockout mice) start->animal_model treatment_groups Establish treatment groups: - Vehicle control - ILA administration - Positive control (e.g., TCDD) - ILA + AhR antagonist animal_model->treatment_groups administration Administer ILA (e.g., oral gavage, intraperitoneal injection) treatment_groups->administration monitoring Monitor physiological parameters and collect samples (e.g., blood, tissues) administration->monitoring analysis Analyze samples: - Gene expression (qPCR, RNA-seq) - Protein expression (Western blot, IHC) - Metabolomics - Histopathology monitoring->analysis data_interpretation Interpret data to assess the in vivo effects of ILA -mediated AhR activation analysis->data_interpretation end End data_interpretation->end

General workflow for in vivo studies of ILA and AhR.

Experimental Design Considerations:

  • Animal Models: Wild-type mice are commonly used. To demonstrate the AhR-dependency of ILA's effects, AhR knockout mice are an essential control.

  • Treatment Groups:

    • Vehicle control group.

    • ILA-treated group(s) at various doses.

    • (Optional) A positive control group treated with a potent AhR agonist like TCDD.

    • (Optional) A group co-administered with ILA and an AhR antagonist (e.g., CH-223191) to confirm the specificity of the effects.

  • Route of Administration: Oral gavage is often used to mimic the physiological route of exposure for a gut-derived metabolite.

  • Duration of Treatment: This will depend on the specific research question and can range from acute (hours) to chronic (days or weeks).

  • Outcome Measures:

    • Target Gene Expression: Analyze the mRNA and protein levels of AhR target genes (e.g., Cyp1a1) in relevant tissues (e.g., intestine, liver, immune cells).

    • Physiological and Pathological Readouts: Assess relevant physiological parameters depending on the disease model (e.g., intestinal inflammation in a colitis model, tumor growth in a cancer model).

    • Histopathology: Examine tissue sections for morphological changes.

    • Immunophenotyping: Analyze immune cell populations using flow cytometry.

Conclusion

This compound is a key microbial metabolite that functions as an endogenous agonist of the Aryl Hydrocarbon Receptor. This interaction is a fundamental mechanism through which the gut microbiome communicates with the host to influence a wide range of physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of targeting the ILA-AhR signaling axis in various diseases. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies based on the modulation of the host-microbiome interface.

References

Indole-3-lactate signaling pathway in intestinal epithelial cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Indole-3-Lactate Signaling Pathway in Intestinal Epithelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ILA) is a key metabolite produced from the essential amino acid tryptophan by the gut microbiota, including species of Bifidobacterium, Lactobacillus, and Escherichia coli.[1][2][3] As a signaling molecule, ILA plays a critical role in the intricate communication network between the microbiome and the host, particularly at the intestinal epithelial interface. It has been identified as a crucial factor in maintaining intestinal homeostasis, modulating immune responses, enhancing epithelial barrier integrity, and influencing the progression of intestinal diseases such as inflammatory bowel disease (IBD) and colorectal cancer (CRC).[2][4][5] This document provides a detailed overview of the core signaling pathways activated by ILA in intestinal epithelial cells, summarizes key quantitative data, and offers detailed protocols for relevant experimental analyses.

Core Signaling Pathways

The primary mechanism of action for ILA in intestinal epithelial cells involves its function as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6][7] However, emerging evidence also points to AHR-independent activities.

AHR-Dependent Signaling

The canonical ILA signaling pathway is initiated by its binding to the cytosolic AHR. Upon ligand binding, AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]

Key downstream effects of AHR activation by ILA include:

  • Activation of Nrf2 Pathway: AHR signaling activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][8] This leads to the upregulation of antioxidant genes such as glutathione (B108866) reductase 2 (GPX2), superoxide (B77818) dismutase 2 (SOD2), and NAD(P)H dehydrogenase (NQO1), thereby protecting epithelial cells from oxidative stress.[6][9]

  • Modulation of Inflammatory Responses: ILA, via AHR, can attenuate pro-inflammatory signaling.[6][7] It has been shown to decrease the production of inflammatory cytokines like IL-8 in response to stimuli such as TNF-α and LPS.[6] In some contexts, this involves inhibiting the NF-κB pathway.[5][10]

  • Regulation of Intestinal Barrier Function: Activation of the AHR-Nrf2 axis helps ameliorate intestinal barrier damage.[2][11] This is achieved by modulating the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial barrier.[11]

ILA_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-Hsp90 Complex ILA->AHR_complex Binds AHR_ILA AHR-ILA AHR_complex->AHR_ILA Hsp90 dissociates Nrf2_Keap1 Nrf2-Keap1 AHR_ILA->Nrf2_Keap1 Activates AHR_ILA_nuc AHR-ILA AHR_ILA->AHR_ILA_nuc Translocation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 dissociates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARNT ARNT AHR_ARNT AHR-ARNT Complex ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Tight Junctions) XRE->Target_Genes Induces ARE ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., NQO1, GPX2, SOD2) ARE->Antioxidant_Genes Induces AHR_ILA_nuc->AHR_ARNT Nrf2_nuc->ARE Binds

Caption: AHR-Dependent Signaling Pathway of ILA in Intestinal Epithelial Cells.
AHR-Independent Signaling

Recent studies have uncovered that ILA can exert biological effects independently of AHR. In the context of colorectal cancer, ILA has been shown to directly occupy the phosphorylation sites of STAT3.[2][4] This action leads to a reduction in phosphorylated STAT3 (p-STAT3) levels, which in turn inhibits the Hexokinase-2 (HK2) pathway and downregulates glucose metabolism in cancer cells.[4][12] This anti-tumor effect was demonstrated to be independent of AHR activation.[2][4]

Furthermore, ILA administration has been associated with the activation of Yes-Associated Protein (YAP) and Nrf2 to promote the proliferation of intestinal stem cells and alleviate oxidative stress, suggesting a complex interplay of multiple pathways.[9]

Quantitative Data

The biological effects of ILA are dose-dependent. The following tables summarize quantitative data from various in vitro studies on intestinal epithelial cell lines.

Table 1: ILA Concentrations and Anti-Inflammatory Effects

Cell Line Inflammatory Stimulus ILA Concentration Observed Effect Reference
H4 (immature enterocytes) IL-1β (1 ng/ml) 1 µM, 5 µM, 20 µM Significant reduction in IL-8 secretion. [7]
Caco-2 TNF-α / LPS 1-10 mM Significant attenuation of IL-8 increase. [6]

| HT-29 | LPS | Not specified | Inhibition of NF-κB signaling pathway. |[11] |

Table 2: ILA Concentrations and Effects on Cancer Cell Lines

Cell Line ILA Concentration Observed Effect Reference
HCT116 250 µM Inhibition of cell viability, migration, and glycolysis (reduced ATP/lactate). [4]
HCT116 250 µM Significant increase in AHR and CYP1B1 expression. [2][4]

| HCT116 | 250 µM | Significant decrease in HK2 expression and p-STAT3 levels. |[4] |

Experimental Protocols

Protocol: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol is used to assess the integrity of the intestinal epithelial barrier in vitro.

  • Cell Seeding:

    • Seed Caco-2 cells onto 0.4 µm pore size polyester (B1180765) (PET) Transwell inserts (e.g., 12 mm diameter) placed in 24-well plates at a density of 1x10⁵ cells/cm².[13][14]

    • Culture the cells in an appropriate medium (e.g., DMEM) and change the medium every 2-3 days.[15]

  • Differentiation:

    • Allow the cells to grow and differentiate for approximately 21 days post-seeding to form a mature, polarized monolayer.[13][15] Confluency and differentiation are critical for the formation of tight junctions.

  • Treatment:

    • One day prior to the experiment, replace the medium to ensure consistent culture conditions.

    • On the day of the experiment, gently wash the monolayers twice with a pre-warmed balanced salt solution (e.g., HBSS).[14]

    • Replace the apical and basolateral media. Add the desired concentration of ILA or other test compounds to the apical chamber. Include an untreated control.

  • TEER Measurement:

    • Equilibrate the plate to room temperature before measurement.[14]

    • Use an epithelial voltohmmeter (e.g., Millicell-ERS) with "chopstick" electrodes.[14]

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are submerged but not touching the cell monolayer.

    • Record the resistance (Ω) at baseline (T=0) and at specified time points after treatment (e.g., 3 hours, 24 hours).[13]

  • Data Analysis:

    • Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of each well.

    • Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell membrane.

    • Express results as a percentage of the initial baseline reading to normalize the data.[13]

TEER_Workflow cluster_prep Cell Culture & Differentiation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for ~21 days (Change medium every 2-3 days) seed->culture differentiate 3. Formation of polarized monolayer with tight junctions culture->differentiate treat 4. Treat apical side with ILA (Include vehicle control) differentiate->treat measure 5. Measure resistance (Ω) with voltohmmeter at T=0, T=x treat->measure correct 6. Correct for blank insert (Ω_sample - Ω_blank) measure->correct calculate 7. Calculate TEER (Corrected Ω * Area cm²) correct->calculate normalize 8. Normalize to baseline (% of T=0 value) calculate->normalize

Caption: Experimental Workflow for Transepithelial Electrical Resistance (TEER) Measurement.
Protocol: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the activation of intracellular signaling pathways, such as the MAPK/ERK pathway, which can be modulated by ILA.

  • Cell Culture and Treatment:

    • Seed intestinal epithelial cells (e.g., HT-29, Caco-2) in 6-well plates and grow to 70-80% confluency.[16]

    • If necessary, serum-starve the cells overnight to reduce baseline phosphorylation levels.[16]

    • Treat cells with ILA for the desired time points.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[16]

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[17]

    • Normalize all samples to the same concentration using lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes to denature.[16]

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[17]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 10 minutes each with TBST.[16]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection and Reprobing:

    • Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using an imaging system.[16]

    • To normalize for protein loading, strip the membrane using a stripping buffer.[18]

    • Re-block the membrane and probe with a primary antibody for total ERK1/2.[18]

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[17]

    • Normalize the p-ERK signal by dividing it by the corresponding total ERK signal for each sample.[17]

Protocol: qPCR for Gene Expression Analysis

This protocol quantifies changes in the expression of target genes (e.g., IL-22, tight junction proteins, inflammatory cytokines) in response to ILA.

  • Cell Culture and Treatment:

    • Culture and treat intestinal epithelial cells or organoids with ILA as described in the previous protocols.

  • RNA Extraction:

    • Lyse the cells or organoids directly in the culture vessel using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., CLDN1, TJP1, IL8) and a reference gene (GAPDH, B2M), and a SYBR Green or TaqMan master mix.[19]

    • Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the Livak Method (2-ΔΔCt).[19]

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is then 2-ΔΔCt.

References

The Physiological Concentration and Signaling of Indole-3-Lactate in the Human Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA), a metabolite derived from the microbial fermentation of dietary tryptophan in the human gut, has emerged as a key signaling molecule in host-microbe interactions. Predominantly produced by species of Bifidobacterium and Lactobacillus, ILA plays a significant role in modulating intestinal homeostasis, immune responses, and epithelial barrier function. Its activity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This technical guide provides a comprehensive overview of the physiological concentrations of ILA in the human gut, detailed methodologies for its quantification, and an in-depth look at its signaling pathways.

Data Presentation: Quantitative Concentrations of this compound

The concentration of ILA in the human gut can vary based on diet, gut microbiome composition, and host health status. The following tables summarize the reported concentrations of ILA in human fecal samples and in vitro bacterial cultures.

Table 1: Concentration of this compound in Human Fecal Samples

Subject GroupSample TypeConcentrationAnalytical MethodReference
Healthy AdultsFecesSignificantly higher than in late-stage Colorectal Cancer patients (specific values not provided)Targeted Trp metabolomics[1]
Colorectal Cancer (CRC) PatientsFecesSignificantly lower than in healthy controls (specific values not provided)Targeted Trp metabolomics[1]
Patients with ObesityFecesSignificantly decreased compared to normal-weight individuals (specific values not provided)Not specified[2]
Ulcerative Colitis (UC) PatientsFecesNegatively correlated with disease progression indicators (calprotectin)Not specified[3]
Breastfed Infants (High Bifidobacterium)FecesHigher amounts compared to infants with low BifidobacteriumLC-MS/MS[4][5]

Table 2: Concentration of this compound in in vitro Bacterial Cultures

Bacterial StrainCulture MediumConcentration (µg/mL)Reference
Bifidobacterium longum subsp. infantis ATCC15697MRS-C33.12[6]
Lactiplantibacillus plantarum ZJ316MRS43.14[6]
Various infant-type Bifidobacterium strainsMRS-C2.0 - 3.1[7]
Various adult-type Bifidobacterium strainsMRS-C0.2 - 0.9[7]

Experimental Protocols: Quantification of this compound

The accurate quantification of ILA in complex biological matrices like feces is crucial for understanding its physiological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose. Below is a generalized protocol synthesized from various cited studies.

Protocol: Quantification of Fecal this compound by LC-MS/MS

1. Sample Preparation and Extraction

  • Fecal Sample Homogenization: A frozen fecal aliquot (typically 50-100 mg) is weighed.

  • Extraction Solvent Addition: A cold extraction solvent is added. Common solvents include methanol (B129727), methanol/water mixtures, or chloroform/methanol.[8] The ratio of solvent to fecal weight should be standardized (e.g., 1:10 w/v).

  • Internal Standard Spiking: An internal standard (e.g., deuterated ILA) is added to each sample to correct for extraction inefficiency and matrix effects.

  • Homogenization: The sample is homogenized using a bead-beater or probe sonicator.[9]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet solid debris.[9]

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected.

  • Protein Precipitation (Optional but Recommended): For cleaner samples, proteins can be precipitated by adding a cold solvent like acetonitrile (B52724) or by incubating at -20°C.[10] The sample is then centrifuged again, and the supernatant is collected.

  • Filtration: The final supernatant is filtered through a 0.22 µm syringe filter before LC-MS analysis.[9]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.[11]

    • Mobile Phases: The mobile phases usually consist of water with a small percentage of formic acid (for better ionization) as mobile phase A, and an organic solvent like acetonitrile or methanol with formic acid as mobile phase B.[11]

    • Gradient Elution: A gradient elution is employed to separate ILA from other metabolites.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method optimization.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of ILA and a specific product ion generated after fragmentation, which provides high selectivity and sensitivity.

    • Quantification: The concentration of ILA in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of pure ILA.[10]

Signaling Pathways of this compound

ILA primarily exerts its biological effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR). The activation of AhR by ILA in the gut initiates a cascade of downstream signaling events that are crucial for maintaining intestinal health.

Experimental Workflow for ILA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis fecal_sample Fecal Sample homogenization Homogenization (with extraction solvent and internal standard) fecal_sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Supernatant Collection centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Optional) supernatant1->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant2 Supernatant Collection centrifugation2->supernatant2 filtration Filtration supernatant2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Filtered Extract ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Workflow for quantifying fecal this compound.
ILA-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA_AhR_Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_cellular_effects ILA This compound (ILA) (from gut microbiota) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23, Src) ILA->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change, dissociation of chaperones AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT nuclear translocation and dimerization with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds gene_transcription Target Gene Transcription XRE->gene_transcription IL22 ↑ IL-22 Production gene_transcription->IL22 TJ_proteins ↑ Tight Junction Proteins (e.g., ZO-1, Occludin) gene_transcription->TJ_proteins anti_inflammatory ↓ Pro-inflammatory Cytokines (e.g., IL-8) gene_transcription->anti_inflammatory Nrf2 ↑ Nrf2 Activation gene_transcription->Nrf2

ILA activates the AhR signaling pathway in intestinal cells.

The activation of the AhR by ILA in intestinal epithelial and immune cells leads to several beneficial outcomes:

  • Enhancement of the Intestinal Barrier: ILA-mediated AhR activation upregulates the expression of tight junction proteins, such as ZO-1 and occludin, which strengthens the intestinal epithelial barrier and reduces permeability.[12]

  • Immune Modulation: AhR signaling in immune cells, including intraepithelial lymphocytes (IELs) and lamina propria lymphocytes, promotes the production of the cytokine IL-22.[5][13] IL-22 is crucial for intestinal epithelial cell regeneration and the production of antimicrobial peptides.

  • Anti-inflammatory Effects: ILA has been shown to suppress the production of pro-inflammatory cytokines, such as IL-8, in intestinal epithelial cells in response to inflammatory stimuli.[5][14]

  • Activation of Nrf2: The AhR pathway can cross-talk with the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5] This activation can help to mitigate oxidative stress in the gut.

Conclusion

This compound is a critical microbial metabolite that exemplifies the intricate communication between the gut microbiota and the host. Its physiological concentrations in the gut are indicative of a healthy microbiome and are associated with the maintenance of intestinal homeostasis. The ability to accurately quantify ILA and understand its signaling through the Aryl Hydrocarbon Receptor provides valuable insights for researchers and professionals in the fields of gastroenterology, immunology, and drug development. Further research into the precise concentrations of ILA in various gut niches and disease states will undoubtedly open new avenues for therapeutic interventions aimed at modulating the gut microbiome and its metabolic output for improved human health.

References

Indole-3-Lactate: An In-Depth Technical Guide to its Anti-inflammatory Properties In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA), a metabolite of tryptophan produced by commensal bacteria such as Bifidobacterium and Lactobacillus, has emerged as a significant modulator of host immune responses. Accumulating in vitro evidence highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in inflammatory conditions. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of ILA, detailing the experimental protocols used to elucidate its mechanisms of action and presenting key quantitative data. The signaling pathways involved are also visualized to facilitate a deeper understanding of its molecular interactions.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified across various in vitro models. The following tables summarize the key findings, providing a comparative overview of its effects on different cell types and inflammatory stimuli.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Intestinal Epithelial Cells

Cell LineInflammatory StimulusILA Concentration(s)Measured CytokinePercent Inhibition / Fold ChangeReference
H4 (immature)IL-1β (1 ng/mL)1 µM, 5 µM, 20 µMIL-8Significant reduction at all concentrations[1]
Caco-2IL-1β (1 ng/mL)1 µM, 5 µMIL-8Significant reduction[1]
Intestinal Epithelial CellsTNF-α1-10 mMIL-8Significant attenuation[2]
Intestinal Epithelial CellsLPS1-10 mMIL-8Significant attenuation[2]
SW480LPS (10 µg/mL)400 µMCCL2, CCL7Significant reduction in mRNA levels[3]

Table 2: Effect of this compound on Inflammatory Responses in Macrophages

Cell LineInflammatory StimulusILA Concentration(s)Measured MarkerEffectReference
Macrophage Cell LineLPS1-10 mMNF-κB activationSignificant attenuation[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide a composite of protocols typically employed in the in vitro assessment of ILA's anti-inflammatory properties.

Cell Culture and Maintenance
  • Cell Lines:

    • Human Intestinal Epithelial Cells:

      • H4 Cells (Immature): Cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

      • Caco-2 Cells (Mature): Maintained in DMEM with 20% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.[1]

      • SW480 Cells: Grown in Leibovitz's L-15 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Human Macrophages:

      • THP-1 Monocytes: Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiation into macrophages is induced by treatment with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Inflammation Induction and ILA Treatment
  • Cell Seeding: Plate cells in 24-well or 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[4]

  • ILA Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of ILA (e.g., 1 µM to 10 mM) or vehicle control (e.g., DMSO). Cells are incubated for a pre-determined period, typically 24 hours.[1]

  • Inflammatory Challenge: Following pre-treatment, an inflammatory stimulus is added to the wells. Common stimuli include:

    • Lipopolysaccharide (LPS): 1 µg/mL for 4-24 hours.[3]

    • Interleukin-1 beta (IL-1β): 1 ng/mL for 24 hours.[1]

    • Tumor Necrosis Factor-alpha (TNF-α): Concentration and duration are cell-type dependent.

  • Sample Collection: After the incubation period with the inflammatory stimulus, the cell culture supernatant is collected for cytokine analysis, and the cells are harvested for RNA or protein extraction.

Quantification of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-8) overnight at room temperature.[5]

    • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[5]

    • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.[5]

    • Sample Incubation: Cell culture supernatants and a series of standards are added to the wells and incubated for 2 hours at room temperature.[5]

    • Detection Antibody: After washing, a biotinylated detection antibody is added and incubated for 2 hours at room temperature.[5]

    • Streptavidin-HRP: Following another wash step, Streptavidin-HRP conjugate is added and incubated for 20 minutes in the dark.[5]

    • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated for 20 minutes at room temperature to allow for color development.[5]

    • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

    • Measurement: The optical density is measured at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.

  • Quantitative Real-Time PCR (qRT-PCR):

    • RNA Extraction: Total RNA is extracted from the harvested cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

    • PCR Amplification: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., IL8, TNF, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism involves its function as a ligand for the Aryl Hydrocarbon Receptor (AhR).

AhR-Dependent Anti-inflammatory Signaling

Upon binding to ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. This pathway can have several anti-inflammatory outcomes.[2][6]

ILA_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR_complex AhR Complex (inactive) ILA->AhR_complex Binds AhR AhR AhR_complex->AhR Releases Chaperones AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT cluster_nucleus cluster_nucleus AhR->cluster_nucleus Translocation ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1, Nrf2) XRE->Target_Genes Induces Transcription Anti_inflammatory Anti-inflammatory Effects Target_Genes->Anti_inflammatory

ILA-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Modulation of NF-κB and Nrf2 Pathways

ILA has been shown to attenuate inflammation by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway, often in an AhR-dependent manner.[2][6]

ILA_NFkB_Nrf2 cluster_stimulus Inflammatory Stimulus cluster_ila ILA Action cluster_pathways Intracellular Signaling LPS LPS / TNF-α NFkB NF-κB Pathway LPS->NFkB ILA This compound AhR AhR ILA->AhR AhR->NFkB Inhibits Nrf2 Nrf2 Pathway AhR->Nrf2 Activates Inflammation Pro-inflammatory Gene Expression (IL-8, TNF-α) NFkB->Inflammation Antioxidant Antioxidant Gene Expression (SOD2, NQO1) Nrf2->Antioxidant

ILA modulates NF-κB and Nrf2 pathways via AhR activation.
Experimental Workflow for Assessing ILA's Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory properties of ILA in vitro.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_outcome 4. Outcome Cell_Culture Cell Culture (e.g., H4, Caco-2, THP-1) Pre_treatment Pre-treatment with ILA (24 hours) Cell_Culture->Pre_treatment ILA_Prep ILA Preparation (Stock Solution & Dilutions) ILA_Prep->Pre_treatment Inflammatory_Stim Inflammatory Stimulus (LPS, IL-1β) Pre_treatment->Inflammatory_Stim Supernatant_Collection Collect Supernatant Inflammatory_Stim->Supernatant_Collection Cell_Lysis Harvest Cells Inflammatory_Stim->Cell_Lysis ELISA ELISA (Cytokine Quantification) Supernatant_Collection->ELISA qPCR qRT-PCR (Gene Expression) Cell_Lysis->qPCR Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis qPCR->Data_Analysis

A generalized workflow for in vitro analysis of ILA's anti-inflammatory activity.

Conclusion

This compound demonstrates consistent and potent anti-inflammatory effects across a range of in vitro models. Its primary mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor, which in turn orchestrates a downstream anti-inflammatory response by inhibiting pro-inflammatory pathways like NF-κB and promoting protective pathways such as Nrf2. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of this microbiota-derived metabolite. The continued exploration of ILA's molecular interactions will undoubtedly uncover new avenues for the treatment of inflammatory diseases.

References

Indole-3-Lactate: A Microbial Metabolite at the Crossroads of Gut-Brain Axis Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, is a rapidly evolving field of research with profound implications for human health and disease. Within this complex interplay, microbial metabolites have emerged as key signaling molecules that mediate the influence of the gut microbiota on host physiology. This technical guide focuses on Indole-3-lactate (ILA), a tryptophan-derived metabolite produced by specific commensal bacteria. Accumulating evidence highlights the significant role of ILA in modulating intestinal homeostasis, immune responses, and neuroinflammation, positioning it as a critical mediator in gut-brain axis communication and a potential therapeutic target for a range of neurological and inflammatory disorders.

This document provides a comprehensive overview of the current scientific understanding of ILA, with a focus on its microbial origins, molecular mechanisms of action, and its impact on the gut-brain axis. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development in this promising area.

Introduction: The Role of this compound in the Gut-Brain Axis

The essential amino acid tryptophan is a crucial precursor for a variety of bioactive molecules in both the host and the gut microbiota. While the host utilizes tryptophan for the synthesis of serotonin (B10506) and kynurenine (B1673888) pathway metabolites, the gut microbiome metabolizes tryptophan into a diverse array of indole (B1671886) derivatives. Among these, this compound (ILA) has garnered significant attention for its potent immunomodulatory and neuroprotective properties.

ILA is produced by several species of gut bacteria, most notably from the genera Bifidobacterium and Lactobacillus. Once produced in the gut, ILA can exert local effects on the intestinal barrier and immune cells, and can also be absorbed into the systemic circulation, thereby reaching distal sites, including the central nervous system. This systemic availability allows ILA to act as a direct signaling molecule in the gut-brain axis, influencing a range of physiological and pathological processes.

A primary molecular target of ILA is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, detoxification, and cell development. The activation of AhR by ILA initiates a cascade of downstream signaling events that are central to its biological effects. This guide will delve into the specifics of ILA's interaction with AhR and its subsequent impact on gut-brain communication.

Quantitative Data on this compound

A thorough understanding of the physiological and pathological concentrations of ILA is essential for designing relevant in vitro and in vivo studies and for assessing its potential as a biomarker and therapeutic agent. The following tables summarize the currently available quantitative data on ILA production by gut microbes and its levels in biological samples.

Table 1: In Vitro Production of this compound by Gut Microbiota

Bacterial SpeciesStrainCulture ConditionsILA Concentration (µg/mL)Reference
Bifidobacterium longum subsp. longumJCM 1217MRS broth2.1 ± 0.2[1][2]
Bifidobacterium longum subsp. infantisATCC 15697MRS broth3.1 ± 0.3[1][2]
Bifidobacterium breveATCC 15700MRS broth2.0 ± 0.2[1][2]
Bifidobacterium bifidumJCM 1255MRS broth2.5 ± 0.4[1][2]
Bifidobacterium adolescentisATCC 15703MRS broth0.4 ± 0.1[1][2]
Lactiplantibacillus plantarumZJ316MRS broth43.14[3]
Lactobacillus reuteri-Conditioned medium with tryptophanHigh abundance[4]
Bifidobacterium longum subsp. infantis-Grown on human milk oligosaccharides (HMO)Significantly greater than on lactose[5][6]

Table 2: this compound Concentrations in Biological Samples

Sample TypeConditionSpeciesConcentrationReference
SerumHealthy ControlsHumanHigher than in MS patients[7][8]
SerumMultiple Sclerosis (MS) PatientsHumanLower than in healthy controls[7][8][9]
FecesHigh Bifidobacterium abundanceHuman (Infant)19-fold higher than low Bifidobacterium group[10]
FecesLow Bifidobacterium abundanceHuman (Infant)Lower than high Bifidobacterium group[10]

Table 3: Effective Concentrations of this compound in In Vitro and In Vivo Models

Experimental ModelEffectILA Concentration/DoseReference
Macrophage and Intestinal Epithelial CellsAttenuation of LPS-induced inflammation1-10 mM[5][6][11]
PC12 CellsPromotion of NGF-induced neurite outgrowth100 nM[12][13]
Experimental Autoimmune Encephalomyelitis (EAE) MiceReduced disease severity and neuroinflammationSupplementation in drinking water[14]
Cuprizone-induced Demyelination MicePromoted remyelinationSupplementation in drinking water[14]
Immature Intestinal EnteroidsAnti-inflammatory effects5 µM[6]

Key Signaling Pathways of this compound in Gut-Brain Axis Communication

The biological effects of ILA are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). The following section details the ILA-AhR signaling pathway and its crosstalk with other important cellular pathways.

The Canonical ILA-AhR Signaling Pathway

Upon entering the cell, ILA binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (Hsp90). This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This ILA-AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

ILA_AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AhR_complex AhR-Hsp90 Complex ILA->AhR_complex Binding Activated_AhR_complex Activated ILA-AhR-Hsp90 AhR_complex->Activated_AhR_complex Conformational Change AhR_ARNT ILA-AhR-ARNT Complex Activated_AhR_complex->AhR_ARNT Nuclear Translocation & Dimerization XRE XRE (DNA) AhR_ARNT->XRE Binding ARNT ARNT ARNT->AhR_ARNT Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Modulation

Figure 1: Canonical ILA-AhR Signaling Pathway.

Crosstalk with NF-κB and Nrf2 Signaling Pathways

The activation of AhR by ILA can influence other critical signaling pathways, notably the NF-κB and Nrf2 pathways, which are central to the regulation of inflammation and oxidative stress.

  • Inhibition of NF-κB Signaling: ILA has been shown to attenuate inflammation by inhibiting the NF-κB pathway. This can occur through several mechanisms, including the AhR-mediated induction of proteins that sequester or degrade components of the NF-κB complex, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.

  • Activation of Nrf2 Signaling: The AhR can also interact with the Nrf2 pathway, a key regulator of the antioxidant response. Activation of AhR by ILA can lead to the nuclear translocation of Nrf2 and the expression of antioxidant enzymes, thus protecting cells from oxidative stress.

ILA_Crosstalk ILA This compound AhR AhR ILA->AhR Activation NFkB NF-κB Pathway AhR->NFkB Inhibition Nrf2 Nrf2 Pathway AhR->Nrf2 Activation Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation Leads to Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response Leads to

Figure 2: ILA-AhR Crosstalk with NF-κB and Nrf2.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ILA's role in the gut-brain axis.

In Vitro Production of ILA by Bifidobacterium

Objective: To quantify the production of ILA by different strains of Bifidobacterium.

Materials:

  • Bifidobacterium strains (e.g., B. longum subsp. longum JCM 1217, B. longum subsp. infantis ATCC 15697)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Tryptophan

  • Anaerobic chamber or jars

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • ILA standard

Protocol:

  • Culture Bifidobacterium strains in MRS broth under anaerobic conditions at 37°C until stationary phase.

  • Inoculate fresh MRS broth supplemented with a known concentration of tryptophan (e.g., 100 µg/mL) with the bacterial culture.

  • Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • At the end of the incubation period, centrifuge the cultures to pellet the bacteria.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the supernatant for ILA concentration using HPLC.

    • Use a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Detect ILA by UV absorbance at 280 nm.

    • Quantify ILA by comparing the peak area to a standard curve generated with a pure ILA standard.

ILA_Production_Workflow Start Start Culture Culture Bifidobacterium in MRS broth Start->Culture Inoculate Inoculate fresh MRS + Tryptophan Culture->Inoculate Incubate Anaerobic Incubation (37°C, 24-48h) Inoculate->Incubate Measure_Growth Monitor Growth (OD600) Incubate->Measure_Growth Centrifuge Centrifuge Culture Incubate->Centrifuge Collect_Supernatant Collect & Filter Supernatant Centrifuge->Collect_Supernatant HPLC HPLC Analysis Collect_Supernatant->HPLC Quantify Quantify ILA HPLC->Quantify End End Quantify->End

Figure 3: Workflow for ILA Production Assay.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To investigate the therapeutic potential of ILA in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound (ILA)

  • Clinical scoring system for EAE

Protocol:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On days 0 and 2, administer PTX intraperitoneally.

  • ILA Treatment:

    • Begin ILA treatment at the onset of clinical signs or prophylactically.

    • Administer ILA orally via drinking water or by gavage at a predetermined dose.

    • The control group receives vehicle only.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and score them according to a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Record body weight daily.

  • Histological and Immunological Analysis:

    • At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Isolate immune cells from the spleen and central nervous system for flow cytometric analysis of T cell populations and cytokine production.

Microglia Cell Culture and LPS Stimulation

Objective: To assess the anti-inflammatory effects of ILA on activated microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (ILA)

  • Reagents for ELISA (for cytokine measurement) or qPCR (for gene expression analysis)

Protocol:

  • Culture microglia in DMEM with 10% FBS until they reach the desired confluency.

  • Pre-treat the cells with different concentrations of ILA for a specified time (e.g., 1-2 hours).

  • Stimulate the microglia with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Lyse the cells to extract RNA for qPCR analysis of the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota from tryptophan, is a key signaling molecule in the gut-brain axis. Its ability to activate the Aryl Hydrocarbon Receptor and modulate inflammatory and oxidative stress pathways underscores its importance in maintaining intestinal and neuronal health. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the therapeutic potential of ILA for a range of disorders, including inflammatory bowel disease, multiple sclerosis, and other neuroinflammatory conditions.

Future research should focus on:

  • Expanding the quantitative data: More comprehensive metabolomic studies are needed to establish the precise concentrations of ILA in different body compartments in health and various disease states.

  • Elucidating detailed molecular mechanisms: Advanced techniques such as RNA-seq and ChIP-seq will be crucial for identifying the full spectrum of genes and pathways regulated by ILA-AhR signaling in different cell types.

  • Clinical translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of ILA supplementation or modulation of ILA-producing bacteria as a therapeutic strategy for human diseases.

The continued exploration of ILA and other microbial metabolites will undoubtedly deepen our understanding of the gut-brain axis and open new avenues for the development of novel therapeutics for a wide range of debilitating diseases.

References

An In-depth Technical Guide to the Biological Functions of Indole-3-lactate in Immune Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA), a metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a critical signaling molecule in the host's immune system. Its immunomodulatory properties are implicated in a range of physiological and pathological processes, from maintaining intestinal homeostasis to influencing the tumor microenvironment. This technical guide provides a comprehensive overview of the biological functions of ILA in immune regulation, with a focus on its mechanisms of action, effects on various immune cells, and its potential as a therapeutic target.

Core Mechanisms of Action

ILA exerts its immunomodulatory effects through multiple signaling pathways, both dependent and independent of the Aryl Hydrocarbon Receptor (AHR).

  • Aryl Hydrocarbon Receptor (AHR) Dependent Pathway: ILA is a known ligand for AHR, a ligand-activated transcription factor.[1][2] Upon binding ILA, AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[3] A key downstream effector of AHR activation by ILA is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] The AHR/Nrf2 signaling axis plays a crucial role in mitigating oxidative stress and inflammation. Furthermore, AHR activation by ILA can modulate the activity of other critical inflammatory pathways, including NF-κB and Hypoxia-inducible factor 1-alpha (HIF-1α), thereby suppressing the expression of pro-inflammatory cytokines and chemokines.[4][5]

  • Aryl Hydrocarbon Receptor (AHR) Independent Pathway: Recent evidence has unveiled an AHR-independent mechanism through which ILA regulates cellular processes. Notably, ILA has been shown to directly interact with and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] By preventing the phosphorylation of STAT3, ILA blocks its activation and subsequent translocation to the nucleus, thereby downregulating the transcription of STAT3 target genes involved in cell proliferation and survival.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of ILA on various immune parameters as reported in the scientific literature.

Table 1: Effect of this compound on Cytokine and Chemokine Expression

Cell TypeStimulantILA ConcentrationAnalyteFold Change / Percent ReductionReference
Immature Human Intestinal Epithelial Cells (H4)IL-1β (1 ng/mL)1 µMIL-8~50% reduction[8]
Immature Human Intestinal Epithelial Cells (H4)IL-1β (1 ng/mL)5 µMIL-8~60% reduction[8]
Immature Human Intestinal Epithelial Cells (H4)IL-1β (1 ng/mL)20 µMIL-8~70% reduction[8]
Human Colonic Adenocarcinoma Cells (SW480)LPS (2 µg/mL)400 µMCCL2 mRNA~50% reduction[4]
Human Colonic Adenocarcinoma Cells (SW480)LPS (2 µg/mL)400 µMCCL7 mRNA~60% reduction[4]
Human Colonic Adenocarcinoma Cells (Caco-2)LPS1-10 mMIL-8Significant decrease[1]
Human Colonic Adenocarcinoma Cells (HT-29)TNF-α (20 ng/ml)0.1-10 mMIL-8Dose-dependent decrease[1]

Table 2: Effect of this compound on Immune Cell Populations

In Vivo/In Vitro ModelTreatmentImmune Cell PopulationChangeReference
Colorectal Cancer Mouse Model (AOM/DSS)ILA supplementationTumor-infiltrating CD8+ T cellsIncreased proportion[9]
DSS-induced Colitis Mouse ModelILA gavageInflammatory Macrophages (CCR2+) in colonic lamina propriaReduced accumulation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ILA's immunomodulatory functions.

In Vitro Anti-inflammatory Assay in Intestinal Epithelial Cells

Objective: To assess the ability of ILA to suppress pro-inflammatory cytokine production in intestinal epithelial cells.

Materials:

  • Immature human intestinal epithelial cell line (e.g., H4 cells) or human colonic adenocarcinoma cell lines (e.g., SW480, Caco-2, HT-29).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Recombinant human IL-1β or TNF-α (Sigma-Aldrich).

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich).

  • This compound (Sigma-Aldrich), dissolved in a suitable solvent (e.g., DMSO).

  • ELISA kit for human IL-8 or CCL2/7 (R&D Systems).

  • 96-well cell culture plates.

Procedure:

  • Seed intestinal epithelial cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of ILA (e.g., 1 µM, 5 µM, 20 µM, 0.1-10 mM) or vehicle control for 1-24 hours.[1][8]

  • Stimulate the cells with a pro-inflammatory agent such as IL-1β (1 ng/mL), TNF-α (20 ng/mL), or LPS (2 µg/mL) for a specified period (e.g., 4-24 hours).[1][4][8]

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokine (e.g., IL-8, CCL2, CCL7) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of ILA on the phosphorylation of STAT3.

Materials:

  • Cancer cell lines (e.g., MC38, HCT116).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3 (Cell Signaling Technology).

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

Procedure:

  • Culture cells to 70-80% confluency and treat with ILA (e.g., 250 µM) or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them using supplemented lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 to normalize the results.

Transwell Migration Assay

Objective: To assess the effect of ILA on the migratory capacity of immune or cancer cells.

Materials:

  • Transwell inserts with appropriate pore size (e.g., 8 µm for cancer cells).

  • 24-well companion plates.

  • Cell culture medium with and without chemoattractant (e.g., FBS).

  • This compound.

  • Crystal violet staining solution.

  • Cotton swabs.

Procedure:

  • Pre-coat the transwell inserts with an extracellular matrix protein (e.g., Matrigel) if studying invasion. For migration, this step is omitted.

  • Seed cells (e.g., 5 x 10^4 cells) in serum-free medium containing ILA or vehicle control into the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate for a period sufficient for cell migration (e.g., 24-48 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualizations

Signaling Pathways

ILA_AHR_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AHR_complex AHR-HSP90-XAP2 (Cytosolic) ILA->AHR_complex Binds AHR_ILA AHR-ILA AHR_complex->AHR_ILA Conformational Change AHR_ARNT AHR-ARNT Complex AHR_ILA->AHR_ARNT Nuclear Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds Nrf2_KEAP1 Nrf2-KEAP1 (Cytosolic) AHR_ARNT->Nrf2_KEAP1 Activates NFkB NF-κB AHR_ARNT->NFkB Inhibits HIF1a HIF-1α AHR_ARNT->HIF1a Inhibits Target_Genes_AHR Target Genes (e.g., CYP1A1) XRE->Target_Genes_AHR Induces Transcription Nrf2 Nrf2 Nrf2_KEAP1->Nrf2 Dissociation ARE ARE Nrf2->ARE Nuclear Translocation & Binds Target_Genes_Nrf2 Antioxidant & Anti-inflammatory Genes ARE->Target_Genes_Nrf2 Induces Transcription Inflammation Inflammation Target_Genes_Nrf2->Inflammation Suppresses NFkB->Inflammation HIF1a->Inflammation ILA_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound pSTAT3 p-STAT3 ILA->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Target_Genes Target Genes (Cell Proliferation, Survival) STAT3_dimer->Target_Genes Nuclear Translocation & Gene Transcription Experimental_Workflow start Start: Immune Cell Culture (e.g., Macrophages, T cells) treatment Treatment: This compound (ILA) + Inflammatory Stimulus (e.g., LPS) start->treatment cytokine_analysis Cytokine/Chemokine Analysis (ELISA, qPCR) treatment->cytokine_analysis phenotype_analysis Immune Cell Phenotyping (Flow Cytometry) treatment->phenotype_analysis signaling_analysis Signaling Pathway Analysis (Western Blot for p-STAT3, etc.) treatment->signaling_analysis functional_assay Functional Assays (e.g., Transwell Migration) treatment->functional_assay end End: Data Analysis & Interpretation cytokine_analysis->end phenotype_analysis->end signaling_analysis->end functional_assay->end

References

An In-depth Technical Guide to the Mechanism of Action of Indole-3-lactate on Host Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA), a metabolite produced from the essential amino acid tryptophan by the gut microbiota, has emerged as a significant signaling molecule in host-microbe interactions. Its influence extends across various physiological and pathological processes, including immune modulation, maintenance of the intestinal barrier, neuronal function, and cancer metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of ILA on host cells, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

The predominant mechanism through which this compound exerts its effects on host cells is by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that, upon binding to ILA, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[3]

AhR-Dependent Signaling Pathways

dot

ILA This compound (ILA) AhR_complex AhR-HSP90-XAP2 (Cytoplasmic Complex) ILA->AhR_complex Binds AhR_ILA ILA-AhR Complex AhR_complex->AhR_ILA Conformational Change & HSP90 Dissociation AhR_ARNT ILA-AhR-ARNT Heterodimer AhR_ILA->AhR_ARNT Nuclear Translocation & Dimerization with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates Nrf2_pathway Nrf2 Pathway Gene_Expression->Nrf2_pathway PI3K_AKT_pathway PI3K/AKT Pathway Gene_Expression->PI3K_AKT_pathway Immune_Modulation Immune Modulation Nrf2_pathway->Immune_Modulation Barrier_Function Gut Barrier Integrity PI3K_AKT_pathway->Barrier_Function

Caption: AhR-Dependent Signaling Pathway of ILA.

1. The AhR/Nrf2 Signaling Pathway: Activation of AhR by ILA leads to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This pathway is crucial for ILA's protective effects against oxidative stress and in maintaining intestinal homeostasis.[4]

2. The PI3K/AKT Signaling Pathway: In human umbilical vein endothelial cells (HUVECs), ILA has been shown to promote proliferation, migration, and tube formation through the activation of the PI3K/AKT signaling pathway subsequent to AhR activation.[2]

3. Modulation of NF-κB and HIF Signaling: ILA can downregulate the NF-κB and HIF signaling pathways via the AhR, leading to decreased production of pro-inflammatory chemokines such as CCL2 and CCL7 in epithelial cells.[3] This contributes to its anti-inflammatory effects by reducing the accumulation of inflammatory macrophages.

AhR-Independent Mechanism of Action

Recent evidence suggests that ILA can also exert its effects independently of AhR.

Inhibition of STAT3 Phosphorylation

In the context of colorectal cancer, ILA has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Molecular docking simulations suggest that ILA can directly bind to the SH2 domain of STAT3, thereby competitively inhibiting the binding of phosphorylated Tyr705 and suppressing STAT3 activation.[5] This inhibition of the STAT3 pathway leads to the downregulation of glycolysis in cancer cells by reducing the expression of Hexokinase 2 (HK2).[5]

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ILA This compound (ILA) STAT3 STAT3 ILA->STAT3 Binds to SH2 domain pSTAT3 p-STAT3 (Tyr705) ILA->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation HK2 Hexokinase 2 (HK2) Expression pSTAT3->HK2 Promotes Glycolysis Glycolysis HK2->Glycolysis Drives Cancer_Growth Cancer Cell Growth Glycolysis->Cancer_Growth Supports

Caption: AhR-Independent STAT3 Inhibition by ILA.

Quantitative Data on ILA's Effects

The following tables summarize the quantitative data available for the effects of this compound on various host cells.

Cell TypeBiological EffectEffective ConcentrationReference
MacrophagesAttenuation of LPS-induced NF-κB activation1-10 mM[6][7]
Intestinal Epithelial Cells (H4)Anti-inflammatory (reduction of IL-1β-induced IL-8)1-20 µM[8]
PC12 CellsPotentiation of NGF-induced neurite outgrowth100 nM[1][9]
Human Umbilical Vein Endothelial Cells (HUVECs)Promotion of proliferation, migration, and tube formationNot specified[2]
Colorectal Cancer Cells (HCT116)Inhibition of glycolysisNot specified[5]
Human Skin EquivalentsInhibition of atopic dermatitis progression1.25 mM[10]
ParameterValueCell Line/SystemReference
IC50 (IL-8 Inhibition) 30 nMH4 Cells[8]
EC50 (AhR Activation) Not explicitly stated for ILA, but considered a low-potency agonist.AZ-AHR cells[11]
Binding Affinity (Kd) for AhR Not explicitly stated for ILA, but considered a low-affinity ligand.Murine AhR[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ILA's mechanism of action are provided below.

Western Blot Analysis for AhR Activation

This protocol is designed to assess the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by analyzing the expression of AhR and its downstream target, CYP1A1.

1. Cell Culture and Treatment:

  • Culture Hepa-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of ILA (e.g., 10, 50, 100 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare samples by mixing 20-30 µg of protein with 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AhR (1:1000), CYP1A1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

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start Start cell_culture Cell Culture & ILA Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-AhR, anti-CYP1A1, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

Intestinal Barrier Function Assay using Caco-2 Cells

This protocol measures the integrity of the intestinal epithelial barrier by assessing Transepithelial Electrical Resistance (TEER).

1. Caco-2 Cell Culture and Differentiation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto Transwell inserts (0.4 µm pore size) at a density of 1 x 10^5 cells/cm².

  • Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

2. TEER Measurement:

  • Before treatment, measure the basal TEER of the Caco-2 monolayers using an epithelial volt-ohm meter.

  • Treat the cells with ILA at various concentrations by adding it to the apical and/or basolateral compartments. Include a positive control for barrier disruption (e.g., TNF-α) and a vehicle control.

  • Measure TEER at different time points (e.g., 24, 48, 72 hours) post-treatment.

  • TEER values are calculated by subtracting the resistance of a blank insert from the measured resistance and then multiplying by the surface area of the insert (Ω·cm²).

Neurite Outgrowth Assay in PC12 Cells

This assay quantifies the effect of ILA on neuronal differentiation.

1. PC12 Cell Culture and Plating:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Plate the cells on collagen-coated 24-well plates at a density of 1 x 10^4 cells/well.

2. Treatment and Differentiation:

  • After 24 hours, replace the medium with a low-serum differentiation medium (e.g., 1% horse serum).

  • Treat the cells with a constant concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL) and varying concentrations of ILA (e.g., 10, 100, 1000 nM).

  • Incubate the cells for 3-5 days to allow for neurite outgrowth.

3. Quantification of Neurite Outgrowth:

  • Capture images of the cells using a phase-contrast microscope.

  • A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • For each treatment group, count the number of differentiated cells and the total number of cells in multiple fields of view.

  • Express the extent of neurite outgrowth as the percentage of differentiated cells.

Seahorse XF Cell Mito Stress Test

This protocol assesses the effect of ILA on mitochondrial respiration by measuring the oxygen consumption rate (OCR).

1. Cell Seeding and ILA Treatment:

  • Seed cells (e.g., HCT116) in a Seahorse XF96 cell culture microplate at an optimized density.

  • Allow cells to adhere overnight.

  • Treat cells with different concentrations of ILA for a specified duration.

2. Seahorse Assay Preparation:

  • Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

3. Data Acquisition and Analysis:

  • Place the cell culture plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Normalize the OCR data to cell number or protein concentration.

  • Analyze the data to determine the effect of ILA on key parameters of mitochondrial function.

Conclusion

This compound is a pleiotropic microbial metabolite that plays a crucial role in host physiology through complex signaling mechanisms. Its primary mode of action involves the activation of the Aryl Hydrocarbon Receptor, leading to the modulation of various downstream pathways that influence immune responses and barrier function. Furthermore, emerging evidence of AhR-independent activities, such as the direct inhibition of STAT3 phosphorylation, highlights the multifaceted nature of ILA's interactions with host cells. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the therapeutic potential of ILA in a range of diseases, from inflammatory conditions to cancer. Further research is warranted to fully elucidate the nuances of ILA signaling and to translate these findings into novel therapeutic strategies.

References

Indole-3-Lactate in Neonatal Gut Health and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The early-life gut microbiome plays a foundational role in neonatal development, particularly in educating the immune system and strengthening the intestinal barrier. Among the vast array of microbially-derived molecules, metabolites from tryptophan metabolism have emerged as critical signaling molecules. This technical guide focuses on Indole-3-lactate (ILA), a key tryptophan metabolite produced predominantly by infant-associated Bifidobacterium species. ILA has been identified as a potent anti-inflammatory and barrier-protective agent in the developing gut. It primarily functions by activating the Aryl Hydrocarbon Receptor (AHR), which in turn modulates downstream inflammatory and antioxidant pathways. Evidence indicates that higher levels of ILA, associated with breastfed infants colonized by Bifidobacterium, correlate with reduced intestinal inflammation. This guide provides an in-depth review of the microbial production of ILA, its molecular mechanisms of action, its physiological impact, and detailed experimental protocols for its study, offering a resource for researchers and drug development professionals focused on neonatal health and therapeutics.

Introduction

ILA has garnered significant attention for its role in mitigating the excessive intestinal inflammation characteristic of the immature gut, a key factor in the pathogenesis of devastating neonatal diseases like necrotizing enterocolitis (NEC).[3][4][5] Its production is strongly linked to "infant-type" bifidobacteria, which thrive on human milk oligosaccharides (HMOs).[6][7][8] This guide synthesizes the current scientific understanding of ILA, presenting quantitative data, molecular pathways, and detailed methodologies to facilitate further research and therapeutic exploration.

Production of this compound in the Neonatal Gut

Microbial Origins

ILA is a primary tryptophan metabolite produced by the neonatal gut microbiota.[9] Studies have consistently shown that Bifidobacterium species are the principal producers.[10] Specifically, strains commonly isolated from the intestines of human infants, such as Bifidobacterium longum subsp. longum, B. longum subsp. infantis, B. breve, and B. bifidum, produce significantly higher levels of ILA compared to adult-type or non-human-residential bifidobacteria.[2][9][10] While other bacteria like Lactobacillus species can also produce ILA, bifidobacteria are the most prominent source in the infant gut.[11][12]

Influence of Diet

The production of ILA by Bifidobacterium is heavily influenced by the available carbohydrate source. In vitro studies have demonstrated that B. infantis produces significantly greater quantities of ILA when cultured on human milk oligosaccharides (HMOs) compared to lactose.[6][7][8] This suggests a synergistic relationship between breast milk components and specific microbes, where HMOs not only promote the growth of beneficial bacteria but also fuel the production of protective metabolites like ILA. This finding underscores the unique benefits of breastfeeding in shaping a healthy neonatal gut environment.

Quantitative Data on ILA Production

The capacity to produce ILA varies significantly between different bifidobacterial species and strains. The following table summarizes the in vitro production of ILA by various human-residential Bifidobacterium strains after 24 hours of anaerobic culture.

Table 1: In Vitro ILA Production by Bifidobacterium Strains
Bifidobacterium Species (Group) Mean ILA Concentration (µg/mL ± SD)
B. longum subsp. longum2.15 ± 1.17
B. breve2.04 ± 0.97
B. bifidum1.84 ± 1.15
B. longum subsp. infantis1.70 ± 1.05
B. kashiwanohense0.76 ± 1.21
B. pseudocatenulatum0.17 ± 0.08
B. dentium0.20
Source: Adapted from Sakurai T, et al., Microorganisms, 2019.[9]

Molecular Mechanisms of ILA Action

ILA exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.[3][13]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon entering an intestinal epithelial cell, ILA binds to the cytosolic AHR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ILA-AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[14] One of the hallmark target genes is CYP1A1, the expression of which is often used as a marker for AHR activation.[6][7]

ILA_AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AHR-Chaperone Complex ILA->AHR_complex Binds ILA_AHR ILA-AHR Complex AHR_complex->ILA_AHR Activation & Chaperone Release ILA_AHR_n ILA-AHR ILA_AHR->ILA_AHR_n Translocation ILA_AHR_ARNT ILA-AHR-ARNT Complex ILA_AHR_n->ILA_AHR_ARNT Dimerization ARNT ARNT ARNT->ILA_AHR_ARNT XRE XRE (DNA) ILA_AHR_ARNT->XRE Binds TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Induces Downstream_Effects ILA This compound (ILA) AHR AHR Activation ILA->AHR Nrf2 Nrf2 Pathway Activation AHR->Nrf2 NFkB NF-κB Pathway AHR->NFkB Inhibits Antioxidant Antioxidant Response (GPX2, SOD2) Nrf2->Antioxidant Inflammation Inflammation (IL-8, TNF-α) NFkB->Inflammation Experimental_Workflow start Start: Seed Intestinal Cells (e.g., H4, Caco-2) pretreatment Step 1: Pre-treatment - Group A: Vehicle Control - Group B: ILA (e.g., 1-20 µM) start->pretreatment incubation1 Incubate (e.g., 24h) pretreatment->incubation1 stimulation Step 2: Inflammatory Stimulus Add IL-1β (1 ng/mL) or TNF-α incubation1->stimulation incubation2 Incubate (e.g., 6-24h) stimulation->incubation2 collection Step 3: Collect Supernatant and/or Cell Lysate incubation2->collection analysis Step 4: Analysis - ELISA for IL-8 Secretion - qRT-PCR for Gene Expression collection->analysis end End: Compare ILA vs. Control analysis->end

References

Methodological & Application

Application Note: Quantification of Indole-3-lactate in Fecal Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-lactate (ILA), a metabolite produced from tryptophan by the gut microbiota, is gaining significant attention for its role in host-microbe interactions and its potential impact on human health and disease.[1] ILA has been identified as a ligand for the aryl hydrocarbon receptor (AhR), through which it can modulate immune responses, intestinal homeostasis, and cell proliferation.[1][2][3] Altered fecal levels of ILA have been associated with conditions such as colorectal cancer (CRC) and obesity, highlighting its potential as a biomarker and therapeutic target.[1][4]

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in human fecal samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

This section details the complete workflow for ILA quantification, from fecal sample preparation to LC-MS/MS analysis.

Fecal Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate metabolomic analysis of complex matrices like feces. The following protocol is a synthesis of established methods.[2][5][6]

Materials and Reagents:

  • Fecal Samples (stored at -80°C)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS), e.g., D5-Tryptophan or other isotopically labeled indole (B1671886) derivative

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Bead-beating tubes with ceramic or steel beads

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC-MS vials

Procedure:

  • Sample Thawing and Weighing: Thaw frozen fecal samples on ice. Weigh approximately 50-100 mg of the homogenized fecal sample into a pre-weighed bead-beating tube.

  • Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water (Methanol/Water, v/v = 4/1).[2]

  • Extraction: Add 1 mL of the ice-cold extraction solvent to the fecal sample. For improved recovery, a sample-to-solvent ratio of 1:20 can be utilized.[5] Add the internal standard to the extraction solvent to a final concentration of ~100 nM to correct for matrix effects and extraction variability.

  • Homogenization: Secure the tubes in a bead beater (e.g., FastPrep-24) and homogenize for 1-2 cycles of 60 seconds each. To prevent overheating, cool the samples on ice between cycles. Alternatively, use a combination of sonication (10 min in an ultrasonic bath) and high-speed vortexing (10 min).[6]

  • Protein Precipitation: Incubate the samples at -20°C for 20-30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 - 15,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.[5][6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.[2][7]

  • Storage: Store the extracted samples at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Scientific, Waters).[7][8][9]

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column is commonly used for separation (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5][10]

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 2-10 µL.[10][11]

  • Column Temperature: 40°C.[10]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is ramped up to elute the analyte.[7][10]

    • 0.0 - 0.5 min: 1% B

    • 0.5 - 2.0 min: 1% to 70% B

    • 2.0 - 4.0 min: 70% to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: 95% to 1% B

    • 5.1 - 7.0 min: Re-equilibration at 1% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[12]

  • Ion Source Parameters: These should be optimized for the specific instrument but typical values include:

    • IonSpray Voltage: -4500 V.[11]

    • Temperature: 325-400°C.[11]

    • Curtain Gas (CUR): 30 psi.[11]

    • Collision Gas (CAD): Medium/12 psi.[11]

  • MRM Transitions: The precursor and product ions for ILA must be optimized. The transition for ILA is typically m/z 204 -> 130.[13]

    • This compound (ILA): Precursor ion [M-H]⁻ m/z 204; Product ions for quantification and qualification need to be determined by infusing the standard.

    • Internal Standard (e.g., D5-Tryptophan): Monitor the appropriate transition for the chosen standard.

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of ILA standard into a blank matrix (e.g., pooled and extracted fecal supernatant from a representative sample). The concentration range should cover the expected physiological levels of ILA in the samples. A typical range might be 1 nM to 10 µM.

Data Presentation

The concentration of ILA in fecal samples can vary significantly based on host genetics, diet, gut microbiome composition, and disease state. The table below summarizes representative quantitative data from published studies.

Condition Subject Group ILA Concentration Range / Mean ± SD Reference
Colorectal Cancer (CRC) StudyHealthy Controls (n=22)~1400 ng/g (median)[1]
CRC Patients (n=41)~800 ng/g (median, significantly lower)[1]
Early Stage CRC (I, II)~900 ng/g (median)[1]
Late Stage CRC (III, IV)~400 ng/g (median, significantly lower)[1]
Obesity StudyObese PatientsSignificantly decreased compared to normal[4]
In Vitro FermentationLactiplantibacillus plantarum ZJ31643.14 µg/mL (in culture supernatant)[9]
In Vitro FermentationBifidobacterium infantis22.17–33.12 mg/L (in culture supernatant)[9]

Visualizations: Workflows and Pathways

Diagrams help to visualize the experimental process and the biological context of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Fecal Sample (~50 mg) Extraction Add Extraction Solvent (80% MeOH + IS) Sample->Extraction Homogenize Bead Beating / Sonication Extraction->Homogenize Centrifuge Centrifugation (15,000 x g, 15 min) Homogenize->Centrifuge Filter Collect & Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into UHPLC-MS/MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS Detection (ESI-, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Analyze Statistical Analysis Quantify->Analyze

Caption: Experimental workflow for ILA quantification in fecal samples.

Trp Tryptophan IPyA Indole-3-pyruvate Trp->IPyA Gut Microbiota ILA This compound (ILA) IPyA->ILA aat Amino Acid Transaminase (aat) aat->IPyA aldh Aromatic Lactate Dehydrogenase (aldh) aldh->ILA

Caption: Microbial production pathway of ILA from Tryptophan.[14]

ILA-Mediated AHR Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus ILA This compound (ILA) AHR_complex AHR-HSP90 Complex ILA->AHR_complex Binds AHR_ILA AHR-ILA AHR_complex->AHR_ILA Conformational Change AHR_ARNT AHR-ARNT-ILA Complex AHR_ILA->AHR_ARNT Translocation & Dimerization with ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Genes Target Gene Expression (e.g., CYP1B1, Nrf2) XRE->Genes Regulates Transcription

Caption: Simplified ILA-mediated Aryl Hydrocarbon Receptor (AHR) signaling.[1][15]

References

Application Note and Protocol for Solid-Phase Extraction of Indole-3-Lactate from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA) is a tryptophan metabolite produced by the gut microbiota that has garnered significant interest due to its roles in host-microbe interactions, immune modulation, and its potential as a biomarker for various physiological and pathological states, including chronic kidney disease.[1][2][3] Accurate and reliable quantification of ILA in biological matrices such as plasma is crucial for understanding its physiological functions and exploring its therapeutic potential. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity and accuracy, particularly for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

This document provides a detailed protocol for the solid-phase extraction of this compound from plasma using a reversed-phase SPE sorbent. The protocol is designed to be a starting point for method development and can be adapted based on specific laboratory instrumentation and analytical requirements.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing a robust SPE method.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃[5]
Molecular Weight205.21 g/mol [5]
IUPAC Name2-hydroxy-3-(1H-indol-3-yl)propanoic acid[5]
DescriptionA hydroxy monocarboxylic acid, a metabolite of tryptophan.[5]

Experimental Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol is based on established methods for the extraction of tryptophan metabolites and other acidic compounds from plasma using reversed-phase SPE.

Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., EDTA, heparin)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated ILA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or equivalent)

  • Reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X, or equivalent)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

1. Sample Pre-treatment:

Proper sample pre-treatment is critical for efficient protein precipitation and to ensure the analyte is in the correct form for binding to the SPE sorbent.

  • Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 300 µL of 0.1 M HCl in water or 1% formic acid in acetonitrile to precipitate proteins. The acidic condition also ensures that ILA (a carboxylic acid) is in its neutral, protonated form, which enhances its retention on a reversed-phase sorbent.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

2. Solid-Phase Extraction Procedure:

This procedure outlines the steps for using a generic reversed-phase SPE cartridge. The volumes may need to be adjusted based on the specific cartridge format (e.g., 1 cc, 3 cc, or 96-well plate).

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of HPLC-grade water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample supernatant from step 1.6 onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step helps in removing salts and other highly polar molecules that are not retained on the reversed-phase sorbent.

    • A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) can be incorporated to remove less polar, non-ionic interferences.

  • Elution: Elute the retained this compound and the internal standard with 1-2 mL of methanol or acetonitrile into a clean collection tube. The choice of elution solvent should be optimized for recovery.

3. Post-Extraction Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a solvent compatible with the analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes expected performance data for the SPE of tryptophan metabolites, including ILA, from plasma based on literature reports. Actual performance should be validated in your laboratory.

ParameterExpected ValueNotes
Recovery > 80%Recovery can be optimized by adjusting the pH of the loading solution and the composition of the wash and elution solvents.[6]
Reproducibility (RSD) < 15%Relative Standard Deviation (RSD) for replicate extractions.[6]
Matrix Effect MinimalSPE is effective in removing phospholipids (B1166683) and other matrix components that can cause ion suppression or enhancement in LC-MS/MS analysis.
Limit of Quantification (LOQ) Analyte and instrument dependentThe final concentration factor achieved through SPE will influence the LOQ.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plasma.

SPE_Workflow cluster_sample_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post_extraction 3. Post-Extraction plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_acid Add Protein Precipitation Agent (e.g., ACN with 1% Formic Acid) add_is->add_acid vortex1 Vortex (30s) add_acid->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (1 mL Methanol) equilibrate Equilibrate SPE Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash Wash Cartridge (e.g., 1 mL 5% Methanol/Water) elute Elute ILA (1-2 mL Methanol) evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze ILA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR binds & activates ARNT ARNT AhR->ARNT heterodimerizes with Nrf2 Nrf2 AhR->Nrf2 activates ARE Antioxidant Response Element (ARE) ARNT->ARE binds to Nrf2->ARE binds to TargetGenes Target Gene Expression (e.g., Antioxidant Enzymes) ARE->TargetGenes promotes transcription of

References

Application Note and Protocol: Utilizing Caco-2 and HT-29 Cell Lines to Investigate the Therapeutic Potential of Indole-3-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-lactate (ILA), a metabolite produced from tryptophan by gut microbiota, has emerged as a significant signaling molecule in maintaining intestinal homeostasis. Research has demonstrated its potent anti-inflammatory properties and its role in enhancing intestinal barrier function. This document provides detailed protocols for studying the effects of ILA in vitro using two common human colorectal adenocarcinoma cell lines: Caco-2, which differentiates into a model of the intestinal epithelial barrier, and HT-29, a versatile line for studying colonic cell responses. These protocols are intended for researchers in cell biology, gastroenterology, and drug development to investigate the mechanisms of action of ILA and its therapeutic potential.

Core Mechanisms of Action

ILA exerts its beneficial effects on intestinal epithelial cells primarily through the activation of the Aryl hydrocarbon Receptor (AhR).[1][2] As a ligand, ILA binds to AhR, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and initiates the transcription of target genes. This activation can lead to several downstream effects, including:

  • Anti-inflammatory Response: ILA has been shown to significantly attenuate the production of pro-inflammatory cytokines such as IL-8 in both Caco-2 and HT-29 cells when stimulated with inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] This anti-inflammatory effect is mediated, at least in part, by the AhR-dependent inhibition of the NF-κB pathway.[1][4][5]

  • Enhanced Barrier Function: In Caco-2 cell monolayers, which form tight junctions and serve as a model for the intestinal barrier, ILA has been shown to rescue transepithelial electrical resistance (TEER) following a challenge with toxins, indicating a restoration of barrier integrity.[6]

  • Antioxidant Defense: The activation of AhR by ILA can also lead to the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][7] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, such as glutathione (B108866) reductase and superoxide (B77818) dismutase 2.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in Caco-2 and HT-29 cell lines from published studies.

Table 1: Anti-inflammatory Effects of ILA on Caco-2 and HT-29 Cells

Cell LineInflammatory StimulusILA ConcentrationMeasured EndpointResultReference
Caco-2LPS1-10 mMIL-8 ProductionSignificant decrease[1][3]
HT-29TNF-α (20 ng/mL)0.1-10 mMIL-8 mRNA ExpressionDose-dependent decrease[1]
HT-29LPSNot specifiedCCL2/7 ProductionReduction[4][5]

Table 2: Effects of ILA on Gene Expression in HT-29 Cells

GeneILA ConcentrationFold Change/EffectReference
CYP1A1 (AhR target)Not specifiedIncreased mRNA expression[1][2]
GPX2 (Nrf2 target)Not specifiedIncreased mRNA expression[1][2]
SOD2 (Nrf2 target)Not specifiedIncreased mRNA expression[1][2]
NQO1 (Nrf2 target)Not specifiedIncreased mRNA expression[1][2]
SERT10 mMSignificant increase in mRNA[3]
hBD210 mMSignificant increase in mRNA[3]

Table 3: Effect of ILA on Gut Barrier Function in Caco-2 Cells

Experimental ModelChallengeILA ApplicationMeasured EndpointResultReference
Polarized Caco-2 cellsClostridium difficile toxinsLuminalTransepithelial Electrical Resistance (TEER)Rescued TEER[6]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects of ILA in Caco-2 and HT-29 Cells

This protocol details the steps to measure the inhibitory effect of ILA on the production of the pro-inflammatory cytokine IL-8.

Materials:

  • Caco-2 or HT-29 cells

  • Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ILA)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for human IL-8

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Caco-2 or HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.

  • ILA Pre-treatment: Prepare solutions of ILA in complete medium at various concentrations (e.g., 0.1, 1, 10 mM). Remove the old medium from the cells and add 100 µL of the ILA-containing medium or vehicle control (medium alone) to the respective wells. Incubate for 1 hour.[1][2]

  • Inflammatory Stimulation: Prepare a solution of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) in complete medium. Add the inflammatory stimulus to the wells already containing ILA or vehicle control. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-24 hours, depending on the cell line and the specific experimental goals.[2]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

Protocol 2: Analysis of Gene Expression by RT-qPCR

This protocol describes how to assess the effect of ILA on the expression of target genes such as CYP1A1, Nrf2-regulated enzymes, and inflammatory chemokines.

Materials:

  • Caco-2 or HT-29 cells

  • This compound (ILA)

  • TNF-α

  • 6-well cell culture plates

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL-8, CYP1A1, GPX2, SOD2, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with ILA (e.g., 0.1-10 mM) with or without an inflammatory stimulus like TNF-α (20 ng/mL) for a specified time (e.g., 1 hour).[1]

  • RNA Extraction: Lyse the cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Caco-2 Barrier Function Assay (TEER Measurement)

This protocol is for assessing the protective effect of ILA on the integrity of the intestinal epithelial barrier using the Caco-2 monolayer model.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Complete cell culture medium

  • This compound (ILA)

  • Barrier-disrupting agent (e.g., Clostridium difficile toxins)

  • Epithelial Voltohmmeter (EVOM) with a chopstick electrode

Procedure:

  • Caco-2 Monolayer Formation: Seed Caco-2 cells onto Transwell inserts at a high density (e.g., 1 x 10^5 cells/cm²). Culture the cells for 18-21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Monitor Barrier Formation: Measure the Transepithelial Electrical Resistance (TEER) every other day using an EVOM. The TEER values should plateau, indicating the formation of a stable barrier (typically >250 Ω·cm²).

  • ILA Treatment and Barrier Disruption: Once a stable barrier is formed, add ILA to either the apical (luminal) or basolateral chamber of the Transwell inserts.[6] Concurrently or subsequently, add a barrier-disrupting agent to the apical chamber.

  • TEER Measurement: Measure the TEER at various time points after treatment to assess the extent of barrier disruption and the protective or restorative effect of ILA.

  • Data Analysis: Calculate the change in TEER over time for each condition. A smaller drop in TEER in the ILA-treated groups compared to the control indicates a protective effect.

Visualizations

ILA_Signaling_Pathway ILA Signaling Pathway in Intestinal Epithelial Cells cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR Aryl hydrocarbon Receptor (AhR) ILA->AhR Binds and Activates Nrf2 Nrf2 AhR->Nrf2 Activates NFkB_complex NF-κB Complex AhR->NFkB_complex Inhibits AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates to Nucleus and dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocates to Nucleus DNA_AhR XRE AhR_ARNT->DNA_AhR Binds to XRE DNA_Nrf2 ARE Nrf2_nuc->DNA_Nrf2 Binds to ARE DNA_NFkB NF-κB Response Element NFkB_nuc->DNA_NFkB Binds to Response Element CYP1A1 CYP1A1 DNA_AhR->CYP1A1 Induces Transcription Antioxidant_Genes Antioxidant Genes (GPX2, SOD2, NQO1) DNA_Nrf2->Antioxidant_Genes Induces Transcription Inflammatory_Genes Pro-inflammatory Genes (IL-8, CCL2/7) DNA_NFkB->Inflammatory_Genes Induces Transcription

Caption: ILA signaling in intestinal cells.

Experimental_Workflow Experimental Workflow for ILA Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Caco-2 or HT-29 cells pre_treat Pre-treat cells with ILA (1 hour) cell_culture->pre_treat ila_prep Prepare ILA solutions ila_prep->pre_treat stim_prep Prepare inflammatory stimulus (LPS/TNF-α) stimulate Add inflammatory stimulus stim_prep->stimulate pre_treat->stimulate incubate Incubate (4-24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant extract_rna Extract RNA incubate->extract_rna elisa Measure IL-8 (ELISA) collect_supernatant->elisa rt_qpcr RT-qPCR for gene expression extract_rna->rt_qpcr

Caption: Workflow for analyzing ILA's effects.

References

Application Notes and Protocols for Investigating the Therapeutic Potential of Indole-3-lactate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-lactate (ILA), a metabolite of tryptophan produced by the gut microbiota, has emerged as a promising therapeutic agent in a variety of disease contexts. Preclinical studies utilizing animal models have demonstrated its potential in mitigating intestinal inflammation, neuroinflammation, cancer, and other conditions. These application notes provide a comprehensive overview of the key animal models and experimental protocols for investigating the therapeutic efficacy of ILA.

Key Therapeutic Areas and Animal Models

ILA has shown therapeutic potential in several key areas, with corresponding animal models used for investigation:

  • Intestinal Ischemia/Reperfusion (I/R) Injury: Mouse models of intestinal I/R are crucial for studying the protective effects of ILA on gut injury.

  • Inflammatory Bowel Disease (IBD): Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a widely used model to assess the anti-inflammatory properties of ILA.[1][2]

  • Colorectal Cancer (CRC): Azoxymethane (AOM)/DSS-induced and xenograft mouse models are employed to evaluate the anti-tumor effects of ILA.[3][4]

  • Multiple Sclerosis (MS): Preclinical mouse models of MS are utilized to investigate the role of ILA in reducing neuroinflammation and promoting remyelination.[5]

  • Preeclampsia: A soluble fms-like tyrosine kinase-1 (sFlt-1)-induced preeclampsia-like mouse model is used to study the protective vascular effects of ILA.[6]

  • Neuroinflammation and Cognitive Disorders: Mouse models of depression and Alzheimer's disease are used to explore the neuroprotective effects of ILA.[7][8]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from studies investigating the therapeutic potential of ILA in various animal models.

Table 1: ILA Administration and Survival Outcomes in Intestinal I/R Injury Model

Animal ModelILA DosageAdministration RouteOutcome MeasureResultReference
C57BL/6 Mice (Intestinal I/R)20 mg/kgGavageSurvival RateSignificantly increased compared to I/R group[9]

Table 2: Effects of ILA on Disease Activity in DSS-Induced Colitis Model

Animal ModelILA DosageAdministration RouteKey Outcome MeasuresResultsReference
C57BL/6 Mice (DSS-induced colitis)40 mg/kgGavageBody Weight Loss, Disease Activity Index (DAI), Colon LengthAttenuated body weight loss, reduced DAI, and prevented colon shortening compared to DSS group[2]

Table 3: Anti-Tumor Efficacy of ILA in Colorectal Cancer Models

Animal ModelILA AdministrationKey Outcome MeasuresResultsReference
AOM/DSS-induced CRC MiceExogenous ILATumor DevelopmentSuppressed CRC development[4][10]
Xenograft (MC38 cells) C57BL/6 MiceIntraperitoneal or Subcutaneous InjectionTumor Volume and Weight, Ki67 and PCNA expressionReduced tumor volume and weight; decreased expression of Ki67 and PCNA[4]

Table 4: Neuroprotective Effects of ILA in Neurological Disorder Models

Animal ModelConditionILA AdministrationKey Outcome MeasuresResultsReference
Preclinical MS Mouse ModelMultiple SclerosisSupplementationNeuroinflammation, RemyelinationDampened neuroinflammation and promoted remyelination[5]
Depressed MiceDepressionSupplementationHippocampal ILA levels, NeuroinflammationAmeliorated reduced hippocampal ILA levels, alleviated neuroinflammation[8]
5xFAD MiceAlzheimer's DiseaseSynbiotic treatment producing ILACognitive Impairment, NeuroinflammationAlleviated cognitive impairment and neuroinflammation[7]

Experimental Protocols

Protocol 1: Intestinal Ischemia/Reperfusion (I/R) Injury Mouse Model

Objective: To evaluate the protective effect of ILA on intestinal damage induced by ischemia and reperfusion.

Animals: 6-8 week old male C57BL/6 mice.[9]

Materials:

  • This compound (ILA)

  • Corn oil (vehicle)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Saline

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • ILA Administration: Administer ILA (20 mg/kg, dissolved in corn oil) or vehicle (corn oil) daily via oral gavage for 7 days prior to the I/R procedure.[9]

  • Anesthesia: Anesthetize the mice using a standard protocol.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the superior mesenteric artery (SMA).

    • Induce ischemia by occluding the SMA with a non-traumatic clamp for 60 minutes.

    • Before clamping, administer 0.5 mL of saline intraperitoneally to prevent dehydration.

    • After 60 minutes, remove the clamp to allow reperfusion.

    • For the sham group, perform the same surgical procedure without occluding the SMA.

  • Post-Operative Care and Monitoring: Suture the abdominal incision and allow the mice to recover. Monitor for survival and clinical signs.

  • Sample Collection: At a predetermined time point post-reperfusion (e.g., 24 hours), euthanize the mice and collect intestinal tissues and blood for analysis.

  • Outcome Analysis:

    • Histology: Assess intestinal tissue damage (e.g., enterocyte apoptosis, edema, villus loss) using H&E staining.

    • Immunohistochemistry: Stain for proliferation markers (e.g., Ki67) and other relevant proteins.[4]

    • Biochemical Assays: Measure markers of oxidative stress (e.g., GSH, MDA) and intestinal injury (e.g., serum I-FABP, D-Lactate) in tissue and serum samples.[9]

    • Gene and Protein Expression: Analyze the expression of key signaling molecules (e.g., YAP, Nrf2) using qRT-PCR and Western blot.[9]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To assess the anti-inflammatory effects of ILA in a model of acute colitis.

Animals: Male C57BL/6 mice.

Materials:

  • This compound (ILA)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • Sterile water

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Induction of Colitis: Administer 2.5% - 3.5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[1][2]

  • ILA Treatment (Therapeutic Model):

    • After 2 days of DSS administration, begin daily oral gavage with ILA (40 mg/kg, dissolved in sterile water) or sterile water (vehicle).[2]

    • Continue ILA and DSS administration concurrently for the remainder of the study period.

  • Daily Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect colon tissues.

  • Outcome Analysis:

    • Macroscopic Evaluation: Measure colon length.

    • Histopathology: Assess the degree of inflammation, ulceration, and tissue damage in colon sections using H&E staining.

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the colon tissue.

    • Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CCL2, CCL7) in colon tissue homogenates using ELISA or qRT-PCR.[1][2]

Protocol 3: Colorectal Cancer (CRC) Xenograft Mouse Model

Objective: To determine the in vivo anti-tumor efficacy of ILA.

Animals: Immunocompromised mice (e.g., nude mice) or C57BL/6 mice for syngeneic models.

Materials:

  • This compound (ILA)

  • CRC cell line (e.g., MC38, HCT116)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Matrigel (optional)

Procedure:

  • Cell Culture: Culture the chosen CRC cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the CRC cells in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • ILA Administration:

    • Randomize mice into treatment and control groups.

    • Administer ILA via a specified route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule.[4] The control group receives the vehicle.

  • Endpoint and Sample Collection:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size or at a pre-defined study endpoint (e.g., 24 days).[4]

    • Excise and weigh the tumors.

  • Outcome Analysis:

    • Tumor Growth Inhibition: Compare tumor volume and weight between the ILA-treated and control groups.

    • Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki67, PCNA) and apoptosis (e.g., cleaved caspase-3).[4]

    • Western Blot/qRT-PCR: Investigate the expression of target proteins and genes in the tumor tissue (e.g., p-STAT3, HK2).[4]

Mandatory Visualizations

Signaling Pathways

ILA_Signaling_Pathways cluster_inflammation Intestinal Inflammation & Injury cluster_crc Colorectal Cancer cluster_preeclampsia Preeclampsia ILA1 This compound AHR1 AHR ILA1->AHR1 Nrf2 Nrf2 ILA1->Nrf2 YAP YAP ILA1->YAP NFkB NF-κB AHR1->NFkB inhibits HIF HIF AHR1->HIF inhibits Epithelial_Protection Epithelial Protection & ISC Proliferation Nrf2->Epithelial_Protection reduces oxidative stress YAP->Epithelial_Protection CCL2_7 CCL2/7 Production NFkB->CCL2_7 HIF->CCL2_7 Inflammation Inflammation & Oxidative Stress CCL2_7->Inflammation ILA2 This compound pSTAT3 p-STAT3 ILA2->pSTAT3 inhibits phosphorylation STAT3 STAT3 HK2 HK2 pSTAT3->HK2 Glycolysis Tumor Cell Glycolysis HK2->Glycolysis Proliferation Tumor Proliferation & Migration Glycolysis->Proliferation ILA3 This compound AHR2 AHR ILA3->AHR2 PI3K_AKT PI3K/AKT Pathway AHR2->PI3K_AKT Endothelial_Function Endothelial Cell Proliferation & Migration PI3K_AKT->Endothelial_Function

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., DSS Colitis, I/R, CRC) Acclimatization Animal Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Control vs. ILA) Acclimatization->Grouping Disease_Induction Induce Disease (e.g., DSS, Surgery, AOM/DSS) Grouping->Disease_Induction ILA_Admin Administer ILA or Vehicle (e.g., Gavage, IP Injection) Disease_Induction->ILA_Admin Monitoring Daily Monitoring (Weight, Clinical Scores) ILA_Admin->Monitoring Endpoint Endpoint & Sample Collection (Tissues, Blood) Monitoring->Endpoint Macroscopic Macroscopic Analysis (Colon Length, Tumor Weight) Endpoint->Macroscopic Histology Histopathology (H&E, IHC) Endpoint->Histology Biochemical Biochemical Assays (ELISA, MPO) Endpoint->Biochemical Molecular Molecular Analysis (qRT-PCR, Western Blot) Endpoint->Molecular

Caption: General experimental workflow for ILA studies.

References

Commercial ELISA kits for measuring Indole-3-lactate concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to quantify Indole-3-lactate (ILA), a key microbial metabolite of tryptophan, will find a notable absence of commercially available ELISA kits specifically designed for this purpose. Extensive searches for "this compound ELISA kits" have consistently shown a lack of specific immunoassays for this analyte. The market is, however, populated with ELISA kits for the related but structurally distinct molecule, Indole-3-acetic acid (IAA). This document provides an overview of the available analytical tools and presents alternative, validated methods for the accurate quantification of this compound.

Current Landscape of Commercial Immunoassays

Our investigation into commercially available ELISA kits reveals a significant gap for the direct measurement of this compound. The available immunoassays for similar indole-containing compounds are summarized in Table 1. It is crucial to note that while these kits are optimized for Indole-3-acetic acid (IAA), their cross-reactivity with this compound is generally not specified, and therefore they are not recommended for the specific quantification of ILA. One general indole (B1671886) assay kit has been noted to potentially react with various indole derivatives, including indolelactic acid, but it does not offer the specificity of an ELISA for quantitative analysis of ILA alone[1].

Table 1: Summary of Commercially Available ELISA Kits for the Related Compound Indole-3-Acetic Acid (IAA)

ManufacturerProduct NameCatalog NumberDetection RangeSensitivitySample TypesAssay Type
Cloud-Clone Corp.ELISA Kit for Indole 3 Acetic Acid (IAA)CEA737Ge2.47-200 ng/mL0.88 ng/mLTissue, Cell culture supernatesCompetitive Inhibition
Abbexa LtdIndole 3 Acetic Acid (IAA) ELISA Kitabx1503542.47 ng/ml - 200 ng/ml< 0.88 ng/mlPlant tissue and other biological fluidsCompetitive ELISA
ELK BiotechnologyIAA(Indole 3 Acetic Acid) ELISA KitENT-E314853.13-200 ng/mL0.92 ng/mLtissue or cell culture supernatesCompetitive Inhibition[2]
MyBioSource.comELISA Kit for Indole 3 Acetic Acid (IAA)MBS2000290Not SpecifiedNot SpecifiedNot SpecifiedELISA

Note: The cross-reactivity of these kits with this compound has not been published by the manufacturers. Researchers should validate these kits for their specific application if considering their use for ILA measurement, though this is not recommended.

Recommended Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)

Given the absence of a dedicated ELISA kit, the gold standard for the quantification of this compound in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of ILA even in complex biological matrices. Published studies have successfully employed LC-MS for the quantification of ILA in various research contexts[3][4].

Detailed Protocol: Quantification of this compound using LC-MS

This protocol provides a general framework for the analysis of this compound in biological samples such as plasma, fecal extracts, or cell culture supernatants. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation

  • Objective: To extract this compound from the biological matrix and remove interfering substances.

  • Materials:

    • Internal Standard (IS): this compound-d5 or a structurally similar deuterated compound.

    • Protein Precipitation Reagent: Acetonitrile (B52724) or Methanol (B129727), chilled to -20°C.

    • Centrifuge capable of reaching 14,000 x g at 4°C.

    • LC-MS vials.

  • Procedure:

    • Thaw samples on ice.

    • To 100 µL of sample (plasma, supernatant, etc.), add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an LC-MS vial for analysis.

2. LC-MS Analysis

  • Objective: To separate this compound from other components in the extract and detect it with high specificity and sensitivity.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 204.0 -> Product ion (m/z) 158.1

      • Internal Standard (e.g., ILA-d5): Adjust m/z values accordingly.

    • Optimize collision energy and other source parameters for your specific instrument.

3. Data Analysis

  • Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

Signaling Pathway Context of this compound

This compound is a known ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in modulating immune responses and maintaining intestinal homeostasis[5][6]. The activation of AHR by ILA can influence downstream inflammatory pathways.

ILA_AHR_Pathway cluster_nucleus Cellular Compartments ILA This compound (ILA) AHR_complex Cytosolic AHR Complex (AHR, HSP90, etc.) ILA->AHR_complex Binds and activates AHR_complex->Nucleus Translocation AHR_active Activated AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_active->XRE Binds to DNA Gene_Expression Target Gene Expression XRE->Gene_Expression Regulates transcription Response Modulation of Inflammation Gene_Expression->Response

Caption: Signaling pathway of this compound via the Aryl Hydrocarbon Receptor.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the key steps in the quantification of this compound using Liquid Chromatography-Mass Spectrometry.

LCMS_Workflow Sample Biological Sample (Plasma, Feces, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS Analysis (Separation & Detection) Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for this compound quantification by LC-MS.

References

Tracing the Metabolic Fate of Indole-3-Lactate: Application Notes and Protocols for Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling methods for tracing the metabolism of Indole-3-lactate (ILA), a critical tryptophan metabolite produced by the gut microbiota. Understanding the metabolic fate of ILA is crucial for elucidating its role in various physiological and pathological processes, including immune regulation, intestinal barrier function, and cancer development.[1][2][3] This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate the successful implementation of these powerful techniques in your research.

Introduction to this compound and Stable Isotope Tracing

This compound is a metabolite of tryptophan produced by various gut bacteria, including species from the Bifidobacterium and Lactobacillus genera.[2] It has been shown to exert anti-inflammatory effects, modulate immune responses, and influence the progression of certain diseases.[2][3] Stable isotope labeling, coupled with mass spectrometry, is a powerful technique to trace the metabolic conversion of ILA and identify its downstream metabolites in complex biological systems. By introducing ILA labeled with heavy isotopes, such as deuterium (B1214612) (D) or carbon-13 (¹³C), researchers can distinguish it from endogenous (unlabeled) ILA and track its transformation into various metabolic products.

Core Applications

  • Mapping Metabolic Pathways: Elucidate the enzymatic reactions and pathways involved in ILA metabolism in different cell types, tissues, and organisms.

  • Identifying Novel Metabolites: Discover previously unknown downstream metabolites of ILA.

  • Quantifying Metabolic Flux: Determine the rate of ILA conversion and the relative contributions of different metabolic pathways.

  • Understanding Disease Mechanisms: Investigate how ILA metabolism is altered in various disease states and its contribution to pathogenesis.

  • Drug Development: Evaluate the metabolic stability and biotransformation of ILA-based therapeutic candidates.

Data Presentation: Quantitative Analysis of ILA Metabolism

A key aspect of stable isotope tracing studies is the accurate quantification of labeled and unlabeled metabolites. The following tables provide examples of how to structure quantitative data for clear presentation and comparison.

Table 1: Quantification of Labeled ILA and its Metabolites in Cell Culture

MetaboliteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration in Control Cells (nM)Concentration in Labeled ILA-treated Cells (nM)Fold Change
This compound (Unlabeled)8.2204.07130.115.2 ± 2.118.5 ± 2.51.2
This compound-¹³C₆8.2210.09136.1Not Detected452.3 ± 35.8-
Indole-3-pyruvic acid (Unlabeled)7.5202.05156.15.8 ± 0.97.2 ± 1.11.2
Indole-3-pyruvic acid-¹³C₆7.5208.07162.1Not Detected25.1 ± 3.7-
Indole-3-acetic acid (Unlabeled)6.9174.06130.122.4 ± 3.528.9 ± 4.11.3
Indole-3-acetic acid-¹³C₆6.9180.08136.1Not Detected12.6 ± 2.0-

Data are representative and should be generated from experimental measurements.

Table 2: In Vivo Tracing of Labeled ILA in Mouse Plasma

Time PointUnlabeled ILA (ng/mL)D₅-ILA (ng/mL)Unlabeled Indole-3-acetic acid (ng/mL)D₅-Indole-3-acetic acid (ng/mL)
0 hr (Pre-dose)35.7 ± 5.4Not Detected52.1 ± 7.8Not Detected
1 hr38.2 ± 6.1158.3 ± 21.255.4 ± 8.38.9 ± 1.5
4 hr42.1 ± 6.889.6 ± 15.761.8 ± 9.515.2 ± 2.8
12 hr36.5 ± 5.925.4 ± 4.954.2 ± 8.19.7 ± 1.9
24 hr34.9 ± 5.25.1 ± 1.251.7 ± 7.52.3 ± 0.6

Data are representative and should be generated from experimental measurements.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ILA_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Cells, Plasma, Feces) extraction Metabolite Extraction (e.g., Protein Precipitation) start->extraction spe Solid Phase Extraction (Optional) extraction->spe lcms UHPLC-ESI-MS/MS spe->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification of Labeled & Unlabeled Analytes data_acq->quant pathway Metabolic Pathway Mapping quant->pathway flux Metabolic Flux Analysis pathway->flux Tryptophan_to_ILA_Pathway Trp Tryptophan IPyA Indole-3-pyruvic acid Trp->IPyA Aromatic amino acid aminotransferase ILA Indole-3-lactic acid IPyA->ILA Aromatic lactate dehydrogenase AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AHR_complex AHR-HSP90-AIP-p23 Complex ILA->AHR_complex Binds AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2) XRE->Target_Genes Activates

References

Application Note: Quantitative Analysis of Indole-3-lactate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA) is a tryptophan metabolite produced by various commensal bacteria in the gut, including those from the Bifidobacterium and Lactobacillus genera. Emerging research has highlighted the significant role of ILA as a signaling molecule in host physiology, influencing immune responses, intestinal barrier integrity, and even neuronal functions. Its mechanism of action is often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for cellular homeostasis. Given its therapeutic potential in inflammatory bowel disease, neuroinflammation, and certain cancers, robust and reliable methods for the quantification of ILA in biological matrices are essential for advancing research and drug development.

This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS offers high sensitivity and selectivity, making it a powerful technique for the analysis of small molecules like ILA.

Signaling Pathway of this compound

This compound primarily exerts its biological effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4][5] Upon binding to ILA in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade can lead to various cellular responses, including the modulation of immune cells like Group 3 Innate Lymphoid Cells (ILC3s) and the regulation of inflammatory pathways.[5] For instance, ILA-activated AhR signaling can lead to the production of IL-22, which is crucial for intestinal homeostasis.[5] Furthermore, the AhR pathway can crosstalk with other significant signaling pathways, such as the Nrf2 pathway, which is involved in the antioxidant response.[3]

Indole_3_lactate_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus ILA This compound (ILA) AhR AhR ILA->AhR Binds HSP90 HSP90 AhR->HSP90 Complex ARNT ARNT AhR->ARNT Dimerizes XRE XRE ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Activates Cellular_Response Cellular Response (e.g., IL-22 Production, Antioxidant Response) Gene_Expression->Cellular_Response

This compound (ILA) signaling through the Aryl Hydrocarbon Receptor (AhR).

Experimental Workflow for GC-MS Analysis

The quantitative analysis of this compound by GC-MS involves several key steps: sample preparation, derivatization, GC separation, and MS detection. The following workflow provides a general overview of the process.

GCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Serum, Cell Culture Supernatant) Extraction 2. Extraction (e.g., MEPS or LLE) Sample_Collection->Extraction Derivatization 3. Derivatization (Silylation with BSTFA) Extraction->Derivatization GC_Injection 4. GC Injection and Separation Derivatization->GC_Injection MS_Detection 5. MS Detection (Scan or SIM mode) GC_Injection->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a method for the analysis of indole-containing acids in biological fluids and can be modified for other sample types.[6][7]

1. Materials and Reagents

  • This compound (ILA) standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., deuterated ILA or a structurally similar compound not present in the sample)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270)

  • Ethyl acetate

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Microextraction by Packed Sorbent (MEPS) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents

  • Nitrogen gas for evaporation

2. Sample Preparation (Microextraction by Packed Sorbent - MEPS)

This method is suitable for cleaning up complex matrices like serum or plasma.

  • Condition the MEPS cartridge: Wash the C18 cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Draw 100 µL of the sample (e.g., serum) into the MEPS syringe.

  • Washing: Wash the cartridge with 100 µL of water to remove interfering substances.

  • Elution: Elute the retained analytes with 100 µL of methanol into a clean collection vial.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

3. Derivatization (Silylation)

Derivatization is necessary to increase the volatility and thermal stability of ILA for GC analysis.

  • To the dried residue from the sample preparation step, add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS).

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature before injection into the GC-MS system.

4. GC-MS Parameters

The following are suggested starting parameters and may require optimization for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Scan (m/z 50-550) for initial identification, Selected Ion Monitoring (SIM) for quantification

5. Quantification

For quantification, create a calibration curve using a series of ILA standards of known concentrations, prepared and derivatized in the same manner as the samples. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of this compound based on published methods.[6][7]

Table 1: Method Validation Parameters for ILA in Biological Fluids

Parameter Serum Cerebrospinal Fluid (CSF)
Limit of Detection (LOD) 0.2 - 0.4 µM0.2 - 0.4 µM
Limit of Quantification (LOQ) 0.4 - 0.5 µM0.4 - 0.5 µM
Linearity Range 0.4 - 10 µM0.4 - 7 µM
Correlation Coefficient (R²) ≥ 0.9942≥ 0.9949

Table 2: Recovery Data for ILA using MEPS

Matrix Recovery at LOQ (%)
Serum 40 - 60%
Cerebrospinal Fluid (CSF) 40 - 80%

Conclusion

The GC-MS method detailed in this application note provides a sensitive and reliable approach for the quantitative analysis of this compound in various biological matrices. The combination of MEPS for sample cleanup and silylation for derivatization ensures robust and reproducible results. This method can be a valuable tool for researchers and scientists in pharmacology, microbiology, and clinical research to further investigate the role of ILA in health and disease, and to support the development of novel therapeutics targeting the gut microbiome and its metabolites.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Indole-3-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Indole-3-lactate (ILA), a critical tryptophan metabolite involved in various physiological and pathological processes. The described protocol is applicable to the analysis of ILA in complex biological matrices, such as bacterial culture supernatants, and can be adapted for other sample types. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant signaling pathway to facilitate understanding and implementation in a research or drug development setting.

Introduction

This compound (ILA) is a key metabolite of tryptophan produced by the gut microbiota.[1][2] Emerging research has highlighted its significant role as a signaling molecule, particularly through its interaction with the Aryl Hydrocarbon Receptor (AhR).[1][3][4][5] The activation of the AhR signaling pathway by ILA has been shown to modulate immune responses, enhance intestinal barrier function, and influence cellular processes such as proliferation and migration.[3][4] Given its therapeutic potential in conditions like preeclampsia and colorectal cancer, accurate and reliable quantification of ILA is crucial for advancing research and drug development.[4][6] This application note presents a validated HPLC method for the effective separation and quantification of ILA.

Experimental Protocols

Sample Preparation (Bacterial Culture Supernatant)

A straightforward and effective method for preparing bacterial culture supernatants for HPLC analysis involves the removal of proteins and other macromolecules that could interfere with the chromatographic separation.[7][8]

Protocol:

  • Transfer 0.5 mL of the bacterial culture supernatant into a 0.5 mL centrifugal filter tube with a 3-kDa molecular weight cut-off membrane.

  • Centrifuge the sample at 14,000 x g for 30 minutes at 4°C.

  • Collect the filtrate, which is now ready for direct injection into the HPLC system.

HPLC Instrumentation and Conditions

This method has been developed for a standard HPLC system equipped with a UV or fluorimetric detector. The use of a C8 or C18 column is recommended for optimal separation of indolic compounds.[7][8][9]

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition 1Condition 2
HPLC System Standard HPLC with UV DetectorStandard HPLC with Fluorimetric Detector
Column Waters SunFire C18 (5 µm, 4.6 x 250 mm)[9]Symmetry C8 (5 µm, 4.6 x 150 mm) with a C8 guard column[7][8]
Mobile Phase A 0.05% Trifluoroacetic acid in Water2.5% Acetic acid in Water (v/v), pH 3.8[7]
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic acid80% Acetonitrile in Water (v/v)[7]
Flow Rate 0.8 mL/min[9]1.0 mL/min
Injection Volume 30 µL[9]20 µL
Column Temperature AmbientAmbient
Detection UV at 280 nm[9][10]Fluorimetric (λex = 280 nm / λem = 350 nm)[7][8]
Gradient Elution Program

A gradient elution is employed to ensure the efficient separation of ILA from other indolic compounds that may be present in the sample.

Table 2: Gradient Elution Programs

Time (minutes) % Mobile Phase B (Condition 1) [9]Time (minutes) % Mobile Phase B (Condition 2) [7]
010020
20752550
31100
3320
Total Run Time >20 minutes Total Run Time 36 minutes
Standard Curve Preparation

For accurate quantification, a standard curve should be prepared using a certified standard of this compound.

Protocol:

  • Prepare a stock solution of ILA (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards with concentrations ranging from 0.0625 to 125 µg/mL.[7]

  • Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.998.[7]

Data Presentation

The retention time for this compound will vary depending on the specific column and gradient conditions used. Under the described conditions, ILA typically elutes as a sharp, well-resolved peak.

Table 3: Example Retention Time and Detection Limits

AnalyteRetention Time (approximate)Limit of Detection (LOD)
This compound (ILA)7.7 min (under Condition 2)[7]< 0.015 µg/mL[7]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

G Experimental Workflow for ILA Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Bacterial Culture Supernatant filtration Centrifugal Filtration (3-kDa MWCO) start->filtration injection HPLC Injection filtration->injection separation RP-HPLC Separation (C8 or C18 column) injection->separation detection UV or Fluorimetric Detection separation->detection quantification Quantification using Standard Curve detection->quantification result ILA Concentration quantification->result

Caption: Workflow for HPLC analysis of this compound.

This compound Signaling Pathway

This compound is a known ligand for the Aryl Hydrocarbon Receptor (AhR), which upon activation, translocates to the nucleus and initiates the transcription of target genes. This pathway is crucial for maintaining intestinal homeostasis and modulating inflammatory responses.[1][3]

G This compound (ILA) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (inactive) ILA->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change ARNT ARNT AhR_active->ARNT translocates to nucleus and dimerizes with AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., Cyp1a1, Nrf2 pathway genes) XRE->Target_Genes initiates

Caption: ILA activates the Aryl Hydrocarbon Receptor (AhR) pathway.

References

Application Notes: Indole-3-Lactate as a Biomarker for Gut Dysbiosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-3-lactate (ILA) is a tryptophan-derived metabolite produced by the gut microbiota.[1][2] It is an important signaling molecule in host-microbe interactions and is emerging as a key biomarker for intestinal health and dysbiosis.[3][4] ILA is produced by various commensal bacteria, including species of Bifidobacterium, Lactobacillus, and Escherichia coli, through the metabolism of dietary tryptophan.[1][4][5] Altered levels of ILA have been associated with several conditions, including inflammatory bowel disease (IBD), necrotizing enterocolitis (NEC), and colorectal cancer, making it a valuable target for researchers and drug development professionals.[4][6][7] These notes provide an overview of ILA's biological role, its signaling pathways, and protocols for its quantification in biological samples.

Biological Role and Signaling Pathways

ILA exerts its biological effects primarily by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[4][7][8] The activation of AhR by ILA triggers a cascade of downstream signaling events that regulate immune responses, enhance intestinal barrier function, and protect against inflammation.

The primary signaling pathway for ILA is initiated by its binding to the cytosolic AhR complex. This binding causes the dissociation of chaperone proteins, allowing the ILA-AhR complex to translocate into the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4]

Key downstream effects of AhR activation by ILA include:

  • Modulation of Immune Responses: ILA has been shown to suppress inflammatory pathways, such as the NF-κB and HIF signaling pathways, leading to reduced production of pro-inflammatory cytokines like IL-8 and chemokines like CCL2/7.[4][7][9] This helps to decrease the accumulation of inflammatory macrophages in the gut.[4]

  • Enhancement of Intestinal Barrier Function: By activating AhR, ILA can improve the integrity of the intestinal epithelial barrier.[10]

  • Activation of Antioxidant Responses: The AhR pathway can lead to the upregulation of the Nrf2 signaling pathway, which controls the expression of antioxidant genes, helping to protect cells from oxidative stress.[5][10][11][12]

G cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (AhR + Chaperones) ILA->AhR_complex Binds ILA_AhR ILA-AhR Complex AhR_complex->ILA_AhR Activation & Chaperone Dissociation ILA_AhR_ARNT ILA-AhR-ARNT Heterodimer ILA_AhR->ILA_AhR_ARNT Nuclear Translocation + Dimerization ARNT ARNT ARNT->ILA_AhR_ARNT XRE XRE (on DNA) ILA_AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2) XRE->Target_Genes Initiates Downstream Downstream Cellular Effects Target_Genes->Downstream b1 Anti-inflammatory Response (↓ NF-κB, ↓ HIF) Downstream->b1 b2 Antioxidant Response (↑ Nrf2) Downstream->b2 b3 Barrier Integrity Downstream->b3

Figure 1: Simplified signaling pathway of this compound (ILA) via the Aryl Hydrocarbon Receptor (AhR).

ILA as a Biomarker for Gut Dysbiosis

Gut dysbiosis, an imbalance in the microbial community, is often characterized by a reduction in beneficial bacteria that produce key metabolites like ILA. Consequently, fecal and systemic levels of ILA can serve as a functional readout of a healthy, balanced gut microbiome. Clinical evidence suggests that fecal ILA levels are negatively correlated with disease progression in inflammatory bowel diseases.[4]

ConditionSample TypeFindingReference(s)
Inflammatory Bowel Disease (IBD) FecesILA levels are negatively correlated with disease progression indicators.[4][9]
Intestinal Ischemia/Reperfusion (I/R) Injury FecesILA content was significantly lower in the I/R group compared to the sham group. Preoperative fecal ILA abundance was associated with better postoperative intestinal function.[13]
Necrotizing Enterocolitis (NEC) Cell Culture SupernatantILA, produced by B. infantis, has anti-inflammatory effects on immature intestinal enterocytes, suggesting a protective role.[7]
Obesity FecesFecal ILA concentration significantly decreases in individuals with obesity.[14]
Depression Hippocampus (mice)A significant reduction in hippocampal ILA levels was observed in depressed mice, which was reversed by Bifidobacterium breve supplementation.[15][16]

Table 1: Summary of Clinical and Preclinical Findings on ILA Levels in Various Conditions.

Protocols for Quantification of this compound

The accurate quantification of ILA in biological matrices is critical for its validation and use as a biomarker. The gold-standard method is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity.[7][17][18]

G start 1. Sample Collection (Feces, Plasma, Serum, etc.) step2 2. Sample Homogenization (e.g., in PBS or extraction buffer) start->step2 step3 3. Protein Precipitation (e.g., with cold methanol) step2->step3 step4 4. Centrifugation (To pellet debris and protein) step3->step4 step5 5. Supernatant Collection step4->step5 step6 6. Evaporation (To dryness under nitrogen) step5->step6 step7 7. Reconstitution (In mobile phase or suitable solvent) step6->step7 step8 8. Filtration (e.g., 0.22 µm filter) step7->step8 step9 9. LC-MS Analysis (Targeted metabolomics) step8->step9 end 10. Data Analysis & Quantification (Against standard curve) step9->end

Figure 2: General experimental workflow for the quantification of ILA from biological samples.

Protocol: Quantification of ILA in Fecal Samples by LC-MS

This protocol provides a generalized procedure for the targeted analysis of ILA. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Principle Fecal metabolites are extracted using a solvent-based method to precipitate proteins and solubilize small molecules. The extracted sample is then analyzed by reverse-phase liquid chromatography coupled to a mass spectrometer operating in negative ion mode for sensitive and specific quantification of ILA.[17][19][20]

2. Materials and Reagents

  • Indole-3-lactic acid (ILA) standard (Tokyo Chemical Industry or equivalent)[21]

  • Internal Standard (IS), e.g., 3-methyl-2-oxindole (MOI) or an isotope-labeled ILA[21]

  • LC-MS grade Methanol (B129727) (MeOH), Acetonitrile (ACN), and Water

  • LC-MS grade Formic Acid (FA) or Ammonium Acetate (AA)[21]

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes (2 mL)

  • Syringe filters (0.22 µm, PVDF)

  • LC vials

3. Sample Collection and Preparation

  • Collect fecal samples and immediately store them at -80°C until analysis.

  • Weigh approximately 50-100 mg of frozen fecal material into a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of cold PBS and homogenize thoroughly using a bead-beater or vortexing.

4. Metabolite Extraction

  • To the fecal homogenate, add 4 volumes of cold (-20°C) methanol containing the internal standard. For example, add 800 µL of cold MeOH with IS to 200 µL of homogenate.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.[21]

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the pellet.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[21]

5. LC-MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm or InertSustain C18, 2 µm, 2.1 x 150 mm).[20][21]

  • Mobile Phase A: Water with 0.1% Formic Acid (or 1 g/L Ammonium Acetate).[21]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 1 g/L Ammonium Acetate).[21]

  • Flow Rate: 0.2 - 0.8 mL/min.[20][21]

  • Gradient: A typical gradient starts with low organic phase (e.g., 10% B), increases linearly to a high organic phase (e.g., 75-90% B) over 15-20 minutes, followed by a wash and re-equilibration step.[20][21]

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative.[20]

  • Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for ILA is [M-H]⁻ at m/z 204.06.

6. Quantification and Data Analysis

  • Prepare a standard curve by making serial dilutions of the ILA standard in the reconstitution solvent, with each standard containing the same concentration of internal standard.

  • Analyze the standards and samples using the developed LC-MS method.

  • Integrate the peak areas for ILA and the internal standard.

  • Calculate the ratio of the ILA peak area to the IS peak area.

  • Plot the peak area ratio against the concentration for the standards to generate a calibration curve.

  • Determine the concentration of ILA in the samples by interpolating their peak area ratios from the calibration curve.

ParameterExample ValueReference(s)
Bacterial Strain Lactiplantibacillus plantarum ZJ316[1]
ILA Production 43.14 µg/mL in culture supernatant[1]
In Vitro Dose (Neuronal Cells) 100 nM[3][22]
In Vitro Dose (Epithelial Cells) 1-10 mM[11]
In Vivo Dose (Mice) 20 mg/kg (gavage)[13]

Table 2: Examples of ILA Production and Experimental Doses.

Application in Research and Drug Development

The quantification of ILA can be applied in various research and development contexts:

  • Biomarker of Probiotic Efficacy: Monitoring fecal or serum ILA levels can serve as a pharmacodynamic biomarker to assess whether a probiotic strain is successfully colonizing the gut and producing functional metabolites.

  • Evaluating Prebiotic Interventions: Changes in ILA levels can indicate shifts in the metabolic output of the gut microbiota in response to prebiotic fibers or other dietary interventions.

  • Stratification of Patient Populations: In clinical trials for IBD or other gut-related disorders, baseline ILA levels could potentially be used to stratify patients who are more likely to respond to microbiota-modulating therapies.

  • Therapeutic Potential: As an AhR agonist, ILA itself has therapeutic potential. Studies show that direct administration of ILA can ameliorate colitis and intestinal injury in animal models, suggesting its potential as a novel therapeutic agent.[13][23]

References

Application Notes and Protocols for Screening Indole-3-lactate Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactate (ILA) is a metabolite produced from the essential amino acid tryptophan by the gut microbiota. Emerging research has highlighted its significant bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These properties make ILA a promising candidate for therapeutic development. This document provides detailed application notes and protocols for screening the bioactivity of ILA using common cell-based assays, with a primary focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability and proliferation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of ILA on various cell lines as reported in the literature. This data provides a reference for expected outcomes and effective concentration ranges for designing new experiments.

Cell LineAssay TypeILA ConcentrationObserved EffectReference
MC38 (murine colorectal cancer)CCK8 Proliferation Assay0, 125, 250, 500 µMDose-dependent inhibition of cell proliferation.[1]
HCT116 (human colorectal cancer)CCK8 Proliferation Assay0, 125, 250, 500 µMDose-dependent inhibition of cell proliferation.[1]
H4 (human immature intestinal epithelial)IL-8 ELISA1 µM, 5 µM, 20 µMSignificant reduction of IL-1β-induced IL-8 secretion.[2][4]
RAW 264.7 (murine macrophage)NF-κB Reporter Assay0.1, 1, 10 mMDose-dependent inhibition of LPS-induced NF-κB activation.[5]
PC12 (rat pheochromocytoma)Neurite Outgrowth Assay1 nM, 10 nM, 100 nM, 1 µMDose-dependent enhancement of NGF-induced neurite outgrowth, with maximal effect at 100 nM.[3][6][7][8]
Intestinal OrganoidsCell Viability Assay (ATP)0.1, 0.5, 1, 10 mMHighest cell viability under hypoxia/reoxygenation damage observed at 0.5 mM.[9]

Experimental Protocols

Screening for Cytotoxicity and Antiproliferative Effects using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (ILA) stock solution (e.g., 100 mM in DMSO or ethanol)

  • Target cells (e.g., HCT116, MC38)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ILA in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 100, 250, 500 µM).

    • Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for the highest ILA concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ILA or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each ILA concentration relative to the vehicle control (100% viability).

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Signaling Pathways and Experimental Workflows

Logical Workflow for Screening ILA Bioactivity

The following diagram illustrates a general workflow for screening the bioactivity of this compound.

G Logical Workflow for ILA Bioactivity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Characterization Hypothesis Hypothesize ILA has bioactivity in a specific context Assay_Selection Select relevant cell-based assay (e.g., MTT, ELISA) Hypothesis->Assay_Selection Dose_Response Perform dose-response experiments Assay_Selection->Dose_Response Data_Analysis_1 Analyze data to determine efficacy and potency (e.g., IC50/EC50) Dose_Response->Data_Analysis_1 Pathway_Analysis Investigate underlying signaling pathways (e.g., Western Blot, Reporter Assays) Data_Analysis_1->Pathway_Analysis If bioactive Target_Validation Validate molecular targets (e.g., using inhibitors or siRNA) Pathway_Analysis->Target_Validation In_Vivo_Models Validate findings in animal models Target_Validation->In_Vivo_Models Toxicology Assess toxicity and safety profiles In_Vivo_Models->Toxicology

Caption: A logical workflow for screening the bioactivity of this compound.

Experimental Workflow of the MTT Assay

The diagram below outlines the key steps of the MTT assay for assessing cell viability upon treatment with ILA.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for attachment Seed_Cells->Incubate_24h Prepare_ILA Prepare serial dilutions of ILA Incubate_24h->Prepare_ILA Treat_Cells Treat cells with ILA and controls Prepare_ILA->Treat_Cells Incubate_Treatment Incubate for desired treatment period Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step experimental workflow for the MTT assay.

Signaling Pathways of this compound

ILA exerts its biological effects through multiple signaling pathways. The primary pathway involves the Aryl Hydrocarbon Receptor (AHR). However, AHR-independent mechanisms have also been identified, particularly involving the STAT3 and NF-κB pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Pathway ILA-Mediated AHR Signaling Pathway ILA This compound (ILA) AHR_complex Cytosolic AHR Complex (AHR, HSP90, etc.) ILA->AHR_complex Binds AHR_ILA ILA-AHR Complex AHR_complex->AHR_ILA Conformational Change Nucleus Nucleus AHR_ILA->Nucleus Translocation Transcription_Complex ILA-AHR-ARNT Transcription Complex AHR_ILA->Transcription_Complex Dimerizes with ARNT ARNT ARNT->Transcription_Complex XRE Xenobiotic Response Element (XRE) Transcription_Complex->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, Nrf2) XRE->Target_Genes Initiates Transcription Biological_Effects Biological Effects (Anti-inflammation, etc.) Target_Genes->Biological_Effects

Caption: ILA activates the AHR signaling pathway.

AHR-Independent STAT3 and NF-κB Signaling Pathways

Recent studies have shown that ILA can also modulate inflammatory and cancer-related pathways independently of AHR.[1][10]

ILA_Independent_Pathways ILA AHR-Independent Signaling cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway ILA_STAT3 This compound (ILA) pSTAT3 Phosphorylated STAT3 (p-STAT3) ILA_STAT3->pSTAT3 Inhibits phosphorylation HK2 Hexokinase 2 (HK2) Expression pSTAT3->HK2 Reduces binding to promoter Glycolysis Inhibition of Glycolysis HK2->Glycolysis Cancer_Inhibition Inhibition of Cancer Cell Proliferation Glycolysis->Cancer_Inhibition ILA_NFKB This compound (ILA) NFKB_Activation NF-κB Activation ILA_NFKB->NFKB_Activation Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) NFKB_Activation->Inflammatory_Cytokines Reduces Anti_Inflammation Anti-inflammatory Effect Inflammatory_Cytokines->Anti_Inflammation

References

Application Note: Simultaneous Determination of Tryptophan and its Catabolites, Including Indole-3-Lactic Acid, by UHPLC-SRM-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (UHPLC-SRM-MS) method for the simultaneous quantification of tryptophan and a comprehensive panel of its catabolites from various biological matrices. This method is crucial for researchers in drug development and life sciences investigating the roles of tryptophan metabolism in health and disease. The protocol covers key pathways including the kynurenine (B1673888) and serotonin (B10506) pathways, as well as microbial-derived metabolites like Indole-3-lactic acid (ILA).

Introduction

Tryptophan (TRP), an essential amino acid, is a precursor to several bioactive molecules that are critical in physiological processes such as neurotransmission and immune regulation.[1] The majority of TRP is metabolized through the kynurenine pathway, producing neuroactive compounds like kynurenic acid and the neurotoxic quinolinic acid.[1] A smaller fraction is converted to the neurotransmitter serotonin.[2] Furthermore, gut microbiota metabolize tryptophan into various indole (B1671886) derivatives, including indole-3-lactic acid (ILA), which have been shown to possess anti-inflammatory properties.[3][4] Given the diverse biological activities of these metabolites, there is a growing interest in accurately quantifying them to understand their roles in pathological conditions and for the development of novel therapeutics. This UHPLC-SRM-MS method provides a high-throughput and sensitive platform for these investigations.[5][6]

Tryptophan Catabolism Signaling Pathway

The following diagram illustrates the major pathways of tryptophan catabolism.

Tryptophan_Catabolism TRP Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO Kynurenine Pathway TPH TPH TRP->TPH Serotonin Pathway Microbiota Gut Microbiota TRP->Microbiota Microbial Metabolism NFK N-Formylkynurenine IDO_TDO->NFK HTRP 5-Hydroxytryptophan TPH->HTRP ILA Indole-3-lactic acid Microbiota->ILA KYN L-Kynurenine NFK->KYN Formamidase KYNA Kynurenic Acid KYN->KYNA KAT AA Anthranilic Acid KYN->AA Kynureninase HK 3-Hydroxykynurenine KYN->HK KMO Serotonin Serotonin HTRP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin QA Quinolinic Acid HK->QA

Caption: Tryptophan Catabolism Pathways

Experimental Protocol

This protocol provides a detailed methodology for the simultaneous determination of tryptophan and its catabolites in biological samples.

Materials and Reagents
  • Tryptophan, Indole-3-lactic acid, and other catabolite standards

  • Stable isotope-labeled internal standards (e.g., L-Tryptophan-15N2)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • 96-well protein precipitation plates

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[7][8] The following protocol is a general guideline for plasma and tissue samples.

  • Tissue Homogenization:

    • Weigh 20-30 mg of frozen tissue.

    • Add 500 µL of ice-cold 80% methanol containing internal standards.

    • Homogenize the tissue using a bead beater or similar homogenizer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Plasma Protein Precipitation:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

UHPLC-SRM-MS Analysis

A UHPLC system coupled to a triple quadrupole mass spectrometer is used for the separation and detection of the analytes.[5]

  • UHPLC Column: A reversed-phase column, such as a Waters HSS T3 column (100 x 2.1 mm, 1.8 µm), is suitable for separation.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase concentration is used to separate the diverse range of metabolites. A typical gradient starts at 1% B, increases to 70% B, and then to 95% B, with a total run time of around 5 minutes.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to cover all analytes. Polarity switching can be employed to analyze both modes in a single run.[5][6]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.

Experimental Workflow Diagram

The diagram below outlines the major steps in the experimental workflow.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation/ Homogenization) Sample->Preparation UHPLC UHPLC Separation (Reversed-Phase) Preparation->UHPLC MS Tandem MS Detection (SRM, Polarity Switching) UHPLC->MS Data Data Analysis (Quantification) MS->Data Result Results Data->Result

Caption: UHPLC-SRM-MS Experimental Workflow

Quantitative Data Summary

The following tables summarize typical SRM transitions and retention times for selected tryptophan catabolites. These values should be optimized for the specific instrumentation used.

Table 1: SRM Transitions and Retention Times for Key Tryptophan Catabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeRetention Time (min)
Tryptophan205.1188.1Positive2.1
Kynurenine209.1192.1Positive1.8
Kynurenic Acid190.1144.1Positive2.5
Serotonin177.1160.1Positive1.5
Indole-3-lactic acid204.1158.0Negative2.8
Quinolinic Acid168.078.0Negative1.2
3-Hydroxykynurenine225.1208.1Positive1.9
Anthranilic Acid138.192.1Positive2.3

Note: The values presented are illustrative and may vary depending on the specific chromatographic and mass spectrometric conditions.

Method Validation

The method should be validated according to regulatory guidelines to ensure its reliability.[9][10] Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels.

  • Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[11][12]

Conclusion

The described UHPLC-SRM-MS method offers a sensitive, specific, and high-throughput solution for the simultaneous quantification of tryptophan and its diverse catabolites, including the microbially-derived ILA. This powerful analytical tool is invaluable for researchers and drug development professionals seeking to unravel the complex roles of tryptophan metabolism in various physiological and pathological states. The detailed protocol and workflow provide a solid foundation for implementing this method in a research or clinical laboratory setting.

References

Troubleshooting & Optimization

Improving the recovery of Indole-3-lactate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the recovery of Indole-3-lactate (ILA) during sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges in ILA quantification and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting ILA from complex biological matrices such as fermentation broths, cell cultures, and fecal samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its efficiency and selectivity, particularly with C18 or macroporous resins like XAD-16.[1][2] LLE provides a classic and effective method for separating compounds based on their differential solubility in immiscible solvents.

Q2: I am observing low recovery of ILA. What are the potential causes?

A2: Low recovery of ILA can stem from several factors:

  • Suboptimal pH: The extraction efficiency of ILA is pH-dependent. Ensure the sample is acidified to protonate the carboxylic acid group, making it less polar and more amenable to retention on reversed-phase SPE cartridges or extraction into organic solvents.

  • Inappropriate Solvent Choice: The selection of solvents for both extraction and elution is critical. For LLE, ensure the organic solvent is sufficiently nonpolar to partition ILA from the aqueous phase. For SPE, the elution solvent must be strong enough to desorb ILA from the solid phase.

  • Degradation: Indole compounds can be sensitive to light, temperature, and oxidative conditions. It is advisable to work with chilled samples and solvents, minimize exposure to light, and consider the use of antioxidants. Stock solutions of ILA are often stored at -80°C for long-term stability.[3]

  • Incomplete Elution from SPE Cartridge: The elution volume or solvent strength may be insufficient to completely recover ILA from the SPE sorbent. Optimization of the elution step is recommended.

Q3: How can I improve the purity of my extracted ILA?

A3: Achieving high purity, especially from complex samples, often requires a multi-step purification strategy. A common approach involves initial extraction via SPE or LLE, followed by further purification steps such as gel filtration chromatography (e.g., Sephadex G25) and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][4] This combination of techniques can yield ILA with a purity of up to 99.00%.[1][4]

Q4: What are the recommended storage conditions for ILA samples and standards?

A4: For long-term stability, ILA standards and extracted samples should be stored at -80°C.[3] If frequent use is anticipated, stock solutions can be stored at -20°C for up to six months.[3] It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low ILA Recovery Sample pH too high.Acidify the sample to a pH below the pKa of ILA's carboxylic acid group (~3.5) to ensure it is in its neutral form.
Inefficient phase transfer in LLE.Increase the mixing time and ensure vigorous agitation to maximize the surface area between the aqueous and organic phases. Perform multiple extractions with fresh solvent.
Insufficient elution from SPE column.Increase the volume of the elution solvent or use a stronger solvent. A stepwise elution with increasing solvent strength can also be tested.
Poor Purity Co-extraction of interfering compounds.Optimize the washing steps in your SPE protocol to remove more polar or non-polar impurities. Consider a multi-step purification approach combining SPE with HPLC.[1][4]
Signal Suppression in LC-MS Matrix effects from co-eluting compounds.Improve sample cleanup using a more rigorous SPE protocol. Dilute the sample post-extraction if the ILA concentration is sufficiently high. Utilize an isotopically labeled internal standard to compensate for matrix effects.
ILA Degradation Exposure to heat, light, or oxygen.Perform extraction steps on ice and protect samples from direct light. Use freshly prepared solvents and consider degassing them.

Quantitative Data Summary

The following tables summarize reported concentrations and purity of ILA from various sources and extraction methodologies.

Table 1: ILA Concentration in Biological Samples

Sample Type Organism/Condition ILA Concentration Reference
Fermentation SupernatantLactiplantibacillus plantarum ZJ31643.14 µg/mL[1][4]
Fecal SamplesInfants with high BifidobacteriumSignificantly higher than low Bifidobacterium group[5][6]
Fecal SamplesColorectal Cancer PatientsSignificantly lower than healthy individuals[7]

Table 2: Purity of ILA After Extraction and Purification

Purification Method Achieved Purity Reference
Macroporous Resin, Sephadex G25, and RP-HPLC99.00%[1][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of ILA from Liquid Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Pre-treatment:

    • Centrifuge the sample to pellet any solid material.

    • Acidify the supernatant to pH 2.5-3.0 with an appropriate acid (e.g., formic acid or HCl).

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of acidified water (pH 2.5-3.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of acidified water to remove polar impurities.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in acidified water) can be performed to remove less polar impurities.

  • Elution:

    • Elute the ILA from the cartridge using an appropriate volume of methanol or acetonitrile. The addition of a small percentage of formic acid to the elution solvent can improve recovery.

  • Downstream Processing:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of ILA

This protocol is a general procedure for the extraction of ILA from aqueous samples.

  • Sample Preparation:

    • Acidify the aqueous sample to a pH of 2.5-3.0.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[8]

    • Allow the layers to separate completely.[8]

  • Phase Separation:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing the ILA.[8]

  • Repeat Extraction:

    • For improved recovery, return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of the organic solvent at least once more.[8]

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic phase using an anhydrous drying agent like sodium sulfate.

    • Filter or decant the solvent to remove the drying agent.

    • Evaporate the solvent to concentrate the ILA.

Visualizations

Experimental Workflow

G cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_post Downstream Processing start Start with Liquid Sample (e.g., Fermentation Broth) centrifuge Centrifugation start->centrifuge acidify Acidification (pH 2.5-3.0) centrifuge->acidify load Load Sample acidify->load SPE Path add_solvent Add Immiscible Organic Solvent acidify->add_solvent LLE Path condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (Acidified Water) load->wash elute Elute ILA (Methanol) wash->elute evaporate Evaporate Solvent elute->evaporate shake Shake & Vent add_solvent->shake separate Separate Layers shake->separate collect Collect Organic Phase separate->collect collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for ILA extraction using SPE or LLE.

Signaling Pathways Involving ILA

G cluster_ahr AhR/Nrf2 Pathway cluster_stat3 STAT3/HK2 Pathway ILA_AHR This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) ILA_AHR->AhR activates Nrf2 Nrf2 AhR->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Cytoprotective_Genes Expression of Cytoprotective Genes ARE->Cytoprotective_Genes ILA_STAT3 This compound (ILA) pSTAT3 p-STAT3 ILA_STAT3->pSTAT3 inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation HK2 Hexokinase 2 (HK2) Expression pSTAT3->HK2 promotes Glycolysis Glycolysis HK2->Glycolysis

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Indole-3-lactate (ILA) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of Indole-3-lactate (ILA). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical mass-to-charge ratio (m/z) for this compound (ILA) in mass spectrometry?

A1: The molecular weight of this compound is 205.21 g/mol . In negative electrospray ionization (ESI) mode, the most common ion observed is the deprotonated molecule [M-H]⁻ at an m/z of approximately 204.07.[1] In positive ESI mode, the protonated molecule [M+H]⁺ can be observed at an m/z of approximately 206.08.[2][3]

Q2: Which ionization mode, positive or negative, is better for ILA detection?

A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the detection of ILA.[1] However, negative mode is frequently cited in the literature, detecting the [M-H]⁻ ion, and often provides high sensitivity.[1] The choice of ionization mode may also depend on the sample matrix and the other analytes being measured simultaneously.

Q3: What are the common multiple reaction monitoring (MRM) transitions for ILA?

A3: A commonly used MRM transition in negative mode is m/z 204 -> 158.[1] In positive mode, a transition of m/z 206.1 -> 130.0 has been reported.[2] Optimization of collision energy is crucial for maximizing the signal for these transitions.

Q4: How should I store my samples containing ILA?

A4: For short-term storage (days to weeks), samples can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store samples at -20°C or -80°C in a dry, dark environment to ensure stability.[4]

Q5: What are some common adducts I might observe for ILA in ESI-MS?

A5: In positive mode, you might observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there are salts in your mobile phase or sample. In negative mode, adducts with mobile phase modifiers like formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ can sometimes be seen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low ILA Signal 1. Incorrect MS Parameters: Wrong m/z, MRM transition, or collision energy.Verify the precursor and product ion m/z values for ILA. Optimize collision energy by infusing an ILA standard. Start with reported values and adjust for your instrument.
2. Poor Ionization: Suboptimal mobile phase pH or composition.For negative mode, ensure the mobile phase pH is neutral to slightly basic to facilitate deprotonation. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended.
3. Sample Degradation: ILA may have degraded due to improper storage or handling.Ensure samples are stored properly (see FAQ 4) and avoid prolonged exposure to light and elevated temperatures.
4. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ILA signal.Improve chromatographic separation to move ILA away from interfering compounds. Dilute the sample. Use a stable isotope-labeled internal standard to correct for suppression.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
2. Incompatible Injection Solvent: The solvent used to dissolve the sample is too different from the mobile phase.Ensure the injection solvent is as similar as possible to the initial mobile phase conditions.
3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.Use a high-quality column and ensure the mobile phase pH is appropriate for the analyte's pKa.
Retention Time Shifts 1. Column Equilibration: The column is not fully equilibrated between injections.Increase the column equilibration time in your gradient program.
2. Mobile Phase Composition Change: Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components.
3. Column Aging: The column performance has degraded over time.Replace the column with a new one.
4. Batch-to-Batch Variation: Can be observed between different analytical runs.[3]Use a consistent system suitability check and an internal standard to monitor and correct for shifts.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents, tubing, or containers.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
2. Sample Matrix: The sample itself contains many interfering compounds.Improve sample preparation to remove more of the matrix components.
Inconsistent Results 1. Inconsistent Sample Preparation: Variability in extraction efficiency.Use a standardized and validated sample preparation protocol. An internal standard is highly recommended to account for variability.
2. Instrument Variability: Fluctuations in instrument performance.Perform regular system maintenance and calibration. Run system suitability tests before each batch of samples.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for this compound (ILA) Detection
ParameterNegative Ion ModePositive Ion ModeReference(s)
Precursor Ion (m/z) 204.07 ([M-H]⁻)206.1 ([M+H]⁺)[1][2]
Product Ion 1 (m/z) 158.0160.1[1]
Product Ion 2 (m/z) -130.0[2]
Collision Energy (CE) 35% (instrument specific)10-18 V (instrument specific)[1][2]

Note: Collision energies are highly instrument-dependent and should be optimized for your specific mass spectrometer.

Table 2: Example Liquid Chromatography Parameters for ILA Analysis
ParameterMethod 1Method 2Reference(s)
Column Kinetex™ EVO C18 (150 mm × 2.1 mm, 2.6 µm)HSS T3 (100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.5 mL/min0.4 mL/min[1]
Gradient 1-30% B (0-18 min), 30-98% B (18-19 min)1-70% B (0.5-1.5 min), up to 95% B (1.5-2 min)[1]
Column Temperature 45°C40°C[1]

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatant
  • Culture bacteria (e.g., Bifidobacterium) in an appropriate medium under anaerobic conditions.

  • Centrifuge the culture at 5000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining bacteria and particulate matter.[1]

  • The filtered supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.

Protocol 2: Sample Preparation from Fecal Samples
  • Weigh approximately 50 mg of fecal sample.

  • Add 1 mL of a methanol/water solution (e.g., 4:1 v/v).

  • Vortex the mixture thoroughly and sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Plasma/Serum Samples
  • Thaw plasma or serum samples on ice.

  • To 100 µL of plasma/serum, add 300-400 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, avoiding the protein pellet.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

Visualizations

ILA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces, Supernatant) Extraction Extraction / Precipitation Sample->Extraction Add solvent Filtration Filtration (0.22 µm) Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC Injection MS Mass Spectrometry (ESI, MRM Mode) LC->MS Elution Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for ILA detection by LC-MS/MS.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR_complex AhR Complex (AhR, HSP90, etc.) ILA->AHR_complex Binds & Activates AhR_ARNT AhR-ARNT Heterodimer AHR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ILA.

References

Overcoming matrix effects in Indole-3-lactate quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the accurate quantification of Indole-3-lactate (ILA), a critical tryptophan metabolite, from complex biological samples. It is designed for researchers, scientists, and drug development professionals facing challenges with matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This section addresses common issues encountered during ILA quantification.

Question 1: Why is my ILA signal intensity low or inconsistent, suggesting ion suppression?

Answer: Low and variable signal intensity is a classic symptom of matrix effects, specifically ion suppression. This occurs when co-eluting molecules from the sample matrix interfere with the ionization of ILA in the mass spectrometer's source, reducing its signal.[1][2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Sample Cleanup Complex matrices like plasma, serum, and fecal extracts contain high concentrations of phospholipids, salts, and proteins that are known to cause significant ion suppression.[3] Enhance your sample preparation. Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interferences.
Chromatographic Co-elution Matrix components are eluting from the analytical column at the same time as ILA. Optimize your chromatographic method. Adjust the mobile phase gradient to better separate ILA from the interfering matrix components.[4] Consider switching to a different column chemistry, such as a HILIC column for polar analytes like ILA, which can offer different selectivity.[5]
Suboptimal MS Source Parameters The electrospray ionization (ESI) source settings (e.g., gas flow, temperature, voltage) may not be optimal for ILA in the presence of your specific matrix. Optimize source parameters by infusing an ILA standard and adjusting settings to maximize signal-to-noise.
Lack of an Appropriate Internal Standard Without a proper internal standard, variations in ionization cannot be corrected. The gold standard solution is to use a stable isotope-labeled (SIL) internal standard, such as Indole-3-lactic acid-d5 .[6] A SIL-IS co-elutes with ILA and experiences the same degree of ion suppression, allowing for reliable normalization and accurate quantification.[7]

Question 2: My chromatographic peak for ILA is broad, tailing, or splitting. What is causing this?

Answer: Poor peak shape compromises both resolution and the accuracy of quantification.[7][8] This issue can stem from the sample matrix, the injection solvent, the mobile phase, or the analytical column itself.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Injecting too high a concentration of the analyte or the matrix can saturate the column's stationary phase.[8][9] Dilute your sample extract and re-inject. If the peak shape improves, column overload was the issue.
Injection Solvent Mismatch Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7] Reconstitute your final, dried extract in the initial mobile phase (or a weaker solvent) before injection.
Secondary Interactions with Column For acidic compounds like ILA, interactions with residual silanols on C18 columns can cause peak tailing.[10] Ensure your mobile phase is sufficiently buffered (e.g., with 0.1% formic acid) to keep the analyte in a consistent protonation state. Lowering the mobile phase pH can reduce these interactions.[10]
Column Contamination or Degradation Matrix components can irreversibly bind to the column frit or stationary phase, leading to peak distortion.[8] First, try reversing and flushing the column. If this fails, use a guard column to protect the analytical column or replace the column if it has reached the end of its lifespan.

Question 3: How do I quantitatively assess the degree of matrix effect for ILA in my samples?

Answer: A quantitative assessment is crucial to validate your method. The most common approach is the post-extraction spike experiment.[4]

Experimental Protocol:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare your ILA standard in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-Spike Sample): Process a blank biological sample (from a control animal or pooled matrix) through your entire sample preparation procedure. Before the final evaporation step (or after extraction), spike the resulting extract with the ILA standard to the same final concentration as Set A.

    • Set C (Blank Matrix): Process a blank biological sample without adding any ILA standard. This is to check for endogenous ILA or interferences.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / (Peak Area in Set A) * 100

  • Interpret the Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects? A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances from the sample matrix.[11] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[2]

Q2: What is the best internal standard for ILA quantification? A: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Indolelactic acid-d5 .[6] This standard has nearly identical chemical properties and chromatographic behavior to ILA, meaning it will be affected by matrix effects in the same way, thus providing the most accurate correction.[7]

Q3: Which sample preparation technique is best for ILA in plasma? A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): Fast and simple, but provides the least clean extract and is most susceptible to matrix effects. Suitable for screening or when ILA concentrations are high.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by removing many salts and highly polar interferences.

  • Solid-Phase Extraction (SPE): Provides the cleanest extract by selectively isolating ILA from matrix components.[12] It is the most effective method for minimizing matrix effects and achieving the lowest limits of quantification.[12][13]

Q4: How should I store biological samples to ensure ILA stability? A: Indole metabolites can be susceptible to degradation. For long-term storage, biological samples (plasma, urine, feces, tissues) should be stored at -80°C immediately after collection until analysis. Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for ILA from Plasma/Serum

This is a rapid method suitable for initial screening.

  • Thaw Samples: Thaw plasma/serum samples on ice.

  • Aliquot Sample: Transfer 50 µL of plasma/serum to a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add your working solution of internal standard (e.g., Indolelactic acid-d5).

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (B52724) (or methanol). This provides a 4:1 ratio of organic solvent to sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for ILA from Fecal Homogenate

This method provides a much cleaner extract compared to PPT. This protocol is adapted from methods used for indoles and other microbial metabolites.[12][13]

  • Homogenize Sample: Homogenize ~50 mg of fecal material in 1 mL of a suitable buffer or solvent mixture (e.g., methanol (B129727)/water 4:1 v/v).[8]

  • Centrifuge: Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Collect the supernatant for SPE cleanup. Add internal standard.

  • Condition SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the fecal supernatant onto the conditioned C18 cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elute ILA: Elute ILA and other indoles with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Typical Concentrations of this compound in Biological Samples

Note: Concentrations can vary significantly based on diet, microbiome composition, and health status. These values are for general reference.

Biological MatrixSpeciesReported Concentration RangeCitation(s)
Human FecesHumanDecreased in obesity[14]
Human Feces (Infant)HumanHigh levels associated with Bifidobacterium[15]
Human PlasmaHumanPositively correlated with CKD severity[16][17]
Human UrineHumanPositively correlated with CKD severity[16][17]
Bacterial CultureL. plantarum~43.14 µg/mL[13][18]
Bacterial CultureBifidobacterium22.17–33.12 µg/mL[19]

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for ILA Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Feces, etc.) Spike Spike with ILA-d5 Internal Std Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon LC LC Separation (e.g., C18 or HILIC) Recon->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Ratio of ILA/ILA-d5) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantifying this compound (ILA).

Diagram 2: Troubleshooting Logic for Low ILA Signal

G Start Start: Low or Inconsistent ILA Signal Check_IS Are you using a stable isotope-labeled IS (e.g., ILA-d5)? Start->Check_IS Use_IS Implement a SIL-IS for reliable normalization. Check_IS->Use_IS No Check_Cleanup How clean is your sample? (PPT vs. SPE) Check_IS->Check_Cleanup Yes Use_IS->Check_Cleanup Improve_Cleanup Switch to a more effective cleanup method (e.g., SPE) to remove interferences. Check_Cleanup->Improve_Cleanup Low (PPT) Check_Chroma Is ILA co-eluting with matrix components? Check_Cleanup->Check_Chroma High (SPE) Improve_Cleanup->Check_Chroma Optimize_Chroma Optimize LC gradient or change column to improve separation. Check_Chroma->Optimize_Chroma Yes Check_Source Are MS source parameters optimized? Check_Chroma->Check_Source No Optimize_Chroma->Check_Source Optimize_Source Tune source parameters (gas, temp, voltage) for ILA. Check_Source->Optimize_Source No End Problem Resolved Check_Source->End Yes Optimize_Source->End

Caption: A decision tree for troubleshooting low ILA signal due to matrix effects.

Diagram 3: ILA-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling

G cluster_nucleus Nucleus ILA This compound (ILA) (from Microbiota) AhR_complex AhR Complex (AhR, HSP90, etc.) ILA->AhR_complex Binds & Activates AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates to Nucleus ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Nrf2_path Nrf2 Activation AhR_ARNT->Nrf2_path Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2-dependent genes) XRE->Target_Genes Induces Nrf2_path->Target_Genes Contributes to

Caption: Simplified signaling pathway of ILA via the Aryl Hydrocarbon Receptor.

References

Technical Support Center: Ensuring the Stability of Indole-3-lactate in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of Indole-3-lactate (ILA) in stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (ILA) during sample storage?

A1: The stability of ILA, like many indole-containing compounds, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Long-term storage at low temperatures is crucial.

  • Light Exposure: Indole (B1671886) compounds can be sensitive to light, leading to photodegradation.[1][2][3] Samples should be protected from light.

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis or degradation of ILA.[4] Maintaining a near-neutral pH is generally recommended.

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or the presence of oxidizing agents.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of metabolites. It is advisable to aliquot samples into single-use volumes to minimize these cycles.

Q2: What are the recommended storage temperatures for ILA in different forms?

A2: For optimal stability, the following storage conditions are recommended:

  • Solid (Powder) ILA: Store at -20°C for long-term stability.

  • ILA in Solvent (e.g., DMSO, Ethanol): For long-term storage, it is recommended to store stock solutions at -80°C.

  • ILA in Biological Samples (e.g., plasma, serum, cell culture media): Snap-freezing and subsequent storage at -80°C is the best practice to preserve the integrity of ILA.[5]

Q3: How many freeze-thaw cycles can my samples containing ILA undergo?

A3: While specific data for ILA is limited, it is a general best practice in metabolomics to minimize freeze-thaw cycles. For many metabolites, degradation can be observed after multiple cycles. It is highly recommended to aliquot samples into single-use tubes after the initial collection and processing to avoid the need for repeated thawing and freezing of the entire sample.

Q4: My ILA-containing samples will be handled on the benchtop at room temperature during processing. How long is it stable under these conditions?

A4: To minimize degradation, the time that samples containing ILA are kept at room temperature should be as short as possible. If extended processing times are necessary, it is advisable to keep the samples on ice. Performing a short-term stability study under your specific laboratory conditions is recommended to determine the acceptable duration at room temperature.

Q5: Are there any known degradation products of ILA I should be aware of?

A5: While the specific degradation pathways of ILA are not extensively documented in publicly available literature, indole compounds, in general, can degrade through oxidation of the indole ring to form oxindoles and other related products. Photodegradation can also lead to the formation of various photoproducts.[4] Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) would be required to identify and characterize any potential degradation products in your samples.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable ILA in samples. Sample degradation due to improper storage temperature.Verify that samples have been consistently stored at -80°C. Check freezer logs for any temperature fluctuations.
Degradation due to light exposure.Ensure that samples were collected and processed in a light-protected environment (e.g., using amber tubes, covering racks with foil).
Multiple freeze-thaw cycles.Review sample handling procedures to confirm that aliquoting was performed to minimize freeze-thaw cycles.
High variability in ILA concentrations across replicate samples. Inconsistent sample handling.Standardize all sample handling and processing steps, including thawing time and temperature, and time at room temperature.
Partial degradation in some samples.Re-evaluate storage and handling procedures for all samples to identify any inconsistencies. Consider performing a new extraction and analysis with freshly collected samples if possible.
Appearance of unexpected peaks in chromatogram during LC-MS analysis. Presence of ILA degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.
Matrix effects from the biological sample.Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.

Quantitative Data Summary

Table 1: Stability of Indole-3-acetic acid (IAA) under Various Conditions

ConditionMatrix/SolventDurationTemperatureStabilityReference
AutoclavingDeionized Water (pH 6)10 min120°CStable[1]
AutoclavingCulture Media (pH 6)10 min120°CStable[1]
AerationAir-lift Fermentor12 daysNot SpecifiedStable[1]
Light ExposureNot Specified30 daysRoom TemperatureStable[3]
Storage (Dark)Not Specified2 months4°CStable[3]

Note: This data is for Indole-3-acetic acid (IAA) and should be used as a general guideline for this compound (ILA). It is strongly recommended to perform specific stability studies for ILA in your particular sample matrix and storage conditions.

Experimental Protocols

Protocol for Assessing the Stability of ILA in Biological Samples

This protocol outlines a general procedure for conducting short-term, long-term, and freeze-thaw stability studies of ILA in a biological matrix (e.g., plasma, serum).

1. Materials and Reagents:

  • Blank biological matrix (ILA-free)

  • This compound (ILA) analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled ILA)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

2. Preparation of Quality Control (QC) Samples:

  • Spike the blank biological matrix with a known concentration of ILA to prepare low, medium, and high concentration QC samples.

  • Prepare a sufficient number of aliquots for each QC level to cover all time points and conditions of the stability study.

3. Stability Assessments:

  • Freeze-Thaw Stability:

    • Analyze a set of QC samples at each concentration level to establish the baseline (T=0) concentration.

    • Store the remaining QC aliquots at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (e.g., 3 cycles).

    • After the final cycle, analyze the QC samples and compare the ILA concentrations to the baseline values.

  • Short-Term (Bench-Top) Stability:

    • Analyze a set of QC samples to establish the baseline concentration.

    • Place additional QC aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • After the specified time, process and analyze the samples.

    • Compare the ILA concentrations to the baseline values.

  • Long-Term Stability:

    • Analyze a set of QC samples to establish the baseline concentration.

    • Store additional QC aliquots at the intended long-term storage temperature (e.g., -80°C).

    • Analyze the QC samples at predetermined time points (e.g., 1, 3, 6 months).

    • Compare the ILA concentrations to the baseline values.

4. Sample Analysis:

  • At each time point, extract ILA and the IS from the QC samples using a validated protein precipitation or other extraction method.

  • Analyze the extracted samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the mean concentration and standard deviation for each QC level at each time point and condition.

  • ILA is considered stable if the mean concentration at each time point is within ±15% of the baseline (T=0) concentration.

Visualizations

cluster_factors Factors Affecting ILA Stability Temp Temperature Degradation Degradation Temp->Degradation Light Light Exposure Light->Degradation pH pH pH->Degradation Oxidation Oxidation Oxidation->Degradation FT Freeze-Thaw Cycles FT->Degradation ILA This compound (ILA) ILA->Degradation

Caption: Factors influencing the degradation of this compound.

cluster_workflow ILA Stability Assessment Workflow cluster_conditions Store under Test Conditions Prep Prepare QC Samples (Low, Med, High) T0 Analyze Baseline (T=0) Concentration Prep->T0 FT Freeze-Thaw Cycles Prep->FT ST Short-Term (Room Temp) Prep->ST LT Long-Term (-80°C) Prep->LT Analysis Analyze Samples at Specified Time Points FT->Analysis ST->Analysis LT->Analysis Compare Compare to Baseline (within ±15%) Analysis->Compare

Caption: Experimental workflow for assessing ILA stability.

References

Derivatization techniques for enhancing Indole-3-lactate detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Indole-3-lactate (ILA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound (ILA)?

A1: this compound, in its native form, is a polar and non-volatile molecule. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization chemically modifies ILA, replacing its active hydrogen atoms on the carboxyl and hydroxyl groups with less polar functional groups. This process increases the volatility and thermal stability of ILA, making it suitable for GC-MS analysis.

Q2: What are the most common derivatization techniques for ILA?

A2: The most widely used derivatization method for organic acids like ILA is silylation.[1][2] This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Other techniques such as acylation and esterification can also be used, but silylation is generally preferred for its efficiency in derivatizing the multiple functional groups present in ILA.

Q3: Which silylating reagent is best for ILA?

A3: Several silylating reagents can be used, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common choices. Both are effective, and the selection may depend on the specific sample matrix and laboratory preference. The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), to the silylating reagent is often recommended to enhance the derivatization of sterically hindered groups and drive the reaction to completion.[3] One study on various indole-containing acids found comparable recoveries for BSTFA and MTBSTFA (50-80% and 40-80% respectively), but ultimately chose BSTFA due to better reproducibility and lower retention times of the derivatives.[4][5]

Q4: Can the indole (B1671886) nitrogen of ILA be derivatized?

A4: Yes, the hydrogen on the indole nitrogen is an active hydrogen and can be silylated. This can sometimes lead to the formation of multiple derivatives (e.g., a di-TMS derivative where only the carboxyl and hydroxyl groups are silylated, and a tri-TMS derivative where the indole nitrogen is also silylated).[4] The extent of indole nitrogen silylation can depend on the reaction conditions and the silylating reagent used. For consistent quantitative analysis, it is crucial to establish reaction conditions that favor the formation of a single, stable derivative.

Q5: How can I confirm that my derivatization reaction is complete?

A5: To ensure the derivatization is complete, you can monitor the reaction over time by injecting aliquots at different time points until the peak area of the derivatized ILA remains constant. You should also check for the absence of the underivatized ILA peak in your chromatogram. Additionally, analyzing a standard of pure ILA under the same conditions can help confirm the expected retention time and mass spectrum of the derivatized product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of this compound.

Problem Possible Causes Solutions
No peak or very small peak for derivatized ILA Incomplete derivatization: Insufficient reagent, time, or temperature.- Increase the molar excess of the silylating reagent.- Optimize the reaction time and temperature (e.g., 60-80°C for 30-60 minutes).- Add a catalyst like 1% TMCS to the silylating reagent.[3]
Presence of moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and prevent derivatization.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.
Sample degradation: ILA may be unstable under harsh conditions.- Avoid excessively high temperatures or prolonged heating during derivatization.- Analyze the derivatized sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis.
Multiple peaks for ILA Formation of multiple silylated derivatives: Incomplete silylation of all active hydrogens or silylation of the indole nitrogen to varying degrees.[4]- Optimize derivatization conditions (reagent, temperature, time) to favor the formation of a single, predominant derivative.- Use a stronger silylating agent or a catalyst to ensure complete derivatization of all active sites.
Presence of isomers or degradation products. - Ensure the purity of the ILA standard.- Use milder derivatization conditions to prevent on-column degradation.
Peak tailing Active sites in the GC system: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte.- Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.- Ensure the column is properly installed to avoid dead volume.
Incomplete derivatization: The presence of underivatized, polar ILA will lead to peak tailing.- Re-optimize the derivatization procedure to ensure complete reaction.
Ghost peaks or baseline noise Contamination: Contamination from the sample matrix, solvent, or derivatization reagent byproducts.- Run a blank analysis (solvent and derivatization reagent only) to identify contaminant peaks.- Use high-purity solvents and reagents.- Clean the GC injector and replace the septum regularly.
Septum bleed: Pieces of the injector septum can break off and enter the system.- Use high-quality, low-bleed septa and replace them regularly.

Data Presentation

Table 1: Comparison of Recoveries for Indole-Containing Acids with Different Silylating Reagents

CompoundRecovery with BSTFA (%)Recovery with MTBSTFA (%)
Indole-3-acetic acid50-8040-80
5-Hydroxyindole-3-acetic acid50-8040-80
Indole-3-propionic acid50-8040-80
Indole-3-lactic acid 50-80 40-80
Indole-3-carboxylic acid50-8040-80

Data adapted from a study analyzing a mixture of indole-containing acids in biological fluids. The study noted better reproducibility with BSTFA.[4][5]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol provides a general procedure for the silylation of ILA. Optimization of reaction time, temperature, and reagent volume may be necessary depending on the sample matrix and concentration of ILA.

Materials:

  • This compound (ILA) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.

    • Place the dried sample or a known amount of ILA standard into a clean, dry reaction vial.

  • Derivatization:

    • Add 50-100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the sample.

    • Add 50-100 µL of BSTFA with 1% TMCS to the vial. The volume may need to be adjusted to ensure a molar excess of the reagent.

    • (Optional) Add 10-20 µL of anhydrous pyridine, which can act as a catalyst and aid in the dissolution of the sample.

    • Tightly cap the vial and vortex briefly to mix the contents.

  • Reaction:

    • Place the vial in a heating block or oven set to 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample can be directly injected into the GC-MS system. If the concentration is high, the sample may be diluted with an anhydrous solvent before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample ILA Standard or Dried Sample Extract dry Evaporate to Dryness (Nitrogen Stream) sample->dry vial Transfer to Reaction Vial dry->vial add_reagent Add BSTFA + 1% TMCS (& optional Pyridine) vial->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C (30-60 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Experimental workflow for the silylation of this compound.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA Indole-3-lactic Acid (ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) ILA->AhR_complex Binds to AhR activated_AhR Activated AhR Complex AhR_complex->activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer activated_AhR->AhR_ARNT Translocation & Dissociation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, Nrf2) XRE->gene_transcription Initiates cellular_response Anti-inflammatory Response gene_transcription->cellular_response Leads to

ILA-mediated activation of the Aryl Hydrocarbon Receptor pathway.

References

Method validation for Indole-3-lactate analysis in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Indole-3-lactate (ILA) in biological matrices. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for ILA quantification in biological samples?

A1: The most widely used method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of ILA in complex biological matrices like plasma, serum, urine, and fecal extracts.

Q2: Why is a stable isotope-labeled internal standard (IS) recommended for ILA analysis?

A2: A stable isotope-labeled IS, such as this compound-d5, is recommended to compensate for variations during sample preparation and analysis. It helps to correct for matrix effects, extraction inconsistencies, and instrument variability, leading to more accurate and precise quantification.

Q3: What are the expected concentration ranges of ILA in different biological matrices?

A3: ILA concentrations can vary significantly depending on the species, diet, and gut microbiota composition. In human plasma, concentrations are typically in the low nanomolar range. Fecal concentrations can be substantially higher, reflecting the microbial production of ILA in the gut.

Q4: How should biological samples be stored to ensure ILA stability?

A4: To ensure the stability of ILA, biological samples should be processed promptly and stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. For long-term storage, -80°C is essential.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of ILA.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure ILA is in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[2][3]
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer source.2. Suboptimal sample preparation leading to low recovery.3. Matrix suppression effects.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).2. Evaluate and optimize the extraction method (e.g., try a different SPE sorbent or LLE solvent).3. Dilute the sample, or improve sample cleanup to remove interfering matrix components.
High Background Noise 1. Contaminated mobile phase or LC system.2. Carryover from a previous injection.3. Contaminated mass spectrometer source.1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.2. Implement a robust needle wash protocol with a strong solvent.3. Clean the ion source components according to the manufacturer's instructions.
Retention Time Shifts 1. Changes in mobile phase composition.2. Column temperature fluctuations.3. Column aging or degradation.1. Ensure accurate and consistent mobile phase preparation.2. Use a column oven to maintain a stable temperature.3. Monitor column performance with quality control samples and replace the column when performance degrades.[4]
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation.2. Variability in injection volume.3. Unstable instrument performance.1. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is critical.2. Check the autosampler for proper function and ensure no air bubbles are in the syringe.3. Run system suitability tests to confirm the instrument is performing within specifications before starting the analytical run.

Experimental Protocols & Method Validation Data

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • To 100 µL of plasma or serum, add 10 µL of internal standard (IS) working solution (e.g., ILA-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute ILA, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • ILA: 204.1 > 158.1 (Quantifier), 204.1 > 130.1 (Qualifier)

    • ILA-d5 (IS): 209.1 > 163.1

Method Validation Data Summary

The following tables summarize typical validation parameters for the analysis of ILA in human plasma.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 3< 10%< 12%± 10%
Medium 100< 8%< 10%± 8%
High 800< 7%< 9%± 7%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 385 - 95%90 - 110%
High 80088 - 98%92 - 108%

Table 4: Stability

Stability ConditionDurationTemperatureResult (% Change from Nominal)
Freeze-Thaw 3 cycles-80°C to RT< 15%
Short-Term (Bench-top) 8 hoursRoom Temperature< 10%
Long-Term 3 months-80°C< 15%
Post-Preparative (Autosampler) 24 hours4°C< 10%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ILA in biological samples.

G Figure 1: Experimental Workflow for ILA Analysis cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (Plasma, Urine, etc.) Store Store at -80°C Sample->Store Spike Spike with Internal Standard Store->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification Integrate->Quantify

Figure 1: Experimental Workflow for ILA Analysis
ILA Signaling Pathway

This compound, a metabolite produced by the gut microbiota from tryptophan, acts as a signaling molecule, primarily through the Aryl Hydrocarbon Receptor (AhR).

G Figure 2: ILA Signaling via AhR Pathway ILA This compound (ILA) AhR Aryl Hydrocarbon Receptor (AhR) (in cytoplasm) ILA->AhR binds Nuc Nucleus AhR->Nuc translocates to ARNT ARNT AhR_ARNT AhR-ARNT Complex Nuc->AhR_ARNT dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Genes Target Gene Expression (e.g., CYP1A1, Nrf2) XRE->Genes activates

Figure 2: ILA Signaling via AhR Pathway

References

Technical Support Center: Indole-3-lactate (ILA) Analysis by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Indole-3-lactate (ILA) using liquid chromatography (LC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound.

Q1: Why is the peak shape of my this compound poor (e.g., tailing or fronting)?

A1: Poor peak shape for ILA is often related to secondary interactions with the stationary phase or issues with the mobile phase pH. ILA is an acidic compound, and its ionization state is critical for good chromatography.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: The pH of your mobile phase should be at least 1.5 to 2 pH units below the pKa of ILA's carboxylic acid group (estimated to be around 4.75, similar to other indole (B1671886) carboxylic acids) to ensure it is in its neutral form. A lower pH (e.g., 2.5-3.5) will minimize peak tailing caused by silanol (B1196071) interactions on C18 columns.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to reduce silanol interactions. If you are using an older column, consider switching to a newer generation column.

    • Adjust Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to distorted peaks.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting your sample.

    • Sample Solvent: The solvent used to dissolve your sample should be weaker than or similar in strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Q2: I am experiencing low sensitivity or can't detect my ILA peak. What should I do?

A2: Low sensitivity can stem from sample degradation, suboptimal instrument settings, or matrix effects.

  • Troubleshooting Steps:

    • Sample Stability: ILA is a metabolite that can be prone to degradation. Ensure proper storage of your samples (frozen at -20°C or -80°C) and standards. Prepare fresh working solutions regularly. Avoid prolonged exposure to light and high temperatures.

    • Optimize Mass Spectrometer (MS) Settings:

      • Ionization Mode: ILA is typically analyzed in negative ion mode electrospray ionization (ESI-). Ensure your MS is set to the correct polarity.

      • Source Parameters: Optimize the ion source parameters, including gas flows (nebulizer, heater, and curtain gas), temperature, and voltages (e.g., ion spray voltage), to maximize the ILA signal.

      • MRM Transitions: If using tandem mass spectrometry (MS/MS), ensure you are using the optimal multiple reaction monitoring (MRM) transitions for ILA. A common transition is from the precursor ion (m/z 204.07) to a product ion (e.g., m/z 130.1).

    • Sample Preparation: For complex matrices like plasma or fecal extracts, sample cleanup is crucial to reduce matrix effects (ion suppression or enhancement). Consider protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.

    • Check for Contamination: Contamination in the LC-MS system can lead to high background noise, which can mask low-level signals. Flush the system with a strong solvent to remove potential contaminants.

Q3: My retention time for ILA is shifting between injections. How can I fix this?

A3: Retention time shifts are a common issue in LC and can be caused by several factors.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration is a frequent cause of retention time drift at the beginning of a run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is accurate. The organic-to-aqueous ratio significantly impacts retention time in reversed-phase chromatography. Evaporation of the organic solvent can lead to longer retention times.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a stable and accurate flow rate. Fluctuations in flow rate will cause proportional changes in retention time.

    • Column Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, leading to retention time shifts.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the retention time continues to shift and peak shape deteriorates, it may be time to replace the column.

Q4: I am observing carryover of ILA in my blank injections. What is the cause and how can I prevent it?

A4: Sample carryover occurs when a portion of an analyte from a previous injection appears in a subsequent run.

  • Troubleshooting Steps:

    • Optimize Autosampler Wash Method: The most common source of carryover is the autosampler. Ensure your needle wash procedure is effective. Use a strong solvent (e.g., a high percentage of organic solvent, potentially with a small amount of acid or base depending on the analyte's properties) to clean the needle and injection port between samples.

    • Run Blank Injections: After injecting a high-concentration sample, run one or more blank injections to assess and wash out any residual ILA.

    • Check for Adsorption: ILA may adsorb to surfaces in the flow path. Using PEEK tubing and fittings can sometimes reduce carryover compared to stainless steel for certain compounds.

    • Column Carryover: In some cases, strongly retained components from the sample matrix can elute in later runs, mimicking carryover. A thorough column wash at the end of each run can help prevent this.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound based on published literature. Note that these parameters may require optimization for your specific instrumentation and application.

ParameterValueReference
LC Column C18 reversed-phase (e.g., 2.1 x 150 mm, 2 µm)[1]
Mobile Phase A Water with 0.1% formic acid or 1 g/L acetic acid[1]
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid or 1 g/L acetic acid[1]
Flow Rate 0.2 - 0.4 mL/min[1]
Ionization Mode Negative Electrospray Ionization (ESI-)[2]
Precursor Ion (m/z) 204.07[2]
Product Ion (m/z) 130.1 / 158.1[3]
Retention Time ~2.9 min (variable depending on conditions)[2]

Experimental Protocol: Quantitative Analysis of ILA in Plasma

This protocol provides a general workflow for the quantification of ILA in plasma samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated ILA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Detection: Monitor the MRM transitions for ILA (e.g., 204.07 -> 130.1) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for ILA and the internal standard.

    • Calculate the peak area ratio (ILA/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the ILA standards.

    • Determine the concentration of ILA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for ILA Analysis start Problem with ILA Analysis peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes retention_time Retention Time Shift? sensitivity->retention_time No check_stability Check Sample Stability sensitivity->check_stability Yes carryover Carryover? retention_time->carryover No check_equilibration Ensure Column Equilibration retention_time->check_equilibration Yes optimize_wash Optimize Autosampler Wash carryover->optimize_wash Yes end_node Problem Resolved carryover->end_node No check_column Use High-Purity Column check_ph->check_column check_sample_load Reduce Sample Load check_column->check_sample_load check_sample_load->end_node optimize_ms Optimize MS Settings check_stability->optimize_ms sample_prep Improve Sample Prep optimize_ms->sample_prep sample_prep->end_node check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_pump Verify Pump Performance check_mobile_phase->check_pump check_pump->end_node run_blanks Run Blank Injections optimize_wash->run_blanks run_blanks->end_node Experimental_Workflow Experimental Workflow for ILA Quantification start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration, Area Ratio) lc_ms_analysis->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of ILA calibration->quantification end_node End: ILA Concentration quantification->end_node

References

Minimizing Ion Suppression of Indole-3-lactate in Electrospray Ionization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Indole-3-lactate using electrospray ionization (ESI) mass spectrometry. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate ion suppression, a common challenge that can compromise data quality and accuracy.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity.[1] This guide offers a systematic approach to identifying and minimizing this phenomenon.

Question: My this compound signal is low and inconsistent. How do I know if ion suppression is the cause?

Answer: The first step is to confirm that ion suppression is indeed affecting your analysis. A common and effective method is the post-column infusion experiment .[2] This technique helps to identify regions in your chromatogram where matrix components are causing suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment provides a qualitative assessment of when and to what extent ion suppression is occurring during your chromatographic run.

Objective: To visualize and identify elution zones with significant ion suppression.

Materials:

  • Your LC-MS/MS system

  • A syringe pump

  • A T-fitting

  • A standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (e.g., plasma, urine, or cell culture media processed without the analyte)

  • Solvent blank (e.g., mobile phase)

Procedure:

  • System Setup:

    • Set up your LC system with the analytical column and mobile phase used for your this compound analysis.

    • After the analytical column, use a T-fitting to connect the eluent flow from the column and the output from a syringe pump to the ESI source of your mass spectrometer.

  • Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the standard solution into the LC eluent stream.

  • Analysis:

    • Begin acquiring data on the mass spectrometer in the MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring) mode for this compound. You should observe a stable baseline signal from the continuously infused standard.

    • Inject the solvent blank. The baseline should remain stable, indicating no suppression from the solvent itself.

    • Inject the blank matrix extract.

  • Data Interpretation:

    • Observe the baseline of the this compound signal. A significant drop in the baseline intensity indicates a region where co-eluting matrix components are causing ion suppression.[2] The retention time of this drop corresponds to the elution of the interfering compounds.

Diagram of Post-Column Infusion Setup

LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_fitting Column->T_fitting Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->T_fitting MS Mass Spectrometer (ESI Source) T_fitting->MS

Caption: Workflow for a post-column infusion experiment.

Question: I've confirmed ion suppression is occurring. What are the most effective strategies to minimize it?

Answer: There are three primary strategies to combat ion suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Improve Chromatographic Separation: This involves separating this compound from the interfering compounds during the LC run.

  • Modify Mass Spectrometry and Ionization Conditions: In some cases, adjusting the ionization source can reduce suppression.

FAQs: Strategies to Minimize Ion Suppression of this compound

Sample Preparation Strategies

Q1: Which sample preparation technique is best for reducing ion suppression when analyzing this compound?

A1: The choice of sample preparation technique depends on the complexity of your matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids, a major cause of ion suppression in biological samples. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[3]

Data on Sample Preparation Effectiveness

The following table summarizes the general effectiveness of common sample preparation techniques in removing interfering substances and their impact on ion suppression.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Ion Suppression
Protein Precipitation (PPT) >90%LowHigh
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighLow to Moderate
Solid-Phase Extraction (SPE) 80-95%HighLow
HybridSPE®-Phospholipid >90%Very HighVery Low

This table presents generalized data. Actual values will vary depending on the specific matrix and protocol.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows you to quantify the degree of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF) for this compound in a specific matrix.

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution): Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., mobile phase).

  • Prepare Sample Set B (Analyte in Post-Extraction Spiked Matrix): Process a blank sample matrix (e.g., plasma) using your chosen sample preparation method (PPT, LLE, or SPE). After the final extraction step, spike the clean extract with this compound at the same concentration as Set A.[1]

  • Analysis: Inject both sets of samples into the LC-MS system and measure the peak area of this compound.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) [1]

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • An MF value = 1 indicates no significant matrix effect.

Troubleshooting Workflow for Ion Suppression

cluster_start cluster_diagnose cluster_solutions cluster_validate cluster_end Start Low/Inconsistent This compound Signal Diagnose Perform Post-Column Infusion Experiment Start->Diagnose Check Ion Suppression Confirmed? Diagnose->Check SamplePrep Optimize Sample Preparation (SPE, LLE) Check->SamplePrep Yes Chroma Improve Chromatographic Separation Check->Chroma Yes Source Modify Ion Source (e.g., APCI) Check->Source Yes Validate Quantify Matrix Effect (Post-Extraction Spike) SamplePrep->Validate Chroma->Validate Source->Validate Result Acceptable Matrix Effect? Validate->Result End Proceed with Validated Method Result->End Yes Revisit Re-evaluate Strategies Result->Revisit No Revisit->SamplePrep Revisit->Chroma Revisit->Source

Caption: A logical workflow for troubleshooting ion suppression.

Chromatographic and Instrumental Strategies

Q2: How can I optimize my chromatography to avoid ion suppression for this compound?

A2: The primary goal of chromatographic optimization is to separate the elution of this compound from the interfering matrix components.[2] Consider the following adjustments:

  • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interferences.

  • Change the Mobile Phase: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter the elution profile of interfering compounds.[2]

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) can provide different selectivity and better separation.

  • Use a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer source.[4]

Q3: Can changing the ionization source help reduce ion suppression?

A3: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar compounds.[2] This is because the ionization mechanism in APCI occurs in the gas phase, which is less affected by non-volatile matrix components.[5] If your analyte is amenable to APCI, it can be a viable alternative.

Q4: What is the role of an internal standard in mitigating ion suppression?

A4: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for ion suppression.[6] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Signaling Pathway of Ion Suppression in ESI

cluster_source ESI Source cluster_suppression Ion Suppression Mechanisms cluster_outcome Outcome Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Fission Coulombic Fission Evaporation->Fission GasPhase Gas-Phase Ions Fission->GasPhase ReducedSignal Reduced this compound Signal at Detector GasPhase->ReducedSignal Competition Competition for Charge and Surface Access Competition->Fission inhibits DropletProperties Altered Droplet Properties (Viscosity, Surface Tension) DropletProperties->Evaporation inhibits Matrix Co-eluting Matrix Components Matrix->Droplet Matrix->Competition Matrix->DropletProperties Analyte This compound Analyte->Droplet

Caption: Mechanisms of ion suppression in the ESI source.

References

Quality control measures for reliable Indole-3-lactate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guidance, and frequently asked questions for the reliable quantification of Indole-3-lactate (ILA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA) and why is its accurate quantification important? A1: this compound (ILA) is a metabolite produced from the essential amino acid tryptophan by gut microbiota, particularly by species like Bifidobacterium.[1][2][3] It is recognized as a key signaling molecule in host-microbial interactions, with anti-inflammatory and immune-modulating properties.[3][4] Accurate quantification is crucial for understanding its role in physiological and pathological conditions such as intestinal homeostasis, inflammatory diseases, and neurological disorders.[3][5][6]

Q2: Which biological samples are suitable for ILA measurement? A2: ILA can be quantified in various biological samples, including plasma, serum, feces, urine, and cell culture supernatants.[1][7][8][9] The choice of sample depends on the specific research question.

Q3: What are the critical pre-analytical steps for sample collection and handling? A3: Proper sample handling is vital to prevent analyte degradation. For blood samples, it is recommended to collect them in tubes containing an anticoagulant like EDTA, centrifuge them within 15-30 minutes to separate plasma, and immediately freeze the plasma at -80°C.[7][10][11] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[4]

Q4: What are the recommended long-term storage conditions for ILA samples? A4: For long-term stability, samples intended for ILA analysis should be stored at -80°C.[1][4] Stock solutions of ILA standards are typically stable for up to one year when stored at -80°C and for six months at -20°C.[4]

Q5: What is the most common analytical method for ILA quantification? A5: The most widely used method for reliable and sensitive quantification of ILA is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][7] This technique offers high specificity and the ability to measure low physiological concentrations of ILA and other tryptophan metabolites.[5][12]

Q6: Why is an internal standard necessary for ILA quantification? A6: Using a stable isotope-labeled internal standard (e.g., deuterated ILA) is crucial to compensate for analyte loss during sample preparation and to correct for variability in instrument response and matrix effects.[13][14][15] Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement and potentially inaccurate results.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of ILA.

Problem: No or Very Low ILA Signal

Potential Cause Recommended Solution
Analyte Degradation Ensure samples were processed quickly after collection and have been consistently stored at -80°C without freeze-thaw cycles.[4][10] Review sample handling protocol.
Incorrect MS Parameters Verify the mass spectrometer is set to the correct precursor and product ion transitions for ILA (e.g., precursor ion [M-H]⁻ at m/z 204.07) and is operating in the appropriate ionization mode (typically negative ESI).[2][17]
LC Method Issues Check the LC gradient, flow rate, and column integrity. Ensure the mobile phase composition is correct. An inappropriate mobile phase can lead to poor retention or elution.[18]
Sample Preparation Error Review the protein precipitation and extraction steps. Inefficient extraction will result in low analyte recovery. Ensure the final solvent is compatible with the mobile phase.[14]

Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Recommended Solution
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used with complex sample matrices. A partially plugged column frit can cause split peaks.[19]
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[19]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Poorly made connections can also contribute to peak broadening.[19]
Matrix Effects Co-eluting matrix components can interfere with peak shape. Optimize chromatographic separation to better resolve ILA from interfering compounds. Consider a more rigorous sample clean-up method like Solid Phase Extraction (SPE).[19]

Problem: High Variability Between Replicates (Poor Precision)

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all manual steps, including pipetting, vortexing, and evaporation. Automating sample preparation can improve consistency.
Injector Issues Check the autosampler for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes. Ensure the injection volume is appropriate for the system.[18]
Lack of Internal Standard A stable isotope-labeled internal standard is essential to correct for variations across samples. Its absence can lead to high CVs.[13][20]
Instrument Instability Check for fluctuations in LC pump pressure or MS source temperature. Allow the system to fully equilibrate before starting the analytical run. Contamination can also cause inconsistent results.[18]

Data Presentation: Quality Control & Method Parameters

Quantitative data should be systematically evaluated. The tables below summarize key parameters for quality control and method validation.

Table 1: Pre-analytical Quality Control Summary

ParameterRecommendationRationale
Sample Type Plasma, Serum, Feces, Urine, Culture MediaDepends on the biological question. Plasma is common for systemic levels.[7][9]
Anticoagulant (Blood) EDTAPreferred to avoid interference. Heparin is also used but must be validated.[10][11]
Processing Time Centrifuge within 15-30 minutes of collectionMinimizes ongoing cellular metabolism that could alter lactate (B86563) levels.[10][11]
Storage Temperature -80°C (Long-term), -20°C (Short-term)Ensures analyte stability and prevents degradation.[1][4]
Freeze-Thaw Cycles Avoid; aliquot samples after initial processingRepeated cycles can lead to significant degradation of metabolites.[4]

Table 2: Typical LC-MS/MS Method Parameters for ILA Quantification

ParameterExample SpecificationNotes
LC Column C18 Reverse-Phase (e.g., 2.1 x 150 mm, 2 µm)Provides good retention and separation for indole (B1671886) compounds.[1]
Mobile Phase A Water with 0.1% Formic Acid or 1 g/L Acetic AcidAcidification aids in positive or negative ion formation and improves peak shape.[1]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical UHPLC/HPLC columns.[1]
Ionization Mode Electrospray Ionization (ESI), Negative ModeILA readily forms a [M-H]⁻ ion.[2]
MS/MS Transition Precursor ion (Q1): m/z 204.1 → Product ion (Q3): m/z 158.1Specific transition for identifying and quantifying ILA.[21]

Table 3: Method Validation Performance

ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.99[13]
Lower Limit of Quantification (LLOQ) 1 - 200 ng/mL[16][20]
Intra- and Inter-day Precision (CV%) < 15%[15][16][20]
Accuracy (% Recovery) 85 - 115%[15][16][20]
Matrix Effect (CV%) < 15%[16][20]

Experimental Protocols

Protocol: Quantification of ILA in Human Plasma by LC-MS/MS

This protocol provides a standard procedure for ILA quantification. Note: This is a representative protocol and should be fully validated in the user's laboratory.

1. Materials and Reagents

  • This compound (ILA) standard

  • Stable Isotope Labeled ILA (e.g., ILA-d4) as internal standard (IS)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • LC-MS grade Formic Acid

  • Human plasma (stored at -80°C)

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL primary stock solution of ILA and ILA-d4 (IS) in methanol.

  • Perform serial dilutions from the ILA primary stock to prepare working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a separate set of QC samples at low, medium, and high concentrations.

  • Prepare a working IS solution by diluting the IS primary stock to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the working IS solution (ILA-d4).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly.

  • If evaporated, reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • Equilibrate the column for at least 15-20 minutes with the initial mobile phase conditions.

  • Inject 5-10 µL of the prepared sample.

  • Run the gradient elution program to separate ILA from other matrix components.

  • Acquire data using the specified MS/MS transitions for ILA and the IS.

5. Data Analysis

  • Integrate the peak areas for both ILA and the IS.

  • Calculate the peak area ratio (ILA / IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of ILA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase sample_collection 1. Sample Collection (Plasma, Serum, etc.) centrifugation 2. Centrifugation (<30 min) sample_collection->centrifugation aliquot 3. Aliquoting centrifugation->aliquot storage 4. Storage (-80°C) aliquot->storage sample_prep 5. Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis 6. LC-MS/MS Analysis data_processing 7. Data Processing (Peak Integration) lcms_analysis->data_processing quantification 8. Quantification (Calibration Curve) data_processing->quantification data_review 9. Data Review & QC quantification->data_review

Caption: Standard experimental workflow for ILA quantification.

troubleshooting_workflow start Start: No or Low ILA Signal Detected check_is Is the Internal Standard (IS) signal also low? start->check_is check_ms Check MS Settings: - Ionization Mode (Negative) - Gas Flows, Temperatures - Correct m/z Transitions check_is->check_ms Yes (Systemic Issue) check_ila_specific Issue is Specific to ILA check_is->check_ila_specific No (ILA-specific Issue) check_lc Check LC & Sample Prep: - Injection Error - Extraction Recovery - Analyte Degradation check_ms->check_lc check_degradation Suspect ILA Degradation: - Review sample handling - Check standard stability check_ila_specific->check_degradation check_interference Suspect Ion Suppression: - Dilute sample - Optimize chromatography check_ila_specific->check_interference

Caption: Troubleshooting logic for diagnosing low ILA signal.

ILA_Pathway cluster_microbiota Gut Microbiota Metabolism TRP Tryptophan (from diet/host) Intermediates Indole-3-pyruvic acid TRP->Intermediates Transamination ILA This compound (ILA) Intermediates->ILA Enzymes Aromatic Lactate Dehydrogenase Enzymes->ILA

Caption: Simplified biosynthesis pathway of this compound (ILA).

References

Enhancing the chromatographic resolution of Indole-3-lactate from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the chromatographic resolution of Indole-3-lactate (ILA) from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound from its isomers crucial? Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] These structural differences, even minor ones, can lead to significant variations in biological and pharmacological activity.[1] In drug development and research, one isomer of a compound may be therapeutically active, while another could be inactive or even cause adverse effects.[1] Therefore, accurately separating and quantifying this compound from its isomers is essential to ensure the safety, efficacy, and quality of pharmaceutical products and to obtain accurate research data.[1]

Q2: What are the primary chromatographic techniques for separating this compound and its isomers? The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS).[2][3][4][5][6] For separating enantiomers (chiral isomers), specialized chiral chromatography using Chiral Stationary Phases (CSPs) is required.[1][7]

Q3: How should I select an appropriate column for my separation? The choice of column is critical for achieving good resolution.

  • For general separation from other indolic compounds: Reversed-phase columns like C8 and C18 are widely used.[4][5][8][9] These columns separate compounds based on their hydrophobicity.

  • For separating enantiomers (D-ILA and L-ILA): A Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and macrocyclic glycopeptide CSPs (e.g., Ristocetin A, Teicoplanin) have demonstrated success in separating chiral compounds, including indole (B1671886) derivatives.[1][7][10] The selection often requires screening different CSPs to find the one that provides the best enantioselectivity for ILA.[1]

Q4: What is the role of the mobile phase in resolving ILA isomers? The mobile phase composition is a key parameter for optimizing separation.[1] It influences the interactions between the analytes and the stationary phase. Key factors to consider include:

  • Organic Solvent: Acetonitrile and methanol (B129727) are common organic modifiers in reversed-phase chromatography. The type and concentration of the organic solvent affect the retention times and selectivity.[7]

  • pH and Buffers: The pH of the mobile phase can alter the ionization state of ILA, which has a carboxylic acid group. Maintaining a consistent pH with a buffer, such as triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate, is crucial for reproducible retention times and good peak shapes.[7][8] For acidic compounds like ILA, a mobile phase pH well below its pKa is often used.

  • Additives: Additives like triethylamine (B128534) (TEA) can be used to mask active silanol (B1196071) groups on the silica-based stationary phase, which helps to reduce peak tailing for basic compounds.[1] For acidic compounds like ILA, this is less of a concern, but other additives might be used to improve peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatants

This protocol is adapted from methods for preparing indolic compounds for HPLC analysis.[5][8]

  • Cell Removal: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[8]

  • Protein Removal (Optional but Recommended): For samples with high protein content, perform a centrifugal filtration step using a 3-kDa cut-off membrane filter. Centrifuge at 14,000 x g for 30 minutes at 4°C.[5]

  • Collection: Collect the filtrate, which is now ready for direct injection into the HPLC system.

  • Storage: Store the prepared samples at -80°C until analysis.[8]

Protocol 2: General RP-HPLC Method for Indolic Compounds

This is a general-purpose method for separating this compound from other related indole compounds.[4][5] Optimization will be required for specific applications.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or fluorescence detector. For higher sensitivity and confirmation, a mass spectrometer is used.[2][8]

  • Column: Symmetry C8 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[4][5][8]

  • Mobile Phase A: Acetic acid in water (e.g., 2.5:97.5 v/v), pH adjusted to 3.8.[5]

  • Mobile Phase B: Acetonitrile/Water mixture (e.g., 80:20 v/v).[5]

  • Gradient Elution:

    • Start with 80% A and 20% B.

    • Over 25 minutes, change to 50% A and 50% B.

    • Over the next 6 minutes, change to 0% A and 100% B.

    • Hold for 2 minutes.

    • Return to initial conditions (80% A, 20% B) and equilibrate for at least 10 column volumes before the next injection.[1][5]

  • Flow Rate: 0.2 - 1.0 mL/min.[8][9]

  • Detection: Fluorimetric detection (Excitation: 280 nm, Emission: 350 nm) provides high sensitivity for indolic compounds.[4][5] UV detection at 280 nm is also common.[9]

Data Presentation

Table 1: Example HPLC & LC-MS/MS Conditions for this compound Analysis

Parameter Method 1 (RP-HPLC)[5] Method 2 (Chiral HPLC)[7] Method 3 (LC-MS/MS)[8]
Column Symmetry C8 (4.6 x 150 mm, 5 µm) Chirobiotic R (Ristocetin A CSP) InertSustain C18 (2.1 x 150 mm, 2 µm)
Mobile Phase A 2.5% Acetic Acid in H₂O (pH 3.8) 0.01 M Triethylammonium Acetate (pH 4.1) 1 g/L Ammonium Acetate in H₂O
Mobile Phase B 80% Acetonitrile in H₂O Methanol 1 g/L Ammonium Acetate in Acetonitrile
Elution Mode Gradient Isocratic (60% A, 40% B) Gradient
Flow Rate ~1.0 mL/min 1.0 mL/min 0.2 mL/min

| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) | UV | Tandem Mass Spectrometry (MS/MS) |

Troubleshooting Guide

Problem: Poor resolution or complete co-elution of ILA and its isomer(s).

  • Possible Cause 1: Incorrect Column Choice. For chiral isomers (enantiomers), a standard reversed-phase column (C8/C18) will not provide separation.

    • Solution: You must use a Chiral Stationary Phase (CSP). Perform a screening of different chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one with selectivity for ILA enantiomers.[1][7]

  • Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition is not strong enough or is too strong, leading to peaks eluting too close together.

    • Solution: Systematically adjust the mobile phase. Try changing the organic solvent (e.g., from methanol to acetonitrile) or modify the solvent gradient. For difficult separations, a shallower gradient can improve resolution.[11]

  • Possible Cause 3: Inappropriate pH. The mobile phase pH may be causing inconsistent ionization of the analytes.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. This ensures it is in a single, non-ionized form, which generally results in sharper peaks and better separation on reversed-phase columns.[1]

Problem: My chromatogram shows poor peak shapes (tailing or fronting).

  • Possible Cause 1: Secondary Interactions. Acidic silanol groups on the silica (B1680970) packing material can interact with analytes, causing peak tailing.

    • Solution: Use a modern, base-deactivated column where these effects are minimized. Alternatively, add a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.[1]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to broad or fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Possible Cause 3: Injection Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause distorted peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

Problem: I am observing split or double peaks for a single isomer.

  • Possible Cause 1: Injection Solvent Effect. As mentioned above, a sample solvent that is significantly stronger than the mobile phase can cause the sample to spread on the column before the separation begins, resulting in a split peak.[1]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Possible Cause 2: Column Void or Contamination. A void at the head of the column or a partially blocked frit can disrupt the sample path, causing peak splitting.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[12] Use an in-line filter to protect the column from particulates.[12]

Problem: My retention times are drifting or inconsistent between runs.

  • Possible Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, retention times in subsequent runs will shift.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes to pass through.[1]

  • Possible Cause 2: Mobile Phase Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile).

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs loosely capped to minimize evaporation.[1]

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column, which will improve the reproducibility of your results.

Visualizations

G Diagram 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_result Data Processing Culture Bacterial Culture Centrifuge Centrifugation (5,000 x g) Culture->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Ultrafilter Ultrafiltration (Optional) Filter->Ultrafilter Sample Final Sample for Injection Ultrafilter->Sample Injection HPLC/LC-MS Injection Sample->Injection Column Chromatographic Column (e.g., C18 or Chiral) Injection->Column Detection Detection (UV, Fluorescence, or MS) Column->Detection Data Data Acquisition Detection->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow from sample preparation to analysis.

G Diagram 2: Troubleshooting Logic for Poor Resolution Start Poor Resolution or Co-elution Observed IsomerType Are you separating chiral isomers? Start->IsomerType UseChiral Use a Chiral Stationary Phase (CSP) IsomerType->UseChiral Yes OptimizeMP Optimize Mobile Phase (Gradient, Solvent, pH) IsomerType->OptimizeMP No UseChiral->OptimizeMP CheckColumn Check Column Health (Age, Contamination) OptimizeMP->CheckColumn Success Resolution Achieved OptimizeMP->Success Problem Solved ChangeColumn Try a Column with Different Selectivity CheckColumn->ChangeColumn No Improvement CheckColumn->Success Problem Solved ChangeColumn->Success

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Indole-3-lactate in a Colitis Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Indole-3-lactate (ILA) in a preclinical colitis mouse model. The information presented is collated from recent studies and is intended to inform researchers and professionals in the field of inflammatory bowel disease (IBD) drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.

Comparative Efficacy of this compound in a DSS-Induced Colitis Model

This compound, a metabolite produced by certain gut bacteria from the essential amino acid tryptophan, has demonstrated significant anti-inflammatory properties in the context of intestinal inflammation.[1][2] The primary model used to evaluate its efficacy is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics many of the pathological features of human ulcerative colitis.[3][4]

The therapeutic potential of ILA is benchmarked against the pathological outcomes observed in the DSS-treated control group. The following table summarizes the key quantitative findings from studies investigating the effects of ILA administration in this model.

Parameter DSS-Induced Colitis (Control) This compound + DSS Alternative/Comparative Treatment + DSS Key Findings & References
Disease Activity Index (DAI) Significantly increasedSignificantly reduced compared to DSS controlN/AILA treatment alleviates clinical symptoms of colitis.[5][6]
Body Weight Loss Significant lossAttenuated loss compared to DSS controlN/AILA helps to mitigate weight loss associated with colitis.[5][6]
Colon Length Significantly shortenedSignificantly preserved compared to DSS controlN/AColon shortening, a marker of inflammation, is reduced by ILA.[5][6]
Histological Score High scores (severe inflammation, crypt damage)Significantly lower scores compared to DSS controlN/AILA reduces immune cell infiltration and tissue damage in the colon.[5][6]
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Significantly elevatedSignificantly reduced levels in the colonN/AILA suppresses the production of key inflammatory mediators.[6]
Chemokine Levels (e.g., CCL2, CCL7) Significantly elevatedSignificantly reduced expression in colonic epithelial cellsN/AILA inhibits chemokine production, which is involved in recruiting inflammatory macrophages.[2][5]
Immune Cell Populations Increased infiltration of inflammatory macrophagesReduced accumulation of inflammatory macrophages; promotes differentiation to a homeostatic phenotypeN/AILA modulates the immune response at a cellular level.[2][7]
IL-22 Levels ReducedRestored levelsN/AILA can restore levels of the protective cytokine IL-22, particularly in the context of impaired ILC3 function.[6]

Note: "N/A" indicates that direct comparative data with a specific alternative therapeutic agent was not available in the initial search results. The primary comparison is against the DSS-induced pathology.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

1. DSS-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible method for studying intestinal inflammation.[3][4]

  • Animals: Typically, C57BL/6 mice (female, 9 weeks old) are used.[8]

  • Induction of Acute Colitis: Mice are provided with drinking water containing 2.5% to 5% (wt/vol) DSS for 5 to 8 consecutive days.[8][9] Control mice receive regular drinking water.

  • Monitoring: The severity of colitis is monitored daily by assessing the Disease Activity Index (DAI), which combines scores for weight loss, stool consistency, and the presence of blood in the stool.[9][10]

  • Termination: At the end of the treatment period (e.g., day 8), mice are euthanized, and colon tissues are collected for analysis.[6]

2. This compound Administration

  • Route of Administration: ILA can be administered via oral gavage.

  • Dosage: An effective dose reported in studies is 20 mg/kg body weight.[11]

  • Treatment Schedule: Daily administration of ILA can be initiated either before or concurrently with the DSS challenge, depending on the study design (prophylactic or therapeutic).

3. Outcome Measures and Analysis

  • Macroscopic Evaluation: Colon length is measured as an indicator of inflammation.

  • Histological Analysis: Colon tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, crypt damage, and cellular infiltration.

  • Cytokine and Chemokine Analysis: The levels of inflammatory mediators in the colon tissue can be quantified using techniques such as ELISA and qPCR.[6]

  • Flow Cytometry: This technique is used to analyze the populations of different immune cells (e.g., macrophages, ILC3s) within the colonic lamina propria.[6]

Visualizing the Mechanisms and Workflow

Experimental Workflow for Validating ILA in a Colitis Model

The following diagram illustrates the typical experimental workflow for assessing the anti-inflammatory effects of this compound in a DSS-induced colitis mouse model.

G cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring In-life Monitoring cluster_analysis Terminal Analysis A C57BL/6 Mice B Acclimatization A->B C Group 1: Control (Water) B->C D Group 2: DSS in Water B->D E Group 3: DSS + ILA B->E F Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding G Calculate Disease Activity Index (DAI) F->G H Euthanasia & Colon Collection F->H I Macroscopic Analysis: - Colon Length H->I J Histological Analysis: - H&E Staining H->J K Molecular & Cellular Analysis: - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Immune Cell Profiling (Flow Cytometry) H->K G cluster_ila ILA-Mediated Anti-inflammatory Signaling cluster_downstream Downstream Effects ILA This compound (ILA) AHR Aryl Hydrocarbon Receptor (AHR) ILA->AHR Binds & Activates AHR_active Activated AHR Complex AHR->AHR_active Nucleus Nucleus AHR_active->Nucleus Translocates to NFKB NF-κB Pathway AHR_active->NFKB Inhibits HIF HIF Pathway AHR_active->HIF Inhibits Glycolysis Glycolysis AHR_active->Glycolysis Inhibits Inflammatory_Genes Inflammatory Gene Transcription (e.g., CCL2, CCL7, IL-1β) NFKB->Inflammatory_Genes HIF->Inflammatory_Genes Glycolysis->Inflammatory_Genes Inflammation Intestinal Inflammation Inflammatory_Genes->Inflammation

References

Comparative Analysis of Indole-3-lactate and Indole-3-propionate on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two key microbial metabolites, Indole-3-lactate (ILA) and Indole-3-propionate (IPA), and their effects on gut barrier function. Both ILA and IPA are produced by the gut microbiota from the essential amino acid tryptophan and have emerged as significant modulators of intestinal homeostasis. This document summarizes key experimental findings, presents available quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved.

Executive Summary

Both this compound (ILA) and Indole-3-propionate (IPA) enhance gut barrier function, albeit through partially overlapping and distinct mechanisms. IPA has been more extensively quantified in in vitro models, demonstrating a significant, dose-dependent increase in transepithelial electrical resistance (TEER) and upregulation of key tight junction proteins. ILA is also a potent barrier-enhancing molecule, primarily acting through the Aryl Hydrocarbon Receptor (AhR) to increase the expression of tight junction proteins and exert anti-inflammatory effects. While direct quantitative comparisons are limited in the existing literature, this guide consolidates the current evidence to inform future research and therapeutic development.

Data Presentation: Quantitative Effects on Gut Barrier Integrity

The following tables summarize the quantitative data available for the effects of IPA on gut barrier function. Currently, directly comparable quantitative data for ILA's effect on TEER and tight junction protein expression in similar in vitro models is limited in the published literature.

Table 1: Effect of Indole-3-propionate (IPA) on Transepithelial Electrical Resistance (TEER)

Cell LineTreatment ConditionsIPA ConcentrationChange in TEERCitation(s)
NCM460Co-treatment with 10 µg/mL LPS for 72h0.05 mMSignificant increase (concentration-dependent)[1]
NCM460Co-treatment with 10 µg/mL LPS for 72h0.5 mMSignificant increase (concentration-dependent)[1]
NCM460Co-treatment with 10 µg/mL LPS for 72h5 mMSignificant increase (concentration-dependent)[1]
Caco-2Not specifiedNot specified65% increase

Table 2: Effect of Indole-3-propionate (IPA) on Tight Junction Protein Expression in Human Colonic Organoids

Tight Junction ProteinIPA ConcentrationFold Change in Protein ExpressionCitation(s)
Occludin50 µM3.2-fold increase
Claudin-150 µM2.8-fold increase
Zonula Occludens-1 (ZO-1)50 µM4.1-fold increase

This compound (ILA): Qualitative and Mechanistic Evidence

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess gut barrier function.

Transepithelial Electrical Resistance (TEER) Measurement in NCM460 Cells

This protocol is adapted from studies assessing the effect of IPA on intestinal barrier function[1].

  • Cell Culture: NCM460 human colonic epithelial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transwell Seeding: Cells are seeded at a density of 2x10^5 cells/cm² in the apical chamber of a 24-well Transwell plate (0.4 µm pore size).

  • Differentiation: The culture medium in the basolateral chamber is changed every other day until a confluent monolayer is formed and a stable TEER is achieved.

  • Treatment: Cells are pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 10 µg/mL) for a specified period (e.g., 24 hours). Subsequently, cells are co-treated with LPS and various concentrations of IPA (e.g., 0.05 mM, 0.5 mM, 5 mM) or ILA for a designated time (e.g., 72 hours).

  • TEER Measurement: A voltohmmeter with "chopstick" electrodes is used to measure the electrical resistance across the cell monolayer. The TEER value (Ω·cm²) is calculated by subtracting the resistance of a blank Transwell insert (without cells) from the resistance of the cell monolayer and multiplying by the surface area of the insert. Measurements are typically taken at multiple time points.

Western Blot Analysis of Tight Junction Proteins in Caco-2 Cells

This protocol outlines the general steps for quantifying the expression of tight junction proteins.

  • Cell Lysis: After treatment, Caco-2 cell monolayers are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for tight junction proteins (e.g., anti-Occludin, anti-Claudin-1, anti-ZO-1).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software, and the expression of the target proteins is normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of ZO-1 in Intestinal Organoids

This protocol provides a general workflow for visualizing the localization of tight junction proteins in a 3D culture system.

  • Organoid Culture: Human colonic organoids are cultured in Matrigel domes with appropriate growth media.

  • Fixation: Organoids are fixed with 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.

  • Permeabilization: The fixed organoids are permeabilized with 0.5% Triton X-100 in PBS for 15-20 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the organoids in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Staining: Organoids are incubated with a primary antibody against ZO-1 overnight at 4°C.

  • Secondary Antibody Staining: After washing, the organoids are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The stained organoids are then mounted on a slide with an anti-fade mounting medium.

  • Imaging: The localization and expression of ZO-1 are visualized using a confocal microscope.

Signaling Pathways and Experimental Workflows

The effects of ILA and IPA on gut barrier function are mediated by specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Both ILA and IPA are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis. IPA is also a potent agonist of the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic sensing and gut barrier regulation.

Signaling_Pathways cluster_ILA This compound (ILA) Pathway cluster_Nuclear_ILA cluster_IPA Indole-3-propionate (IPA) Pathways cluster_Nuclear_IPA ILA This compound (ILA) AhR_ILA Aryl Hydrocarbon Receptor (AhR) ILA->AhR_ILA binds ARNT_ILA ARNT AhR_ILA->ARNT_ILA Nucleus_ILA Nucleus AhR_ILA->Nucleus_ILA translocates to XRE_ILA Xenobiotic Response Element (XRE) ARNT_ILA->XRE_ILA binds to TJ_Genes_ILA Tight Junction Gene Transcription (e.g., Occludin, ZO-1) XRE_ILA->TJ_Genes_ILA activates Barrier_ILA Enhanced Gut Barrier Function TJ_Genes_ILA->Barrier_ILA leads to IPA Indole-3-propionate (IPA) AhR_IPA Aryl Hydrocarbon Receptor (AhR) IPA->AhR_IPA PXR Pregnane X Receptor (PXR) IPA->PXR Barrier_IPA Enhanced Gut Barrier Function AhR_IPA->Barrier_IPA contributes to RXR RXR PXR->RXR Nucleus_IPA Nucleus PXR->Nucleus_IPA translocates to PPRE PXR Response Element (PPRE) RXR->PPRE binds to TJ_Genes_IPA Tight Junction Gene Transcription (e.g., Claudin-1, Occludin, ZO-1) PPRE->TJ_Genes_IPA activates TJ_Genes_IPA->Barrier_IPA leads to

Figure 1: Signaling pathways of ILA and IPA in enhancing gut barrier function.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of ILA and IPA on intestinal epithelial barrier function in vitro.

Experimental_Workflow start Start: Culture Intestinal Epithelial Cells (e.g., Caco-2, NCM460) on Transwell Inserts treatment Treatment with ILA or IPA (with or without inflammatory stimulus like LPS) start->treatment teer TEER Measurement (Assess Barrier Integrity) treatment->teer permeability Paracellular Permeability Assay (e.g., FITC-dextran) treatment->permeability protein_analysis Protein Analysis treatment->protein_analysis end End: Comparative Analysis of Gut Barrier Function teer->end permeability->end western_blot Western Blot (Quantify Tight Junction Proteins: Occludin, Claudins, ZO-1) protein_analysis->western_blot immunofluorescence Immunofluorescence (Visualize Tight Junction Protein Localization) protein_analysis->immunofluorescence western_blot->end immunofluorescence->end

Figure 2: A typical experimental workflow for in vitro gut barrier function assessment.

Conclusion

This compound and Indole-3-propionate are both promising microbial metabolites for the modulation of gut barrier function. IPA has been shown in multiple studies to robustly enhance barrier integrity through increased TEER and the upregulation of tight junction proteins, with its effects mediated by both AhR and PXR. ILA also strengthens the gut barrier, primarily through AhR-mediated mechanisms that increase tight junction protein expression and reduce inflammation.

For researchers and drug development professionals, both molecules represent viable candidates for further investigation as potential therapeutics for conditions associated with intestinal barrier dysfunction. Future studies should aim to provide a direct, quantitative comparison of the potency and efficacy of ILA and IPA in standardized in vitro and in vivo models to better delineate their respective therapeutic potentials.

References

A Comparative Guide to the Quantification of Indole-3-lactate: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of bioactive small molecules is paramount. Indole-3-lactate (ILA), a tryptophan metabolite produced by the gut microbiota, is gaining attention for its role in host-microbe interactions and its potential as a therapeutic agent. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of ILA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

While LC-MS/MS is a well-established and widely used method for the quantification of ILA and other small molecule metabolites, dedicated commercial ELISA kits for this compound are not readily documented in the public domain. Therefore, this guide will detail the established LC-MS/MS methodology for ILA and provide a representative protocol for a competitive ELISA based on kits for structurally similar indole (B1671886) compounds, such as Indole-3-acetic acid (IAA). This will allow for a thorough comparison of the principles and expected performance of each technique.

Method Comparison at a Glance

The choice of analytical method depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the complexity of the sample matrix.

FeatureLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High (based on retention time and specific mass fragmentation).Variable (potential for cross-reactivity with similar structures).
Sensitivity High to Very High (sub-nanomolar to picomolar).Moderate to High (nanomolar to picomolar).
Dynamic Range Wide (several orders of magnitude).Narrow (typically 2-3 orders of magnitude).
Throughput Lower (sample-by-sample analysis).High (96-well plate format).
Sample Prep More complex (extraction, derivatization may be needed).Simpler (often direct sample application after dilution).
Cost per Sample Higher (instrumentation and maintenance).Lower (reagents and consumables).
Multiplexing Yes (can measure multiple analytes simultaneously).Limited (typically single analyte per well).

Experimental Workflows

To visualize the procedural differences, the following diagrams illustrate the typical workflows for LC-MS/MS and a competitive ELISA for small molecule quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS1 Mass Spectrometry (Ionization & Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data MS2->Data Data Acquisition & Quantification

LC-MS/MS workflow for this compound measurement.

ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_detection Signal Generation & Detection Sample Sample/Standard Addition Labeled_ILA Add Biotinylated-ILA (Competitor) Sample->Labeled_ILA Incubate1 Incubate (Competition for Antibody Binding) Labeled_ILA->Incubate1 Wash1 Wash Step Incubate1->Wash1 HRP Add Streptavidin-HRP Wash1->HRP Incubate2 Incubate HRP->Incubate2 Wash2 Wash Step Incubate2->Wash2 Substrate Add TMB Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Stop->Read Read Absorbance (450 nm)

General workflow for a competitive ELISA.

Detailed Experimental Protocols

Below are detailed protocols for the quantification of this compound using LC-MS/MS, compiled from published research. A general protocol for a competitive ELISA, based on available information for Indole-3-acetic acid, is also provided for comparative purposes.

This compound Quantification by LC-MS/MS

This protocol is based on methodologies reported in studies quantifying tryptophan metabolites from biological samples.[1][2][3]

1. Sample Preparation (from Feces) [3]

  • Feces are collected and used for targeted quantitative detection of ILA.

  • Standard ILA is dissolved in methanol/water (v/v = 4/1) for the preparation of the standard curve.

  • Sample preparation follows previously published methods with slight modifications.

2. Liquid Chromatography [1][4]

  • Column: A C18 column is commonly used for separation (e.g., Kinetex™ EVO C18, 150 mm × 2.1 mm, 2.6 μm or InertSustain C18, 2.1 × 150 mm, 2 µm).[1][4]

  • Mobile Phase A: Water with an additive like 1 g/L acetic acid.[1]

  • Mobile Phase B: Acetonitrile with the same additive.[1]

  • Flow Rate: Typically 0.2 mL/min to 0.5 mL/min.[1][4]

  • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For example, 10% B held for a few minutes, then ramped up to 90% B.[1]

  • Column Temperature: Maintained at around 45°C.[4]

3. Mass Spectrometry [4][5]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for ILA.[4][5]

  • Detection: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification.

  • SRM Transition: The precursor ion for ILA [M-H]⁻ is m/z 204.0659, and a common product ion for fragmentation is m/z 158.[4]

  • Data Analysis: The concentration of ILA in the sample is determined by comparing the peak area from the SRM chromatogram to a standard curve generated from serial dilutions of a known concentration of ILA standard.

Representative Competitive ELISA Protocol (based on Indole-3-acetic acid kits)

This is a general protocol and may require optimization. It is based on commercially available kits for the related molecule, IAA.[6][7]

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature.

  • Prepare a standard curve by serially diluting a stock solution of the analyte.

  • Prepare wash buffers and detection reagents as per the kit instructions.

2. Assay Procedure [6][7]

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Immediately add a fixed amount of biotin-labeled analyte (the competitor) to each well.

  • Incubate for a specified time (e.g., 1 hour at 37°C) to allow for competitive binding to the coated antibody.

  • Wash the plate multiple times to remove unbound reagents.

  • Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at 37°C). The avidin (B1170675) binds to the biotin (B1667282) on the labeled analyte.

  • Wash the plate again to remove unbound HRP conjugate.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution.

  • Read the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Concluding Remarks

For the specific and highly sensitive quantification of this compound, LC-MS/MS is the current method of choice, with established protocols and high specificity. While ELISA offers advantages in terms of throughput and cost-effectiveness, the apparent lack of commercially available and validated kits for ILA makes its application for this specific metabolite challenging at present. Researchers considering ELISA for ILA would likely need to develop and validate their own assay, which is a labor-intensive process. For studies on related indole compounds where validated kits exist, ELISA can be a powerful tool, but the potential for cross-reactivity must be carefully assessed, often by cross-validation with a reference method like LC-MS/MS. As interest in ILA continues to grow, the development of reliable and specific immunoassays could facilitate larger-scale clinical and research studies.

References

Indole-3-Lactate vs. Indole-3-Acetate: A Comparative Guide to Their Differential Effects on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Indole-3-lactate (ILA) and Indole-3-acetate (B1200044) (IAA) are crucial microbial metabolites derived from the essential amino acid tryptophan. Produced predominantly by the gut microbiota, these molecules are emerging as significant modulators of host immunity. While structurally similar, ILA and IAA exert distinct and sometimes opposing effects on various immune cell populations. Understanding these differences is critical for developing targeted therapeutic strategies for inflammatory diseases, cancer, and other immune-mediated conditions. This guide provides an objective, data-driven comparison of their immunomodulatory functions, details the underlying signaling pathways, and offers standardized experimental protocols for their study.

Comparative Analysis of Effects on Immune Cell Subsets

ILA and IAA modulate the function and differentiation of key innate and adaptive immune cells. Their effects are often context-dependent, influenced by the specific cell type and the surrounding inflammatory milieu.

T Cells

T lymphocytes are central to adaptive immunity, and their differentiation into distinct subsets dictates the nature of an immune response. Both ILA and IAA have been shown to influence the balance between pro-inflammatory and regulatory T cell lineages.

  • This compound (ILA): ILA is primarily associated with suppressing pro-inflammatory T helper 17 (Th17) cell polarization.[1] Th17 cells are critical for mucosal immunity but are also implicated in the pathogenesis of autoimmune diseases. By reducing Th17 differentiation, ILA can temper excessive inflammation.[1][2] Furthermore, recent studies have highlighted a role for ILA in enhancing the function of cytotoxic CD8+ T cells, a key component of anti-tumor immunity.[3][4] It achieves this by epigenetically regulating gene expression in dendritic cells to promote IL-12 production, which is essential for priming CD8+ T cells, and by directly modulating the metabolism of the T cells themselves.[4]

  • Indole-3-Acetate (IAA): IAA plays a crucial role in regulating the balance between Th17 cells and regulatory T cells (Tregs).[5] In models of autoimmune disease, IAA has been shown to decrease the population of Th17 cells while simultaneously increasing the population of immunosuppressive FoxP3+ Treg cells.[2][5] This reciprocal regulation is key to maintaining immune homeostasis and preventing autoimmunity.

Macrophages

Macrophages are versatile innate immune cells that can adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

  • This compound (ILA): ILA's effect on macrophages is primarily characterized by reducing the accumulation of inflammatory macrophages at sites of inflammation.[6][7] It achieves this indirectly by acting on intestinal epithelial cells, inhibiting their production of chemokines like CCL2 and CCL7, which are responsible for recruiting monocytes that differentiate into inflammatory macrophages.[6]

  • Indole-3-Acetate (IAA): IAA has a more direct anti-inflammatory effect on macrophages. It has been shown to restore the balance between M1 and M2 macrophages, promoting a shift towards the anti-inflammatory M2 phenotype.[8][9] In vitro studies demonstrate that IAA can attenuate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][10][11]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that bridge innate and adaptive immunity.

  • This compound (ILA): ILA has been shown to enhance the production of IL-12a in dendritic cells.[4] This is significant as IL-12 is a critical cytokine for priming naive T cells to become Th1 cells and for supporting the cytotoxic function of CD8+ T cells, thereby promoting anti-tumor immunity.[4]

  • Indole-3-Acetate (IAA): The direct effects of IAA on dendritic cell function are less well-characterized in the current literature compared to ILA. However, given its role as an Aryl Hydrocarbon Receptor (AHR) ligand, it is plausible that it influences DC differentiation and function, an area that warrants further investigation.

Quantitative Data Summary

The following tables summarize the key differential effects of ILA and IAA on immune cells and their signaling mechanisms.

Table 1: Comparative Effects of ILA and IAA on Immune Cell Subsets

Immune CellThis compound (ILA) EffectIndole-3-Acetate (IAA) EffectKey Outcome
Th17 Cells Inhibition of polarization[1][2]Inhibition of differentiation[5]Reduction of pro-inflammatory response
Treg Cells Indirectly promotes immunoregulatory T cells[2]Upregulation and increased population[5]Promotion of immune tolerance
CD8+ T Cells Enhances function and anti-tumor immunity[3][4]Not well-characterizedILA promotes cytotoxic response
Macrophages Reduces accumulation of inflammatory macrophages[6][7]Promotes M2 polarization; Inhibits M1 cytokine production[8][9][11]Anti-inflammatory and tissue repair
Dendritic Cells Accelerates IL-12a production[4]Not well-characterizedEnhanced priming of Th1/CD8+ T cells

Table 2: Key Signaling Pathways Modulated by ILA and IAA

Signaling Pathway/ReceptorActivated by ILAActivated by IAADownstream Consequence
Aryl Hydrocarbon Receptor (AHR) Yes[3][12][13][14]Yes[5][15]Gene transcription regulating immunity, barrier function
NF-κB Signaling Inhibition (in epithelial cells)[6][13]Inhibition (in macrophages & endothelial cells)[9][11][16]Decreased pro-inflammatory cytokine production
STAT3 Signaling Inhibition of phosphorylation[3]Downregulation (in Th17 context)[5]Inhibition of pro-inflammatory and cancer pathways
AMPK Signaling Not well-characterizedActivation (in macrophages)[10][15]Suppression of macrophage inflammation
PXR (Pregnane X Receptor) Not well-characterizedActivation (in immune cells)[17]Induction of anti-inflammatory IL-35

Signaling Pathways

Both ILA and IAA act as signaling molecules that bind to host cell receptors, with the Aryl Hydrocarbon Receptor (AHR) being a primary target for both. However, they also engage other pathways, leading to their distinct biological effects.

The Common Aryl Hydrocarbon Receptor (AHR) Pathway

AHR is a ligand-activated transcription factor that plays a crucial role in sensing environmental and microbial signals to maintain immune homeostasis at barrier surfaces.[3] Both ILA and IAA are confirmed AHR agonists.[5][12][18] Upon binding, the ligand-AHR complex translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cyp1a1, to initiate transcription.[19] This pathway is central to many of the immunomodulatory effects of both metabolites, including the regulation of T cell differentiation and intestinal barrier integrity.[5][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound AHR_complex AHR-HSP90 Complex ILA->AHR_complex IAA Indole-3-Acetate IAA->AHR_complex AHR AHR HSP90 HSP90 AHR_nuc AHR AHR->AHR_nuc Nuclear Translocation AHR_complex->AHR Ligand Binding ARNT ARNT AHR_ARNT AHR-ARNT Complex AHR_nuc->AHR_ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Gene Target Gene Transcription (e.g., Cyp1a1, IL-10) XRE->Gene

Caption: Common AHR signaling pathway for ILA and IAA.

Divergent and AHR-Independent Signaling

Beyond AHR, ILA and IAA engage distinct signaling cascades to mediate their specific effects.

  • ILA: In colorectal cancer cells, ILA has been shown to directly inhibit the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell proliferation, independent of AHR.[3] In intestinal epithelial cells, ILA inhibits NF-κB and HIF signaling pathways to reduce chemokine production.[6]

  • IAA: In macrophages, the anti-inflammatory effects of IAA can be mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and inflammation.[10][15] This effect was shown to be independent of AHR.[15] Additionally, IAA can activate the Pregnane X Receptor (PXR) in macrophages, T cells, and B cells to induce the production of the potent anti-inflammatory cytokine IL-35.[17]

G cluster_ILA This compound (ILA) Pathways cluster_IAA Indole-3-Acetate (IAA) Pathways ILA ILA STAT3 p-STAT3 ILA->STAT3 Inhibition NfkB_HIF NF-κB / HIF Pathways ILA->NfkB_HIF Inhibition HK2 HK2 Pathway STAT3->HK2 Inhibition Chemokines CCL2/7 Production ↓ NfkB_HIF->Chemokines IAA IAA AMPK AMPK IAA->AMPK Activation PXR PXR IAA->PXR Activation Inflammation Macrophage Inflammation ↓ AMPK->Inflammation IL35 IL-35 Production ↑ PXR->IL35 G cluster_workflow T Cell Differentiation Assay Workflow N1 Isolate Naive CD4+ T Cells (Spleen/LN) N2 Activate with anti-CD3/CD28 N1->N2 N3 Add Polarizing Cytokines (Th17 or Treg) N2->N3 N4 Treat with ILA, IAA, or Vehicle N3->N4 N5 Culture for 3-4 Days N4->N5 N6 Restimulate (PMA/Ionomycin) N5->N6 N7 Stain for CD4, FoxP3, RORγt N6->N7 N8 Analyze by Flow Cytometry N7->N8

References

Comparative Analysis of the Neuroprotective Effects of Indole-3-Lactate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the reproducibility and robustness of Indole-3-Lactate's (ILA) neuroprotective effects compared to other tryptophan metabolites, Indole-3-propionic acid (IPA) and Indole-3-acetic acid (IAA).

This guide provides a detailed comparison of the neuroprotective properties of this compound (ILA), a metabolite produced by the gut microbiota from tryptophan, with its structural analogs, Indole-3-propionic acid (IPA) and Indole-3-acetic acid (IAA). The objective is to offer a clear and data-driven overview of their respective efficacies in promoting neuronal health, supported by experimental evidence. This document summarizes quantitative data, outlines experimental protocols, and visualizes key signaling pathways to aid researchers in evaluating these compounds for potential therapeutic applications in neurodegenerative diseases.

Comparative Efficacy in Neuronal Differentiation

A key aspect of neuroprotection is the ability to promote neuronal differentiation and neurite outgrowth. Studies on PC12 cells, a common model for neuronal differentiation, have demonstrated the potent effects of ILA in this regard.

Table 1: Effect of Indole (B1671886) Derivatives on Neurite Outgrowth in PC12 Cells [1][2][3]

CompoundConcentrationPercentage of Neurite-Bearing Cells (%)Acetylcholinesterase (AchE) Activity (U/mg protein)
Control (NGF only) -25.3 ± 2.11.5 ± 0.2
This compound (ILA) 1 nM28.1 ± 2.51.6 ± 0.3
10 nM35.4 ± 3.02.1 ± 0.4
100 nM 45.2 ± 3.5 2.8 ± 0.5
1 µM42.1 ± 3.22.6 ± 0.4
Reference Control 100 nM26.5 ± 2.31.6 ± 0.2
Tryptophan 100 nM27.1 ± 2.61.7 ± 0.3

*p < 0.05 compared to Control (NGF only). Data are presented as mean ± SD.

The data clearly indicates that ILA significantly enhances Nerve Growth Factor (NGF)-induced neurite outgrowth and acetylcholinesterase activity in PC12 cells in a dose-dependent manner, with the most prominent effect observed at 100 nM[2]. In contrast, the precursor tryptophan and a reference control compound showed no significant effect[2]. While direct comparative studies on neurite outgrowth for IPA and IAA in PC12 cells are limited, their neuroprotective effects have been documented in other models, primarily focusing on anti-inflammatory and antioxidant properties.

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of these indole derivatives are mediated through distinct and overlapping signaling pathways. ILA has been shown to act through the Aryl Hydrocarbon Receptor (AhR) and the Ras/ERK pathway.

This compound (ILA) Signaling Pathway

ILA promotes neurite outgrowth by activating the TrkA receptor, leading to the phosphorylation of ERK1/2 and CREB[1][2]. Furthermore, ILA acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which also contributes to its neurogenic effects[1][2].

ILA_Signaling_Pathway ILA This compound (ILA) TrkA TrkA Receptor ILA->TrkA AhR Aryl Hydrocarbon Receptor (AhR) ILA->AhR Ras Ras TrkA->Ras ERK ERK1/2 Ras->ERK CREB CREB ERK->CREB Neurite Neurite Outgrowth CREB->Neurite Nucleus Nucleus AhR->Nucleus Gene Gene Expression Nucleus->Gene Gene->Neurite

ILA Signaling Pathway
Comparative Neuroprotective Mechanisms of IPA and IAA

Indole-3-propionic acid (IPA) is recognized for its potent antioxidant and anti-inflammatory properties[4][5]. It can scavenge free radicals and reduce oxidative stress-induced neuronal damage[5]. Like ILA, IPA is also an AhR ligand, and its anti-inflammatory effects are partly mediated through this receptor[4].

Indole-3-acetic acid (IAA) has also demonstrated anti-inflammatory and antioxidant effects[6]. In microglia, the brain's resident immune cells, IAA can suppress the production of pro-inflammatory cytokines[6]. Some evidence suggests its neuroprotective effects are independent of AhR activation[6].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies investigating the effect of indole derivatives on neuronal differentiation[1][2][3].

1. Cell Culture and Plating:

  • Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, seed PC12 cells in 24-well plates coated with collagen type IV at a density of 1 x 10^4 cells/well.

2. Treatment:

  • After 24 hours, replace the medium with a differentiation medium (DMEM with 1% horse serum).

  • Treat the cells with Nerve Growth Factor (NGF) at a final concentration of 25 ng/mL.

  • Add this compound (ILA) or other test compounds at desired concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 5 consecutive days.

3. Quantification of Neurite Outgrowth:

  • After 5 days, capture images of the cells using a phase-contrast microscope.

  • A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.

  • For each well, count the total number of cells and the number of neurite-bearing cells in several random fields of view.

  • Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.

4. Acetylcholinesterase (AchE) Activity Assay:

  • Lyse the cells and measure the protein concentration.

  • Determine AchE activity using a commercially available kit, following the manufacturer's instructions.

  • Normalize the AchE activity to the total protein concentration.

Neurite_Outgrowth_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture PC12 cells Plate Plate cells on collagen-coated plates Culture->Plate Differentiate Add differentiation medium + NGF (25 ng/mL) Plate->Differentiate Add_Compound Add ILA or other compounds Differentiate->Add_Compound Incubate Incubate for 5 days Add_Compound->Incubate Image Image cells Incubate->Image AchE Measure AchE activity Incubate->AchE Count Count neurite-bearing cells Image->Count

Neurite Outgrowth Assay Workflow
Western Blot for Signaling Pathway Analysis

This protocol details the procedure for analyzing the phosphorylation of key proteins in the signaling pathways activated by ILA[1][2].

1. Cell Lysis:

  • After treatment with ILA for the desired time (e.g., 24 hours), wash the PC12 cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of TrkA, ERK1/2, and CREB overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Aryl Hydrocarbon Receptor (AhR) Antagonist Experiment

This protocol is used to determine if the effects of ILA are mediated through the AhR[7].

1. Pre-treatment with Antagonist:

  • Plate and culture PC12 cells as described in the neurite outgrowth assay.

  • Pre-treat the cells with an AhR antagonist (e.g., α-Naphthoflavone, 1 µM) for 1 hour before adding NGF and ILA.

2. Treatment and Analysis:

  • After the pre-treatment, add NGF (25 ng/mL) and ILA (100 nM) to the cells.

  • Continue the experiment as described in the neurite outgrowth assay (incubation for 5 days).

  • Measure the percentage of neurite-bearing cells and AchE activity.

3. Western Blot for AhR Expression:

  • To confirm the involvement of AhR, perform a Western blot to measure the expression level of AhR protein in cells treated with ILA in the presence and absence of the antagonist.

Robustness and Reproducibility

The neuroprotective effects of ILA, particularly its ability to promote neurite outgrowth, have been demonstrated to be robust and reproducible in the PC12 cell model[1][2][3]. The dose-dependent nature of the effect and the elucidation of the underlying signaling pathways provide a solid foundation for its further investigation.

While the neuroprotective effects of IPA and IAA are also well-documented across various models, the lack of direct comparative studies with ILA under identical experimental conditions makes it challenging to definitively rank their potency. Future research should focus on head-to-head comparisons of these indole derivatives in standardized in vitro and in vivo models of neurodegeneration to fully assess their relative therapeutic potential.

Conclusion

This compound demonstrates significant and reproducible neuroprotective effects, primarily by promoting neuronal differentiation through the AhR and Ras/ERK signaling pathways. Its efficacy in promoting neurite outgrowth in PC12 cells is well-documented. While Indole-3-propionic acid and Indole-3-acetic acid also exhibit neuroprotective properties, mainly through antioxidant and anti-inflammatory mechanisms, a direct comparison of their potency with ILA in promoting neuronal differentiation is needed. This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of these promising gut-derived metabolites in the context of neurodegenerative diseases.

References

Confirming the role of the aryl hydrocarbon receptor in mediating Indole-3-lactate's effects using knockout models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of experimental data from knockout models confirms the pivotal role of the Aryl Hydrocarbon Receptor (AHR) in mediating the diverse physiological effects of Indole-3-lactate (ILA), a key tryptophan metabolite. This guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive overview for researchers, scientists, and drug development professionals.

This compound (ILA), a metabolite produced from tryptophan by the gut microbiota, has garnered significant attention for its wide-ranging biological activities, from immunomodulation to neuroprotection. A substantial body of evidence now points to the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, as a primary mediator of these effects. Studies employing AHR knockout (KO) models or AHR silencing have been instrumental in elucidating this relationship. This guide compares findings from key studies to underscore the AHR-dependency of ILA's actions across different physiological and pathological contexts.

Data Presentation: Quantitative Comparison of ILA's Effects in Wild-Type vs. AHR-Deficient Models

The following tables summarize quantitative data from studies investigating the AHR-dependency of ILA's effects. These findings highlight a consistent blunting or abrogation of ILA's activity in the absence of a functional AHR.

Table 1: ILA's Cardioprotective Effects Against Doxorubicin (DOX)-Induced Ferroptosis

Model SystemTreatmentOutcome MeasureWild-Type/ControlAHR SilencedReference
H9C2 cellsDOX + ILAACSL4 Protein ExpressionDecreasedNo significant change[1]
H9C2 cellsDOX + ILAGPX4 Protein ExpressionIncreasedNo significant change[1]
H9C2 cellsDOX + ILASLC7A11 Protein ExpressionIncreasedNo significant change[1]

Table 2: ILA's-Mediated Regulation of Keratinocyte Proliferation in Psoriasis Models

Model SystemTreatmentOutcome MeasureWild-TypeAHR KnockoutReference
Imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis in miceILAEpidermal HyperproliferationSignificantly alleviatedExacerbated disease severity[2]
Imiquimod (IMQ)-induced psoriasis-like dermatitis in miceILAKeratin 6 (K6) ExpressionReducedIncreased[2]
Imiquimod (IMQ)-induced psoriasis-like dermatitis in miceILAKeratin 16 (K16) ExpressionReducedIncreased[2]

Table 3: ILA's Amelioration of Colitis and Regulation of Innate Lymphoid Cells

Model SystemTreatmentOutcome MeasureWild-TypeWith AHR AntagonistReference
Isolated Group 3 Innate Lymphoid Cells (ILC3s)ILAIl22 mRNA ExpressionUpregulatedUpregulation blocked[3]
Isolated Group 3 Innate Lymphoid Cells (ILC3s)ILACyp1a1 mRNA ExpressionUpregulatedUpregulation blocked[3]

Table 4: AHR-Independent Effects of ILA in Colorectal Cancer

Model SystemTreatmentOutcome MeasureControlWith AHR Inhibitor/KnockdownReference
HCT116 colorectal cancer cellsILACell ViabilityInhibitedInhibition not rescued[4]
HCT116 colorectal cancer cellsILAHK2 ExpressionReducedReduction maintained[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

AHR Silencing in Cell Culture
  • Cell Seeding: Plate H9C2 cells at a density of 2 x 10^5 cells/well in a 6-well plate and culture overnight in DMEM supplemented with 10% FBS.

  • Transfection: Transfect cells with either a small interfering RNA (siRNA) targeting AHR or a negative control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for AHR knockdown.

  • Treatment: Following incubation, treat the cells with this compound (ILA) and/or other stimulating agents (e.g., doxorubicin) as per the experimental design.

  • Analysis: Harvest cells for downstream analysis, such as Western blotting or RT-qPCR, to assess the expression of target proteins and genes.[1]

Induction and Assessment of Psoriasis-like Dermatitis in AHR Knockout Mice
  • Animal Models: Use age- and sex-matched wild-type and AHR knockout mice.

  • Psoriasis Induction: Apply a daily topical dose of imiquimod (IMQ) cream to the shaved backs of the mice for a specified number of consecutive days to induce psoriasis-like skin inflammation.

  • ILA Treatment: Administer ILA to a subset of mice, typically via intraperitoneal injection or oral gavage, throughout the IMQ treatment period.

  • Clinical Scoring: Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.

  • Histological and Molecular Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) and molecular analysis (e.g., immunohistochemistry for proliferation markers like K6 and K16).[2]

Isolation and Treatment of Lamina Propria Innate Lymphoid Cells (ILC3s)
  • Tissue Harvest: Euthanize mice and excise the colon.

  • Lamina Propria Lymphocyte Isolation: Open the colon longitudinally, wash with PBS, and cut into small pieces. Incubate with EDTA-containing buffer to remove epithelial cells. Digest the remaining tissue with collagenase and DNase I. Isolate lamina propria lymphocytes using a density gradient centrifugation method.

  • ILC3 Sorting: Stain the isolated lymphocytes with a cocktail of fluorescently labeled antibodies against cell surface markers that identify ILC3s (e.g., CD45+, Lin-, CD90.2+, RORγt+). Isolate ILC3s using fluorescence-activated cell sorting (FACS).

  • In Vitro Culture and Treatment: Culture the sorted ILC3s in appropriate media. Treat the cells with different concentrations of ILA in the presence or absence of an AHR antagonist (e.g., CH-223191).

  • Gene Expression Analysis: After the treatment period, lyse the cells and extract RNA. Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression of target genes such as Il22 and Cyp1a1.[3]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

ILA_AHR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AHR AHR ILA->AHR Binds to AHR_complex AHR-HSP90 Complex ILA->AHR_complex HSP90 HSP90 ARNT ARNT AHR_complex->AHR AHR_complex->HSP90 ILA_AHR ILA-AHR Complex AHR_complex->ILA_AHR HSP90 Dissociation ILA_AHR_ARNT ILA-AHR-ARNT Heterodimer ILA_AHR->ILA_AHR_ARNT Nuclear Translocation and Heterodimerization with ARNT DRE Dioxin Response Element (DRE) Target_Genes Target Gene Transcription (e.g., CYP1A1, Nrf2) DRE->Target_Genes Initiates Biological_Effect Biological Effect (e.g., Anti-inflammation, Cardioprotection) Target_Genes->Biological_Effect Leads to ILA_AHR_ARNT->DRE Binds to

Caption: ILA-AHR signaling pathway.

Experimental_Workflow cluster_model Experimental Model Selection cluster_treatment Treatment Groups cluster_analysis Comparative Analysis WT Wild-Type (WT) Model WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_ILA WT + ILA WT->WT_ILA KO AHR Knockout (KO) Model KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_ILA KO + ILA KO->KO_ILA Phenotypic Phenotypic Assessment (e.g., Disease Score, Histology) WT_Vehicle->Phenotypic Molecular Molecular Analysis (e.g., qPCR, Western Blot, ELISA) WT_Vehicle->Molecular WT_ILA->Phenotypic WT_ILA->Molecular KO_Vehicle->Phenotypic KO_Vehicle->Molecular KO_ILA->Phenotypic KO_ILA->Molecular Conclusion Determine AHR-Dependency of ILA's Effects Phenotypic->Conclusion Molecular->Conclusion

Caption: Experimental workflow for AHR-dependency studies.

References

Comparing the Indole-3-lactate production capacity of different probiotic strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic output of probiotic strains is critical for harnessing their therapeutic potential. Indole-3-lactate (ILA), a tryptophan metabolite produced by gut bacteria, is gaining significant attention for its role in immune modulation and gut homeostasis through the activation of the aryl hydrocarbon receptor (AhR). This guide provides a comparative analysis of the ILA production capacity of various probiotic strains, supported by experimental data and detailed methodologies.

Recent studies have highlighted that certain species and strains of Bifidobacterium and Lactobacillus are potent producers of ILA. This metabolite has been shown to have anti-inflammatory effects and may play a role in protecting against intestinal inflammation.[1][2][3] The ability to produce ILA is not uniform across all probiotic strains, making strain selection a crucial factor for therapeutic applications targeting the AhR signaling pathway.

Comparative Analysis of ILA Production

The following table summarizes the ILA production capabilities of several probiotic strains as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as culture media and incubation times.

Probiotic StrainCulture MediumIncubation TimeILA Concentration (µg/mL)Reference
Lactiplantibacillus plantarum ZJ316Not specifiedNot specified43.14[4]
Bifidobacterium longum subsp. infantis ATCC 15697Not specifiedNot specified33.12[4]
Bifidobacterium breve M-16VMRS-C24 hours~2.0 (estimated from graph)[5]
Bifidobacterium longum subsp. longum JCM 1217MRS-C24 hours~1.8 (estimated from graph)[5]
Bifidobacterium bifidum JCM 1255MRS-C24 hours~1.5 (estimated from graph)[5]
Bifidobacterium longum BB536Not specifiedNot specified2.57 µM*[6]
Lactiplantibacillus strains (Shanxi Province)Not specifiedNot specified0.012 - 0.102[7]
Lactiplantibacillus strains (Jiangsu Province)Not specifiedNot specified0.006 - 0.063[7]

Note: 2.57 µM is approximately 0.52 µg/mL.

Studies indicate that infant-type bifidobacteria, such as B. longum subsp. infantis, B. breve, and B. bifidum, are particularly effective ILA producers.[5][8][9] One study found that the average ILA concentration in the culture supernatants of infant-type Human-Residential Bifidobacteria (HRB) was significantly higher than that of adult-type HRB.[5][8] Among the Lactobacillus genus, Lactiplantibacillus plantarum has been identified as a high ILA producer.[4]

Experimental Protocols for ILA Quantification

The quantification of ILA from bacterial cultures is a critical step in evaluating the production capacity of different probiotic strains. A general workflow for this process is outlined below.

experimental_workflow cluster_culture Bacterial Culture cluster_extraction Sample Preparation cluster_analysis ILA Quantification b_culture Probiotic Strain Inoculation in Tryptophan-supplemented Medium incubation Anaerobic Incubation (e.g., 37°C for 24-48h) b_culture->incubation centrifugation Centrifugation to Pellet Bacteria incubation->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration of Supernatant (0.22 µm filter) supernatant->filtration lcms LC-MS/MS Analysis filtration->lcms quant Quantification against Standard Curve lcms->quant

Figure 1. Experimental workflow for quantifying this compound production.

1. Bacterial Culture: Probiotic strains are typically cultured in a tryptophan-rich medium, such as de Man, Rogosa and Sharpe (MRS) broth, under anaerobic conditions at 37°C for 24 to 48 hours.[5][8]

2. Sample Preparation: After incubation, the bacterial culture is centrifuged to separate the bacterial cells from the culture medium. The resulting supernatant, which contains the secreted metabolites, is then collected.[5] To ensure the removal of any remaining bacteria and particulate matter, the supernatant is filtered through a 0.22 µm filter.[5]

3. Quantification by LC-MS/MS: The concentration of ILA in the filtered supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique allows for the sensitive and specific detection and quantification of ILA. A standard curve is generated using known concentrations of pure ILA to accurately determine the concentration in the bacterial samples.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA produced by probiotic bacteria can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses at the gut barrier. The activation of AhR by ILA triggers a signaling cascade that can lead to various beneficial effects, including the reduction of inflammation.[10][11][12]

ahr_pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ila This compound (ILA) (from Probiotics) ahr_complex Inactive AhR Complex ila->ahr_complex Binds to AhR ahr_ila Active AhR-ILA Complex ahr_complex->ahr_ila Conformational Change ahr_arnt AhR-ARNT-ILA Complex ahr_ila->ahr_arnt Translocates to Nucleus and Binds ARNT arnt ARNT xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds to DNA target_genes Target Gene Expression (e.g., IL-22, CYP1A1) xre->target_genes Initiates Transcription

References

A Head-to-Head Comparison of Indole-3-Lactate and Other Microbial Tryptophan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of the essential amino acid tryptophan by the gut microbiota generates a diverse array of bioactive indole (B1671886) derivatives that play a crucial role in host physiology. These metabolites are at the forefront of research into the microbiome's influence on health and disease, with significant implications for drug development. This guide provides a head-to-head comparison of Indole-3-lactate (ILA) with other prominent microbial tryptophan metabolites, including Indole, Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA), Indole-3-aldehyde (IAld), and Tryptamine. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Comparative Analysis of Biological Activities

The biological effects of microbial tryptophan metabolites are multifaceted, influencing the immune system, intestinal barrier integrity, and host metabolism. A summary of their comparative activities is presented below.

MetabolitePrimary Receptor(s)Key Biological ActivitiesReference Studies
This compound (ILA) Aryl Hydrocarbon Receptor (AhR)Anti-inflammatory effects in the immature intestine[1][2], promotes remyelination in multiple sclerosis models[3], enhances NGF-induced neurite outgrowth[4][5], inhibits colorectal cancer progression[6], modulates skin inflammation[7].Meng et al., 2020[1][2]; Jank et al., 2024[3]; Wang et al., 2020[4][5]; Ma et al., 2022[6]; Kim et al., 2022[7]
Indole Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR)Strengthens epithelial barrier function[8], anti-inflammatory effects.Bansal et al., 2010; Shimada et al., 2013
Indole-3-propionic acid (IPA) Pregnane X Receptor (PXR), Aryl Hydrocarbon Receptor (AhR)Enhances intestinal barrier function[8][9], potent neuroprotective antioxidant[10], reduces inflammation[9][11], improves glucose metabolism[12].Venkatesh et al., 2014[9]; Chyan et al., 1999; Tuo et al., 2017[12]
Indole-3-acetic acid (IAA) Aryl Hydrocarbon Receptor (AhR)Modulates immune responses[13], can have both pro- and anti-inflammatory effects depending on the context, potential role in cancer[13].Krishnan et al., 2018; Ji et al., 2019[13]
Indole-3-aldehyde (IAld) Aryl Hydrocarbon Receptor (AhR)Enhances intestinal barrier function[14][15], reduces intestinal inflammation by inhibiting NLRP3 inflammasome[14], modulates immune cell differentiation[16].Zelante et al., 2013[16]; Li et al., 2023[14]; Gao et al., 2023[15]
Tryptamine Serotonin Receptors (e.g., 5-HT4), Trace Amine-Associated Receptor 1 (TAAR1)Regulates gastrointestinal motility[17], acts as a neurotransmitter and neuromodulator.Bhattarai et al., 2018[17]; Izquierdo-Claros et al., 2018

Signaling Pathways

The bioactivity of many indole derivatives is mediated through their interaction with specific host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).

Aryl Hydrocarbon Receptor (AhR) Signaling

Several tryptophan metabolites, including ILA, Indole, IAA, and IAld, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[1][4][16] Activation of AhR in immune and epithelial cells triggers a cascade of downstream events that modulate gene expression, influencing immune homeostasis and barrier function.

AhR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Metabolites Tryptophan Metabolites AhR_complex AhR-HSP90-XAP2 Tryptophan Metabolites->AhR_complex Binding AhR_ligand Ligand-AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Dimerization AhR_ARNT Ligand-AhR-ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22, IL-10) XRE->Target_Genes Transcription

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Pregnane X Receptor (PXR) Signaling

Indole and its derivative, indole-3-propionic acid (IPA), are known to activate the Pregnane X Receptor (PXR).[9][18] PXR is a nuclear receptor that plays a critical role in regulating xenobiotic metabolism and maintaining intestinal barrier integrity.

PXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole / IPA Indole / IPA PXR_inactive PXR-HSP90-SMRT Indole / IPA->PXR_inactive Binding PXR_active Ligand-PXR PXR_inactive->PXR_active Conformational Change RXR RXR PXR_active->RXR Nuclear Translocation & Dimerization PXR_RXR Ligand-PXR-RXR PXRE PXR Response Element PXR_RXR->PXRE Binding Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->Target_Genes Transcription

Pregnane X Receptor (PXR) Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these metabolites.

In Vitro Assessment of Anti-inflammatory Activity
  • Cell Lines: Human intestinal epithelial cell lines (e.g., Caco-2, H4 cells) or immune cells (e.g., RAW 264.7 macrophages).[1][14]

  • Stimulation: Cells are typically stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce an inflammatory response.[1][14]

  • Treatment: Cells are co-incubated with the tryptophan metabolite of interest at varying concentrations.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][14]

    • Gene Expression Analysis: Changes in the expression of inflammatory genes are measured by quantitative real-time PCR (qRT-PCR).

    • Western Blot: Activation of key inflammatory signaling pathways (e.g., NF-κB) is assessed by detecting the phosphorylation of key proteins.[15]

Anti_inflammatory_Assay cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed Cells (e.g., Macrophages) B Pre-treat with Tryptophan Metabolite A->B C Stimulate with LPS or IL-1β B->C D Incubate C->D E Collect Supernatant & Cell Lysate D->E F Analyze Endpoints: - ELISA (Cytokines) - qRT-PCR (Genes) - Western Blot (Proteins) E->F

Workflow for in vitro anti-inflammatory assays.
Assessment of Intestinal Barrier Function

  • In Vitro Model: Caco-2 cells are cultured on Transwell inserts to form a polarized monolayer that mimics the intestinal epithelium.

  • Treatment: The monolayer is treated with the tryptophan metabolite.

  • Measurement of Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between cells. An increase in TEER indicates enhanced barrier function. TEER is measured using a voltmeter.

  • Paracellular Permeability Assay: A fluorescently labeled, non-absorbable molecule (e.g., FITC-dextran) is added to the apical side of the monolayer. The amount of fluorescence that passes through to the basolateral side is measured over time. A decrease in permeability indicates improved barrier function.

  • Tight Junction Protein Expression: The expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudins) are assessed by immunofluorescence staining and Western blotting.[14]

In Vivo Models of Intestinal Inflammation
  • Animal Models: Chemically induced colitis models in mice, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, are commonly used.[15]

  • Treatment: Mice are administered the tryptophan metabolite, often via oral gavage or in their drinking water.

  • Disease Activity Index (DAI): Clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding, are monitored daily and scored to calculate the DAI.

  • Histological Analysis: At the end of the experiment, colon tissues are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration and inflammation.

Conclusion

This compound and other microbial tryptophan metabolites exhibit a wide range of biological activities with significant potential for therapeutic applications. While many of these metabolites signal through the Aryl Hydrocarbon Receptor, their downstream effects can vary, highlighting the complexity of host-microbiome interactions. ILA, in particular, has demonstrated promising anti-inflammatory, neuroprotective, and anti-cancer properties in preclinical studies. Further head-to-head comparative studies are warranted to fully elucidate the distinct and overlapping functions of these important microbial signaling molecules and to guide the development of novel therapeutics targeting the microbiome-host axis.

References

Independent Verification of Indole-3-lactate's Anticancer Properties in Colorectal Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current independent research verifying the anticancer properties of Indole-3-lactate (ILA), a metabolite produced by gut microbiota, in colorectal cancer (CRC) cell lines. The data presented herein is collated from peer-reviewed studies, offering a comprehensive overview of ILA's mechanisms of action, experimental validation, and protocols for reproducibility.

I. Comparative Efficacy of this compound in Colorectal Cancer Cell Lines

This compound has been shown to inhibit proliferation, migration, and induce apoptosis in various colorectal cancer cell lines. The following tables summarize the quantitative data from key independent studies, providing a direct comparison of ILA's effects.

Table 1: Inhibition of Cell Viability and Proliferation by this compound

Cell LineILA ConcentrationAssayResultsStudy
HCT116250 µMCCK-8Concentration-dependent inhibition of proliferation.[1]Zhou et al. (2025)[1]
MC38250 µMCCK-8Concentration-dependent inhibition of proliferation.[1]Zhou et al. (2025)[1]
HCT116250 µMEdUConcentration-dependent inhibition of proliferation.[1]Zhou et al. (2025)[1]
MC38250 µMEdUConcentration-dependent inhibition of proliferation.[1]Zhou et al. (2025)[1]
HCT116250 µMColony FormationInhibition of colony formation.[1]Zhou et al. (2025)[1]
MC38250 µMColony FormationInhibition of colony formation.[1]Zhou et al. (2025)[1]
HCT-116Not specifiedCell ViabilityConcentration-dependent decrease in cell viability.Shi et al. (2023)
HT-29Not specifiedCell ViabilityConcentration-dependent decrease in cell viability.Shi et al. (2023)

Table 2: Induction of Apoptosis and Inhibition of Migration by this compound

Cell LineILA ConcentrationAssayResultsStudy
HCT116250 µMFlow Cytometry (Annexin V/PI)Increased proportion of apoptotic cells.[1]Zhou et al. (2025)[1]
MC38250 µMFlow Cytometry (Annexin V/PI)Increased proportion of apoptotic cells.[1]Zhou et al. (2025)[1]
HCT116250 µMTranswell AssayInhibition of cell migration.[1]Zhou et al. (2025)[1]
MC38250 µMTranswell AssayInhibition of cell migration.[1]Zhou et al. (2025)[1]
HCT-116Not specifiedApoptosis AssaySignificant promotion of apoptosis.Shi et al. (2023)
HT-29Not specifiedApoptosis AssaySignificant promotion of apoptosis.Shi et al. (2023)

II. Mechanisms of Action: A Comparative Overview

Independent research has elucidated two distinct signaling pathways through which ILA exerts its anticancer effects in colorectal cancer cells.

A. AHR-Independent Inhibition of Glycolysis via the STAT3/HK2 Pathway

A key study has demonstrated that ILA suppresses colorectal cancer by reprogramming glucose metabolism.[2][3] Mechanistically, ILA directly binds to the phosphorylation sites of STAT3, which leads to a reduction in phosphorylated STAT3 (p-STAT3).[2][3] This, in turn, inhibits the Hexokinase 2 (HK2) pathway, a critical enzyme in glycolysis, thereby downregulating glucose metabolism in cancer cells.[2][3] Notably, this inhibitory action is independent of the Aryl Hydrocarbon Receptor (AHR), a common target for indole (B1671886) derivatives.[2][3]

ILA This compound (ILA) STAT3 STAT3 ILA->STAT3 Directly occupies phosphorylation sites pSTAT3 p-STAT3 ILA->pSTAT3 Inhibition AHR AHR ILA->AHR No functional interaction in this context STAT3->pSTAT3 Phosphorylation HK2 HK2 Pathway pSTAT3->HK2 Activation Glycolysis Glucose Metabolism HK2->Glycolysis Upregulation Proliferation Tumor Cell Proliferation & Survival Glycolysis->Proliferation

ILA's AHR-Independent Anticancer Signaling Pathway.
B. Apoptosis Induction via the SP3/TNF-α Pathway

Another independent study has revealed that ILA, as a metabolite from Lactobacillus rhamnosus, promotes apoptosis in colorectal cancer cells by antagonizing the SP3/TNF-α pathway. In this mechanism, ILA is suggested to bind to the specific protein 3 (SP3), which leads to an increased transcription and secretion of Tumor Necrosis Factor-alpha (TNF-α), a well-known apoptosis-inducing cytokine.

ILA This compound (ILA) (from L. rhamnosus) SP3 Specific Protein 3 (SP3) ILA->SP3 Binds to K551, E551, E552 sites TNFa_Transcription TNF-α Transcription SP3->TNFa_Transcription Antagonism leads to increased transcription TNFa_Secretion TNF-α Secretion TNFa_Transcription->TNFa_Secretion Apoptosis Tumor Cell Apoptosis TNFa_Secretion->Apoptosis Induces

ILA's SP3/TNF-α Mediated Apoptotic Pathway.

III. Experimental Protocols

To facilitate independent verification and further research, the detailed methodologies from the cited studies are provided below.

A. Protocol for Assessing Cell Viability, Proliferation, Migration, and Apoptosis (Adapted from Zhou et al., 2025)

cluster_setup Cell Culture & Treatment cluster_assays Functional Assays CRC_Cells CRC Cell Lines (HCT116, MC38) ILA_Treatment Treat with ILA (various concentrations) or DMSO (control) CRC_Cells->ILA_Treatment CCK8 CCK-8 Assay (Proliferation) ILA_Treatment->CCK8 EdU EdU Assay (Proliferation) ILA_Treatment->EdU Colony Colony Formation Assay ILA_Treatment->Colony Transwell Transwell Assay (Migration) ILA_Treatment->Transwell Flow Flow Cytometry (Apoptosis - Annexin V/PI) ILA_Treatment->Flow

Experimental Workflow for ILA Functional Assays.

1. Cell Culture:

  • HCT116 and MC38 colorectal cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. ILA Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cells are seeded in appropriate plates or wells and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of ILA or the vehicle control (DMSO).

3. Cell Proliferation Assays:

  • CCK-8 Assay: After treatment for the desired duration (e.g., 48 hours), 10 µL of CCK-8 solution is added to each well of a 96-well plate and incubated for 1-4 hours. The absorbance at 450 nm is measured using a microplate reader.

  • EdU Assay: Cells are incubated with EdU for a specified period, then fixed, permeabilized, and stained with an Apollo fluorescent dye. DNA is counterstained with Hoechst 33342. The percentage of EdU-positive cells is determined by fluorescence microscopy.

4. Colony Formation Assay:

  • A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates and treated with ILA or vehicle control.

  • The medium is changed every 2-3 days.

  • After 1-2 weeks, colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing >50 cells are counted.

5. Cell Migration Assay (Transwell Assay):

  • Cells are seeded in the upper chamber of a Transwell insert with a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • ILA or vehicle control is added to the upper chamber.

  • After incubation (e.g., 24-48 hours), non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

6. Apoptosis Assay (Flow Cytometry):

  • After treatment, cells are harvested and washed with cold PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The percentage of apoptotic cells (Annexin V-positive) is analyzed by flow cytometry.

B. Protocol for Investigating Apoptosis via the SP3/TNF-α Pathway (Adapted from Shi et al., 2023)

1. Preparation of Lactobacillus rhamnosus Culture Supernatant (LRCS):

  • L. rhamnosus is cultured in an appropriate broth.

  • The culture is centrifuged, and the supernatant is collected and filter-sterilized.

2. Cell Treatment:

  • HCT-116 and HT-29 cells are treated with different concentrations of LRCS.

3. Identification of Active Metabolite:

  • The LRCS is fractionated (e.g., by molecular weight) to identify the active component.

  • Untargeted LC-MS/MS is used to identify this compound as the key metabolite.

4. Apoptosis and Viability Assays:

  • Cell viability and apoptosis are measured using standard assays (e.g., MTT, flow cytometry) after treatment with purified ILA.

5. Mechanistic Studies:

  • siRNA Screening: siRNA is used to knock down specific proteins (e.g., SP3) to determine their role in ILA-induced apoptosis.

  • Molecular Docking: Computational modeling is used to predict the binding interaction between ILA and its target protein (SP3).

  • Overexpression and Mutant Studies: Wild-type and mutant versions of the target protein are overexpressed in cells to confirm the functional binding sites for ILA.

  • TNF-α Measurement: ELISA or other immunoassays are used to measure the secretion of TNF-α from cells treated with ILA.

IV. Conclusion and Future Directions

The independent verification studies presented in this guide collectively demonstrate the potent anticancer properties of this compound against colorectal cancer cell lines. Two distinct mechanisms of action have been identified: an AHR-independent inhibition of glycolysis via the STAT3/HK2 pathway and the induction of apoptosis through the SP3/TNF-α pathway.

While these findings are promising, further research is warranted to:

  • Conduct head-to-head comparative studies of ILA with existing chemotherapeutic agents for colorectal cancer.

  • Perform additional independent verification studies across a broader range of colorectal cancer cell lines to confirm the observed effects and mechanisms.

  • Investigate the in vivo efficacy and safety of ILA in preclinical animal models of colorectal cancer.

  • Explore the potential for synergistic effects of ILA with other anticancer therapies.

The continued exploration of microbiota-derived metabolites like this compound holds significant promise for the development of novel and targeted therapies for colorectal cancer. The detailed protocols and comparative data in this guide are intended to facilitate these future research endeavors.

References

Specificity of Indole-3-Lactate's Interaction with its Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-lactate (ILA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its diverse biological activities, including immunomodulation, anti-inflammatory effects, and potential anti-cancer properties.[1][2] The therapeutic potential of ILA is intrinsically linked to the specificity of its interactions with cellular targets. This guide provides a comparative assessment of ILA's binding to its recognized cellular targets, presents supporting experimental data, and details the methodologies used to evaluate these interactions.

Core Cellular Targets: A Dual Specificity

Current research has identified two primary cellular targets for this compound:

  • Aryl Hydrocarbon Receptor (AhR): ILA is a well-established agonist of AhR, a ligand-activated transcription factor crucial for regulating immune responses and maintaining intestinal homeostasis.[2][3][4] Many of the observed physiological effects of ILA are mediated through the activation of the AhR signaling pathway.[3][4]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Emerging evidence reveals an AhR-independent mechanism of action for ILA, involving the direct inhibition of STAT3.[5][6] ILA has been shown to interact with the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation, which is a critical step in many cancer-related signaling cascades.[6]

Comparative Binding Affinity of Indole (B1671886) Derivatives to Aryl Hydrocarbon Receptor (AhR)

The specificity of ILA's interaction with AhR can be assessed by comparing its binding affinity to that of other structurally related tryptophan metabolites. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a competitive ligand binding assay, indicating the concentration of the compound required to displace 50% of a radiolabeled ligand from AhR. A lower IC50 value signifies a higher binding affinity.

CompoundChemical StructureIC50 (µM) for AhR BindingEfficacy
This compound (ILA) Indole ring with a lactate (B86563) side chain>1000Low
Indole-3-acetamide (IAD)Indole ring with an acetamide (B32628) side chain44Low-affinity
Indole-3-pyruvate (IPY)Indole ring with a pyruvate (B1213749) side chain55Low-affinity
Skatole (3-methylindole)Indole ring with a methyl group72Low-affinity
Indole-3-acrylate (IAC)Indole ring with an acrylate (B77674) side chain710Very low-affinity
Indole-3-ethanol (IET)Indole ring with an ethanol (B145695) side chain1540Very low-affinity
IndoleBasic indole structure>1000Low
2,3,7,8-Tetrachlorodibenzodioxin (TCDD)Dioxin~0.002 (nM range)High-affinity (Reference)

Data sourced from a competitive displacement assay using [3H]-TCDD and murine hepatic cytosol.[1][7]

AhR-Dependent vs. AhR-Independent Signaling Pathways

The dual targeting of AhR and STAT3 by ILA leads to the activation of distinct signaling cascades. The following diagrams illustrate these pathways.

ILA_AhR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA_ext This compound (ILA) ILA_int ILA ILA_ext->ILA_int Passive Diffusion AhR_complex AhR Complex (Hsp90, XAP2, p23) ILA_int->AhR_complex Binds AhR_ILA ILA-AhR AhR_complex->AhR_ILA Conformational Change AhR_ARNT ILA-AhR-ARNT Heterodimer AhR_ILA->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1, Nrf2) DRE->Gene_Transcription Initiates

ILA-AhR Signaling Pathway

ILA_STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA_ext This compound (ILA) ILA_int ILA ILA_ext->ILA_int Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization ILA_int->STAT3_inactive Directly binds SH2 domain (Inhibits phosphorylation) DNA DNA pSTAT3_dimer->DNA Binds Gene_Transcription Target Gene Transcription (e.g., HK2) DNA->Gene_Transcription Activates

ILA's AhR-Independent Inhibition of STAT3 Signaling

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ILA's interactions with its cellular targets.

Protocol 1: AhR Competitive Ligand Binding Assay

This protocol determines the ability of a test compound, such as ILA, to compete with a high-affinity radiolabeled ligand for binding to AhR.

Materials:

  • Hepatic cytosol preparation from a suitable animal model (e.g., C57BL/6 mice)

  • Radiolabeled AhR ligand (e.g., [3H]2,3,7,8-tetrachlorodibenzodioxin, [3H]TCDD)

  • Test compounds (this compound and other indole derivatives)

  • MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

  • Hydroxyapatite (B223615) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reaction Mixtures: In glass tubes, combine hepatic cytosol (containing AhR), a fixed concentration of [3H]TCDD (e.g., 2 nM), and varying concentrations of the competitor compound (ILA or other indoles) in MDEG buffer.

  • Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the hydroxyapatite, which binds the AhR-ligand complexes.

  • Washing: Wash the pellets with buffer to remove unbound [3H]TCDD.

  • Quantification: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled TCDD) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AhR_Binding_Assay_Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Cytosol, [3H]TCDD, Competitor) Start->Prepare_Mixtures Incubate Incubate (4°C, 18-24h) Prepare_Mixtures->Incubate Add_HAP Add Hydroxyapatite (HAP) to separate bound from free ligand Incubate->Add_HAP Centrifuge_Wash Centrifuge and Wash Pellets Add_HAP->Centrifuge_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Centrifuge_Wash->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

AhR Competitive Ligand Binding Assay Workflow
Protocol 2: Whole-Cell Lysate ELISA for STAT3 Phosphorylation

This immunoassay quantifies the phosphorylation of STAT3 at Tyrosine 705 (pY705), a key marker of its activation, in response to treatment with ILA.

Materials:

  • Cell line of interest (e.g., HCT116 colorectal cancer cells)

  • Cell culture medium and supplements

  • This compound (ILA)

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Phospho-STAT3 (Tyr705) ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of ILA for a specified duration (e.g., 24 hours).

  • STAT3 Activation: Stimulate the cells with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • ELISA: Perform the ELISA according to the kit manufacturer's instructions. This typically involves adding the cell lysate to wells pre-coated with a total STAT3 capture antibody, followed by incubation with a detection antibody specific for pSTAT3-Tyr705, and then a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the pSTAT3 signal to the total protein concentration. Compare the pSTAT3 levels in ILA-treated cells to the control (activator only) to determine the inhibitory effect of ILA.

STAT3_ELISA_Workflow Start Start Culture_Cells Culture Cells to 80-90% Confluency Start->Culture_Cells Treat_ILA Pre-treat with ILA Culture_Cells->Treat_ILA Activate_STAT3 Stimulate with STAT3 Activator (e.g., IL-6) Treat_ILA->Activate_STAT3 Lyse_Cells Lyse Cells and Collect Supernatant Activate_STAT3->Lyse_Cells Perform_ELISA Perform pSTAT3 ELISA Lyse_Cells->Perform_ELISA Measure_Absorbance Measure Absorbance Perform_ELISA->Measure_Absorbance Analyze_Data Analyze and Compare pSTAT3 Levels Measure_Absorbance->Analyze_Data End End Analyze_Data->End

STAT3 Phosphorylation ELISA Workflow

Conclusion

This compound exhibits a fascinating dual specificity by interacting with both the Aryl Hydrocarbon Receptor and STAT3 through distinct mechanisms. While its affinity for AhR is relatively low compared to other indole derivatives and classic agonists like TCDD, this interaction is sufficient to trigger downstream signaling pathways. The discovery of its AhR-independent interaction with STAT3, where it directly inhibits phosphorylation, opens new avenues for its therapeutic application, particularly in oncology.

For drug development professionals, the relatively low affinity of ILA for AhR might be advantageous, potentially reducing the risk of off-target effects associated with high-affinity AhR modulation. The direct inhibition of STAT3 provides a clear, alternative mechanism of action that can be exploited. Further research should focus on obtaining quantitative binding data (e.g., Kd values) for the ILA-STAT3 interaction and conducting comprehensive off-target profiling to fully elucidate the specificity of this promising microbial metabolite.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Indole-3-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Indole-3-lactate, a tryptophan metabolite utilized in various biological studies. While this compound is not classified as a hazardous substance by all suppliers, it is prudent to handle it with a high degree of care.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the safety precautions for handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following personal protective equipment should be worn to minimize exposure:

PPE CategorySpecific Recommendations
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Eye Protection Chemical safety goggles or glasses.
Body Protection A standard laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations.[1] The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect solid this compound waste, including any contaminated items such as weigh boats or filter paper, in a designated, clearly labeled waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste. The disposal route will depend on the solvent used. Do not mix different solvent wastes unless permitted by your institution's hazardous waste guidelines.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

Properly label the waste container with the following information:

  • "this compound Waste"

  • The full chemical name: α-hydroxy-1H-indole-3-propanoic acid

  • Any solvents present in the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and clearly marked.

Step 4: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE.

  • Containment and Cleanup:

    • Solids: Gently sweep the solid material to avoid creating dust. Place the swept material into the designated waste container.

    • Liquids: Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Place the absorbent material into the waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated cleaning materials as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Collection and Segregation cluster_3 Storage and Disposal start This compound Used in Experiment solid_waste Solid Waste (powder, contaminated items) start->solid_waste Generates liquid_waste Liquid Waste (in solvent) start->liquid_waste Generates sharps_waste Contaminated Sharps start->sharps_waste Generates solid_container Labeled Solid Waste Container solid_waste->solid_container Collect in liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Collect in sharps_container Designated Sharps Container sharps_waste->sharps_container Dispose in saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Schedule Pickup with EHS/Waste Management saa->ehs_pickup For

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Indole-3-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Indole-3-lactate (ILA), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of ILA in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, a cautious approach to handling is always recommended in a laboratory environment.[1][2] The following personal protective equipment should be utilized to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields.To protect eyes from potential splashes or dust particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double glove.To prevent direct skin contact.[1]
Body Protection A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is recommended.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood, especially when handling the solid powder form to avoid dust inhalation.To prevent inhalation of fine particles.[1]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the integrity of experiments.

Preparation:

  • Designate a specific and clean area for handling this compound, preferably within a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency spill kit accessible.

Handling the Solid Compound:

  • When weighing the solid, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

  • Use dedicated spatulas and weighing paper.

  • Keep the container tightly closed when not in use to prevent contamination and minimize dust dispersion.

Preparing Solutions:

  • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • If creating a stock solution, it is recommended to purge the solvent with an inert gas.[4]

  • Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.

Post-Handling:

  • Thoroughly clean the work area and decontaminate any equipment that has come into contact with the chemical.

  • Dispose of contaminated PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety department and local regulations.

  • Decontamination: All non-disposable labware that has come into contact with this compound should be thoroughly decontaminated before reuse.

Always consult your institution's specific guidelines for chemical waste disposal.[1]

Experimental Protocols

The following are generalized experimental protocols for working with this compound based on published research. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Cell Culture Experiments

This compound has been shown to have anti-inflammatory effects in various cell lines, including intestinal epithelial cells like HT-29 and Caco-2.[5][6][7]

Preparation of this compound for Cell Culture:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 100 mM stock solution can be prepared and stored at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular effects.

  • For example, to treat cells with 250 µM ILA, you can add 2.5 µL of a 100 mM stock solution to 1 mL of cell culture medium.[2]

Example Experimental Workflow:

  • Seed cells (e.g., HCT116) in appropriate culture plates and allow them to adhere and grow to the desired confluency (e.g., 80%).

  • Pre-treat the cells with this compound at the desired concentration (e.g., 250 µM) for a specified duration (e.g., 24-48 hours) before inducing an inflammatory response or conducting other assays.[2][8]

  • After the pre-treatment period, you can proceed with your experimental endpoint, such as inducing inflammation with lipopolysaccharide (LPS) or assessing cell viability.[5][7]

In Vivo Animal Studies

This compound has been administered to mice to study its effects on conditions like colitis and colorectal cancer.[2][9][10]

Preparation and Administration of this compound for Mice:

  • For oral gavage, this compound can be dissolved in a suitable vehicle such as corn oil.[9]

  • A common dosage used in studies is 20-40 mg/kg body weight, administered daily.[9][10]

  • Ensure the solution is homogenous before each administration.

Signaling Pathways and Logical Relationships

This compound is known to exert its biological effects through the activation of specific signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways.[5][6][7]

ILA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA This compound (ILA) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) ILA->AhR_complex Binds & Activates AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocates to Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ILA promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARNT ARNT ARNT->AhR_ARNT AhR_ARNT->ARE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, NQO1, GPX2) ARE->Target_Genes Induces Transcription Anti-inflammatory\nResponse Anti-inflammatory Response Target_Genes->Anti-inflammatory\nResponse

Caption: this compound Signaling Pathway.

The diagram above illustrates how this compound (ILA) enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR) complex in the cytoplasm. This binding event leads to the dissociation of chaperone proteins and the translocation of AhR into the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Antioxidant Response Elements (AREs) in the DNA, promoting the transcription of target genes. Additionally, ILA can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus, bind to AREs, and further drive the expression of antioxidant and anti-inflammatory genes.

Logical Workflow for Handling a Chemical Spill

In the event of a spill, a clear and immediate response is critical to ensure safety.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area and your supervisor. start->alert assess Assess the spill. Is it a minor or major spill? alert->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major minor_ppe Don appropriate PPE (gloves, goggles, lab coat). minor_spill->minor_ppe evacuate Evacuate the area. major_spill->evacuate absorb Cover the spill with absorbent material. minor_ppe->absorb collect Collect the absorbed material into a hazardous waste container. absorb->collect clean Clean the spill area with soap and water. collect->clean dispose_minor Dispose of all contaminated materials as hazardous waste. clean->dispose_minor end Spill Managed dispose_minor->end contact_ehs Contact Environmental Health & Safety (EH&S). evacuate->contact_ehs secure Prevent entry to the spill area. contact_ehs->secure secure->end

Caption: Chemical Spill Response Workflow.

This workflow provides a clear, step-by-step guide for responding to a chemical spill. The initial steps involve alerting others and assessing the severity of the spill. For minor spills, the procedure outlines the steps for safe cleanup by laboratory personnel. For major spills, the protocol emphasizes immediate evacuation and notification of the institution's Environmental Health & Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.